Fluazifop-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989039 | |
| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69335-90-6 | |
| Record name | Fluazifop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUAZIFOP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Disruption of Lipid Biosynthesis: A Technical Guide to the Mechanism of Action of Fluazifop-Methyl on Acetyl-CoA Carboxylase
This guide provides an in-depth technical exploration of the molecular interactions between the aryloxyphenoxypropionate (AOPP) herbicide, fluazifop-methyl, and its target enzyme, acetyl-CoA carboxylase (ACCase). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical herbicidal mechanism.
Introduction: The Significance of Fatty Acid Synthesis Inhibition
This compound is a post-emergence herbicide highly effective against a wide range of annual and perennial grass weeds. Its efficacy lies in its ability to selectively inhibit a crucial enzyme in plant metabolism: acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis, a pathway essential for the production of lipids.[4][5][6][7] These lipids are not only vital for energy storage but are also fundamental components of cell membranes, playing a critical role in maintaining cellular integrity and function.[4][8] By disrupting this foundational pathway, this compound leads to a cascade of cellular failures, ultimately resulting in the death of susceptible plants.[9]
Fluazifop is typically applied as a methyl or butyl ester, such as fluazifop-P-butyl, which enhances its uptake through the lipophilic leaf cuticle.[3][10][11] Once inside the plant, these esters are rapidly hydrolyzed to the biologically active acid form, fluazifop, which is then translocated to the sites of active growth, such as the meristems.[3][11]
The Target: Acetyl-CoA Carboxylase (ACCase)
To comprehend the mechanism of this compound, one must first understand its target, ACCase. Plant ACCases exist in two main isoforms, a distinction that is central to the herbicide's selectivity.[5][6][12]
-
Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most plants, this form is composed of four distinct subunits that are encoded by separate genes.[5][6][12]
-
Homomeric (Eukaryotic-type) ACCase: This form is a large, multifunctional polypeptide containing all the catalytic domains. It is found in the cytosol of all plants and also in the plastids of grasses (family Poaceae).[9][12][13]
The catalytic activity of ACCase involves a two-step reaction:
-
Biotin Carboxylase (BC) Domain: The carboxylation of a biotin prosthetic group, using bicarbonate and ATP.[7]
-
Carboxyltransferase (CT) Domain: The transfer of the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[7]
Malonyl-CoA then serves as the primary building block for the elongation of fatty acid chains.[14][15]
The Core Mechanism: Inhibition of the Carboxyltransferase Domain
Fluazifop and other AOPP herbicides act as potent and specific inhibitors of the homomeric, plastidial ACCase found in grasses.[9][13] Kinetic studies have demonstrated that these herbicides are non-competitive inhibitors with respect to ATP and bicarbonate, but competitive inhibitors of acetyl-CoA.[9][10] This indicates that their site of action is within the carboxyltransferase (CT) domain of the enzyme.[9][10][16]
By binding to the CT domain, fluazifop physically obstructs the binding of acetyl-CoA, thereby preventing the formation of malonyl-CoA.[9][10] This cessation of fatty acid synthesis has profound consequences for the plant:
-
Membrane Disruption: Without a supply of new fatty acids, the plant cannot build or repair cellular membranes, leading to a loss of integrity and leakage of cellular contents.[9]
-
Growth Arrest: Meristematic tissues, which are sites of rapid cell division and growth, are particularly sensitive to the inhibition of lipid synthesis. Their growth is quickly halted.[1][3]
-
Necrosis and Death: The cumulative effect of membrane failure and growth inhibition leads to visible symptoms such as discoloration, followed by necrosis and eventual plant death within a few weeks.[3]
Below is a diagram illustrating the fatty acid biosynthesis pathway and the inhibitory action of fluazifop.
Caption: Figure 1. Inhibition of ACCase by Fluazifop.
The Basis of Selectivity
The remarkable selectivity of this compound, being highly effective against grasses while leaving broadleaf crops unharmed, is a direct consequence of the structural differences in their ACCase enzymes.[3][9]
-
Susceptible Grasses (Poaceae): Possess the homomeric, eukaryotic-type ACCase in their plastids. This isoform is highly sensitive to inhibition by fluazifop.[9][13]
-
Tolerant Broadleaf Plants (Dicots): Utilize the heteromeric, prokaryotic-type ACCase in their plastids. This multi-subunit enzyme is structurally different from the homomeric form and is insensitive to AOPP herbicides.[9] While broadleaf plants do have a homomeric ACCase in their cytosol, it is also not inhibited by these herbicides.[9][13]
This fundamental difference in the target enzyme at the site of fatty acid synthesis provides a robust mechanism for the selective control of grass weeds in broadleaf crops.
Mechanisms of Resistance
The extensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many weed populations. Resistance can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene that alter the herbicide-binding site.[13][17] These mutations reduce the affinity of fluazifop for the CT domain, rendering the enzyme less sensitive to inhibition. Several key amino acid substitutions have been identified that confer resistance to AOPP herbicides.[17][18][19]
| Amino Acid Substitution | Herbicide Class(es) Affected |
| Ile-1781-Leu | AOPPs and CHDs |
| Trp-2027-Cys | AOPPs |
| Ile-2041-Asn | AOPPs |
| Asp-2078-Gly | AOPPs and CHDs |
| Gly-2096-Ala | AOPPs |
This table is a summary of common mutations and may not be exhaustive.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:
Experimental Protocols
Protocol 1: Extraction and Assay of ACCase Activity
This protocol describes a common method for measuring ACCase activity and its inhibition by herbicides. A colorimetric assay, such as the malachite green assay, which measures the release of inorganic phosphate from ATP hydrolysis, is a reliable non-radioactive method.[20][21]
Materials:
-
Plant tissue (e.g., young leaves)
-
Homogenization buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT, protease inhibitors)
-
Assay buffer (e.g., 100 mM Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 25 mM ATP, 120 mM NaHCO₃)[21]
-
Substrate solution (Acetyl-CoA)
-
Inhibitor stock solution (Fluazifop in DMSO)
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Enzyme Extraction: a. Harvest and weigh fresh plant tissue. b. Homogenize the tissue in ice-cold homogenization buffer using a mortar and pestle or a homogenizer. c. Centrifuge the homogenate at 4°C to pellet cell debris. d. Collect the supernatant containing the crude enzyme extract.
-
ACCase Activity Assay (96-well plate format): a. To each well, add the assay buffer. b. Add the inhibitor solution at various concentrations (or DMSO for the control). c. Add the enzyme extract to each well. d. Initiate the reaction by adding the acetyl-CoA substrate solution.[21] e. Incubate at a controlled temperature (e.g., 30°C) for a defined period. f. Stop the reaction and measure the inorganic phosphate produced using the malachite green reagent according to the manufacturer's instructions. g. Read the absorbance on a microplate reader.
-
Data Analysis: a. Calculate the rate of ACCase activity. b. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]
Caption: Figure 2. Workflow for ACCase Inhibition Assay.
Conclusion
The mechanism of action of this compound is a well-defined example of targeted herbicide design. Its efficacy and selectivity are rooted in the specific inhibition of the homomeric plastidial ACCase in grasses, a vital enzyme in the fundamental pathway of fatty acid biosynthesis. Understanding the molecular interactions at the CT domain, the structural basis for selectivity, and the mechanisms of resistance is crucial for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance in agriculture.
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Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. [Link]
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Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, Biotechnology, and Biochemistry. [Link]
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Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Taylor & Francis Online. [Link]
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Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
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Yu, Q., et al. (2007). The molecular bases for resistance to acetyl co-enzyme A carboxylase (ACCase) inhibiting herbicides in two target-based resistant biotypes of annual ryegrass (Lolium rigidum). Planta. [Link]
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Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]
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Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
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Tehranchian, P., et al. (2016). Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pesticide Biochemistry and Physiology. [Link]
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Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology. [Link]
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Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. [Link]
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An In-depth Technical Guide to the Mode of Action of Fluazifop-methyl in Sensitive Grass Species
Abstract
Fluazifop-methyl, a prominent member of the aryloxyphenoxypropionate ("FOP") chemical family, serves as a highly effective post-emergence herbicide for the selective control of annual and perennial grass weeds in a multitude of broadleaf crops. Its efficacy is rooted in a specific and potent mechanism of action that targets a crucial enzyme in plant metabolism. This technical guide provides a comprehensive exploration of the biochemical and physiological cascade initiated by this compound in sensitive grass species, from initial plant uptake to the ultimate expression of phytotoxicity. We will delve into the molecular target, the basis of its selectivity, the development of resistance, and the experimental protocols used to elucidate these processes. This document is intended for researchers, scientists, and professionals in the fields of agronomy, plant science, and herbicide development.
Physicochemical Properties and Initial Plant Interaction
This compound is the butyl ester formulation of its active form, fluazifop acid. As an ester, it possesses greater lipophilicity, which enhances its ability to penetrate the waxy cuticle of plant leaves.[1] The commercial herbicide is typically the R-enantiomer, fluazifop-P-butyl, which is the herbicidally active isomer.[2]
Upon application, the journey of the herbicide begins with foliar absorption. The ester formulation is rapidly absorbed through the leaf surface and, once inside the plant tissue, undergoes swift hydrolysis to fluazifop acid.[3][4] This de-esterification is a critical activation step, as fluazifop acid is the molecule that actually inhibits the target enzyme. The acid is then mobile within the plant, transported systemically via the phloem to regions of active growth, such as the meristems, rhizomes, and stolons.[4][5][6] This targeted accumulation at the plant's growing points is fundamental to its herbicidal effect.
Caption: Uptake, activation, and translocation of Fluazifop-P-butyl.
The Molecular Target: Acetyl-CoA Carboxylase (ACCase)
The primary and definitive mode of action of fluazifop acid is the inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[3][6][7] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[8][9][10] Specifically, it catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8][11]
Malonyl-CoA is the essential building block for the synthesis of the long hydrocarbon chains that form fatty acids.[8][12] These fatty acids are, in turn, fundamental components of all cellular membranes (as phospholipids) and are vital for energy storage and the production of various secondary metabolites.[1][9] By inhibiting ACCase, fluazifop acid effectively halts the production of these essential molecules.[1][3]
Basis of Selectivity
The remarkable selectivity of this compound for grasses over broadleaf plants is due to a structural difference in the target ACCase enzyme between these plant groups.[1]
-
Sensitive Grasses (Poaceae): Possess a homomeric, multi-domain form of ACCase in their plastids, where de novo fatty acid synthesis occurs. This form is highly susceptible to inhibition by aryloxyphenoxypropionate herbicides like fluazifop.[1][9]
-
Tolerant Broadleaf Plants (Dicots): Generally have a heteromeric, multi-subunit form of ACCase in their plastids, which is insensitive to these herbicides.[9][11] While they also have a homomeric ACCase in the cytosol, this form is not inhibited by the herbicide and is involved in different metabolic pathways, such as the elongation of very-long-chain fatty acids.[1][9]
This fundamental difference in the structure of the plastidial ACCase is the cornerstone of the herbicide's selective action.
Caption: Inhibition of the fatty acid biosynthesis pathway by fluazifop acid.
Physiological Consequences and Symptomatology
The inhibition of ACCase in the meristematic regions triggers a cascade of physiological failures. Without the synthesis of new fatty acids, the production of phospholipids required for building new cell membranes ceases.[6] In the rapidly dividing and expanding cells of the growing points, this leads to a catastrophic loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1][3]
The visual symptoms in sensitive grasses reflect this targeted destruction of meristematic tissue.
-
Growth Cessation: Occurs within hours to a few days of application.[4][6]
-
Chlorosis and Discoloration: The newest leaves, emerging from the whorl, begin to turn yellow (chlorotic) within 3 to 7 days. This may be followed by reddening or purpling of older leaves.[5][6]
-
Necrosis of Growing Points: The meristematic tissue in the nodes and buds turns brown and soft, a condition often referred to as "rotten growing point" or "deadheart".[5] The newest leaves can be easily pulled out from the whorl.
-
Plant Death: Complete necrosis and death of the susceptible plant typically occurs within 2 to 4 weeks.[4][6][13]
Mechanisms of Weed Resistance
The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant grass weed biotypes, posing a significant challenge to weed management.[1] Resistance can arise from two primary mechanisms.
-
Target-Site Resistance (TSR): This is the most common mechanism and involves single nucleotide polymorphisms in the ACCase gene. These mutations result in amino acid substitutions at or near the herbicide's binding site on the enzyme.[14] This altered conformation reduces the binding affinity of fluazifop acid, rendering the enzyme less sensitive to inhibition. Several mutations in the carboxyltransferase (CT) domain of the ACCase gene are known to confer resistance.[15]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:
-
Enhanced Metabolism: The resistant plant exhibits increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which metabolize the herbicide into non-toxic forms.[14][15]
-
Reduced Absorption or Translocation: Although less common, some resistant biotypes may show reduced uptake of the herbicide through the leaf cuticle or impaired translocation within the phloem.[14]
-
Caption: Primary mechanisms of resistance to ACCase-inhibiting herbicides.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance or sensitivity of a grass population to fluazifop-P-butyl by calculating the dose required to reduce growth by 50% (GR₅₀).
1. Seed Germination and Plant Growth: a. Collect mature seeds from potentially resistant and known susceptible plant populations.[16] b. Germinate seeds in petri dishes containing agar or moistened filter paper in a growth chamber with appropriate light and temperature settings for the species.[16] c. Once seedlings have developed a primary root and shoot, transplant them individually into pots (e.g., 10 cm diameter) filled with a standard potting mix.[17] d. Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16-hour photoperiod) until they reach the 2-4 leaf stage, the optimal stage for herbicide application.[17]
2. Herbicide Application: a. Prepare a stock solution of a commercial formulation of fluazifop-P-butyl. b. Create a series of dilutions to achieve a range of at least 6-8 application rates (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a recommended adjuvant as per the product label.[18] c. Apply the herbicide solutions to the plants using a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[17] Replicate each dose on at least 5-10 plants.
3. Assessment and Data Analysis: a. Return plants to the greenhouse and maintain them for 21 days.[19] b. Assess plant survival and measure the above-ground fresh or dry biomass for each plant.[17] c. Express the biomass of treated plants as a percentage of the untreated control (0 dose). d. Use a log-logistic regression model to analyze the dose-response data and calculate the GR₅₀ value for each population. e. The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
Protocol 2: In Vitro ACCase Activity Assay
This biochemical assay directly measures the inhibitory effect of fluazifop acid on the ACCase enzyme extracted from plant tissue.
1. Enzyme Extraction: a. Harvest 5-10 grams of fresh, young leaf tissue from both susceptible and resistant plants. b. Perform all subsequent steps at 4°C. Homogenize the tissue in an extraction buffer (e.g., containing Tris-HCl, glycerol, DTT, and protease inhibitors) using a mortar and pestle or blender. c. Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 30,000 x g) to pellet debris. d. The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. ACCase Activity Measurement: a. The assay measures the ATP- and biotin-dependent incorporation of ¹⁴C-labeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, [¹⁴C]malonyl-CoA. b. Prepare a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and the enzyme extract. c. For inhibition studies, pre-incubate the enzyme extract with a range of fluazifop acid concentrations for 10-15 minutes. d. Initiate the reaction by adding H¹⁴CO₃⁻. e. After a set time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C), terminate the reaction by adding concentrated HCl. This stops the reaction and removes unreacted H¹⁴CO₃⁻. f. Dry the samples, resuspend in a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate the rate of ACCase activity (nmol H¹⁴CO₃⁻ fixed per mg protein per minute). b. Plot the percent inhibition of ACCase activity against the logarithm of the fluazifop acid concentration. c. Determine the concentration of herbicide required to inhibit enzyme activity by 50% (I₅₀). Comparing I₅₀ values between susceptible and resistant biotypes can confirm target-site resistance.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data that could be generated from the protocols described above to compare a susceptible (S) and a resistant (R) biotype of a grass weed like Lolium rigidum.
| Parameter | Susceptible (S) Biotype | Resistant (R) Biotype | Resistance Index (RI) |
| Whole-Plant GR₅₀ (g a.i./ha) | 35 | 385 | 11.0 |
| ACCase I₅₀ (µM fluazifop acid) | 0.5 | 50 | 100.0 |
This data illustrates a scenario where the R biotype exhibits strong resistance at both the whole-plant and enzyme levels, indicating a target-site resistance mechanism.
Conclusion
This compound's mode of action is a well-defined and highly specific process. Its efficacy and selectivity derive from its potent inhibition of the grass-specific form of the ACCase enzyme, leading to a fatal disruption of fatty acid synthesis and membrane integrity in the meristematic tissues of sensitive species. Understanding this intricate mechanism is paramount for its effective use in agriculture. Furthermore, comprehending the molecular and biochemical bases of resistance is critical for developing sustainable weed management strategies that can mitigate the evolution of herbicide-resistant weeds and preserve the utility of this important class of herbicides for future generations.
References
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Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Heap, I. (2019). The International Survey of Herbicide Resistant Weeds. WeedScience.org. [Link]
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Wikipedia. (n.d.). Acetyl-CoA carboxylase. [Link]
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Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, Biotechnology, and Biochemistry, 68(6), 1175-1184. [Link]
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Agostinetto, D., Vidal, R. A., Fleck, N. G., & Rizzardi, M. A. (2003). Plant resistance to herbicides inhibitors of the enzyme acetyl coenzyme A carboxilase (ACCase). Planta Daninha, 21(1), 149-159. [Link]
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Solutions Pest & Lawn. (n.d.). Fluazifop Information and Products. [Link]
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Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, biotechnology, and biochemistry, 68(6), 1175–1184. [Link]
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Quora. (n.d.). What is the role of acetyl Coa carboxylase in fatty acid synthesis?. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Fluazifop. Statewide IPM Program. [Link]
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University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). AERU. [Link]
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Walker, K. A., Ridley, S. M., Lewis, T., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. The Biochemical journal, 254(1), 307–310. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52965. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]
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Chen, J., Huang, H., Wei, S., Huang, Z., Wang, X., & Chen, J. (2021). Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax. Plants (Basel, Switzerland), 10(4), 711. [Link]
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Schreiber, F., Scherner, A., Andres, A., Concenço, G., Ceolin, W. C., & Martins, M. B. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. [Link]
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Walker, K. A., Ridley, S. M., Lewis, T., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Biochemical Journal, 254(1), 307–310. [Link]
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Liu, W. (2018). Characterization of fluazifop-p-butyl herbicide tolerance in Zoysia spp. and the safening effect of triclopyr herbicide on zoysiagrass in Florida [Doctoral dissertation, University of Florida]. [Link]
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Xia, W., Ma, L., Li, X., Ma, W., Xu, Q., & Wang, J. (2023). Mechanism of metamifop resistance in Digitaria ciliaris var. chrysoblephara from Jiangsu, China. Frontiers in Plant Science, 14, 1109405. [Link]
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An In-depth Technical Guide to Fluazifop-methyl: Chemical Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of Fluazifop-methyl, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the core chemical properties, detailed synthesis pathways, mechanism of action, and analytical methodologies pertinent to this significant compound.
Introduction to this compound: A Selective Herbicide
This compound is a member of the aryloxyphenoxypropionate class of herbicides, often referred to as "fops".[1] It is renowned for its selective control of annual and perennial grass weeds in a variety of broadleaf crops.[2] The active form of the herbicide is the acid derivative, fluazifop, which is rapidly formed after the methyl ester is absorbed by the plant.[3][4] A critical aspect of its chemistry is the presence of a chiral center, with the (R)-enantiomer, known as Fluazifop-P, being responsible for the majority of the herbicidal activity.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application, formulation, and environmental fate analysis.
| Property | Value | Source |
| IUPAC Name | methyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | [7] |
| CAS Registry Number | 69335-90-6 | [7] |
| Molecular Formula | C₁₆H₁₄F₃NO₄ | [7] |
| Molecular Weight | 341.28 g/mol | [7] |
| Melting Point | 75-80 °C | [8] |
| Solubility | Soluble in Dichloromethane, Diethyl Ether, Ethyl Acetate | [8] |
| Stereochemistry | Racemic | [9] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process involving the formation of ether linkages. The following protocol is a representative method for the synthesis of racemic this compound. For the production of the herbicidally active enantiomer, Fluazifop-P-methyl, a stereoselective synthesis starting from chiral precursors is employed.[1][10]
Synthesis Pathway Overview
The synthesis of this compound can be conceptually broken down into two key etherification steps. The order of these steps can be varied, but a common approach involves the initial formation of a pyridyl-phenyl ether, followed by the introduction of the propionate moiety.
Caption: General synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (Intermediate 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Addition of Pyridine Derivative: Slowly add 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 80-100°C and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate. Purification can be achieved through column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent such as acetonitrile.
-
Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.
-
Addition of Propanoate: Add methyl 2-bromopropanoate (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until completion, monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen to facilitate the nucleophilic substitution reactions by solvating the cations of the base, thereby increasing the nucleophilicity of the phenoxide ions.
-
Base: Potassium carbonate is a commonly used base that is strong enough to deprotonate the hydroxyl groups of hydroquinone and the intermediate phenol, yet mild enough to avoid unwanted side reactions.
-
Temperature: The reaction is heated to provide the necessary activation energy for the etherification reactions to proceed at a reasonable rate.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[6][11] This enzyme is crucial for the first committed step in fatty acid biosynthesis.[7][12]
-
Target Specificity: The selectivity of this compound for grasses is due to the difference in the structure of ACCase between grasses (monocots) and broadleaf plants (dicots).[4][13] Grasses possess a homomeric, plastidic form of ACCase that is sensitive to this class of herbicides.[7]
-
Biochemical Process: Upon application, the this compound ester is rapidly hydrolyzed in the plant to the active fluazifop acid.[3][4] This acid then binds to the carboxyltransferase (CT) domain of the ACCase enzyme, inhibiting its function.[7]
-
Physiological Effect: The inhibition of ACCase leads to a blockage of fatty acid synthesis, which is essential for the formation of cell membranes and other vital components.[2] This results in the cessation of growth at the meristematic tissues, leading to the eventual death of the susceptible grass weed.[2]
Caption: Mechanism of action of this compound.
Analytical Methodologies: Quantification and Residue Analysis
Accurate and sensitive analytical methods are crucial for quality control, residue monitoring in crops and the environment, and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Fluazifop and its metabolites.[2][3][12]
Sample Preparation Protocol for Soil
-
Extraction: Weigh 20 g of soil into a centrifuge tube. Add an extraction solvent such as a mixture of acetonitrile and a pH 5 ammonium acetate buffer (50:50, v:v).[14]
-
Shaking and Centrifugation: Shake the mixture vigorously for approximately 20 minutes and then centrifuge to separate the solid and liquid phases.[14][15]
-
Dilution and Filtration: Take an aliquot of the supernatant, dilute it with the buffer, and filter it through a 0.2 µm syringe filter before analysis.[14] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[2][3]
LC-MS/MS Instrumental Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid) and acetonitrile or methanol.[3]
-
-
Mass Spectrometric Detection:
| Parameter | Typical Value |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive/Negative |
| MRM Transitions | Analyte-specific (e.g., for Fluazifop acid) |
Self-Validating System for Protocols: The described analytical method incorporates quality control measures such as the use of matrix-matched standards to compensate for matrix effects, and the analysis of fortified samples (spikes) at various concentration levels to determine recovery and precision.[3] A certified reference material for this compound should be used for accurate calibration.
Conclusion
This compound remains a significant herbicide in modern agriculture. A deep understanding of its chemical properties, synthesis, and mechanism of action is vital for its effective and safe use. The analytical methods outlined in this guide provide a robust framework for its quantification in various matrices, ensuring regulatory compliance and furthering research in the field of weed science and environmental chemistry.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]
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Fluazifop-methyl degradation pathway in soil and water
An In-Depth Technical Guide to the Environmental Degradation Pathways of Fluazifop-p-butyl
Abstract
Fluazifop-p-butyl (FPB) is a selective, post-emergence aryloxyphenoxypropionate herbicide valued for its efficacy against annual and perennial grass weeds in a multitude of broad-leaved crops.[1] As the herbicidally active R-enantiomer of fluazifop-butyl, its environmental fate is of critical importance for assessing ecological risk and ensuring agricultural sustainability.[2][3] This technical guide provides a comprehensive analysis of the degradation pathways of Fluazifop-p-butyl in soil and aquatic environments. We will explore the primary transformation processes, identify key metabolites, delineate the factors influencing degradation rates, and present validated experimental methodologies for their study. This document is intended for environmental scientists, chemists, and regulatory professionals seeking a detailed understanding of the environmental chemistry of this widely used herbicide.
Introduction: Chemical Profile and Mode of Action
Fluazifop-p-butyl is the butyl ester of the parent acid, fluazifop-p.[2] The ester formulation facilitates absorption through the leaf surfaces of target plants.[1][4] Once absorbed, it is rapidly hydrolyzed to the biologically active fluazifop-p acid.[4][5] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of lipids.[4][5] The disruption of lipid formation primarily affects the meristematic tissues (sites of active growth), leading to cessation of growth and eventual death of the susceptible grass species.[4][6] The selectivity of FPB arises from the difference in ACCase sensitivity between grasses and broad-leaved plants.[1]
Table 1: Physicochemical Properties of Fluazifop-p-butyl and Key Metabolites
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility | Log P (Kow) |
| Fluazifop-p-butyl (FPB) | C₁₉H₂₀F₃NO₄ | 383.4 | 1.1 mg/L[6] | 4.5[7] |
| Fluazifop-p-acid (FP) | C₁₅H₁₂F₃NO₄ | 327.26 | 40.5 mg/L[5] | 3.18[5] |
| 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) | C₆H₄F₃NO | 163.1 | Data not readily available | Data not readily available |
Primary Degradation: A Tale of Two Environments
The environmental degradation of Fluazifop-p-butyl is a rapid process initiated by the cleavage of the butyl ester group to form fluazifop-p-acid (FP). This initial transformation is the pivotal step in both soil and water systems, driven by distinct but overlapping mechanisms.[2][6]
Soil Environment: The Dominance of Microbial Metabolism
In soil, FPB has a low persistence, with a reported half-life often less than one week.[2][4] The average field half-life is approximately 15 days.[6][8] The primary engine of this rapid degradation is microbial activity.[6][9][10] Soil microorganisms utilize the herbicide as a substrate, mediating the hydrolysis of the ester linkage.[11]
The process is almost exclusively microbial, as demonstrated by studies comparing sterile and non-sterile soils, where dissipation is significantly slower in sterile conditions.[11] Conditions that favor a robust microbial community—namely warmth and adequate moisture—accelerate the degradation of FPB.[6]
The degradation proceeds stereoselectively. When the R-enantiomer (Fluazifop-p-butyl) is applied, it is hydrolyzed to R-fluazifop acid, with the stereochemical configuration being retained.[9][11]
Aquatic Environment: The Role of Chemical Hydrolysis
In water, Fluazifop-p-butyl is also rapidly hydrolyzed to fluazifop acid.[2][6] While microbial degradation can occur, chemical hydrolysis is a significant abiotic pathway. The rate of this hydrolysis is highly dependent on pH.[6] FPB is relatively stable in acidic and neutral water (pH 4 and 7).[12] However, under alkaline conditions (pH 9), the rate of hydrolysis increases substantially, with a reported half-life of just 2.5 to 29 hours.[7][12] This base-catalyzed hydrolysis is a key factor in its dissipation in alkaline aquatic systems. In contrast to its parent ester, the resulting fluazifop acid is stable in water across various pH levels.[6]
Photodegradation is not considered a major degradation route for FPB.[2][6] Laboratory studies have shown negligible loss from photolysis, and the compound is relatively stable to breakdown by sunlight.[2][6]
The Degradation Pathway: Beyond the Initial Hydrolysis
The environmental story of Fluazifop-p-butyl does not end with its conversion to fluazifop acid. FP itself undergoes further, albeit slower, microbial degradation in the soil.
The primary pathway involves the cleavage of the ether linkage in the fluazifop acid molecule, leading to the formation of 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) , also referred to as CF3-pyridone.[9][10][13] This transformation occurs at a slower rate than the initial hydrolysis of FPB.[9][10]
An important environmental consideration is the mobility of these degradation products. While the parent FPB binds strongly to soil particles and has low mobility, its metabolites, FP and TFMP, exhibit lower sorption and are more persistent.[6][9][10] This creates a potential for these degradation products to leach into groundwater, a phenomenon observed in both field and laboratory studies.[9][10][14] Consequently, monitoring programs for water quality in areas with significant FPB use should include not only the parent compound but also its primary metabolites, FP and TFMP.[10]
Caption: Degradation pathway of Fluazifop-p-butyl in soil and water.
Factors Influencing Degradation Rates
The rate at which Fluazifop-p-butyl and its metabolites degrade is not constant but is influenced by a variety of environmental factors.
-
Soil Moisture: Higher soil moisture content generally enhances microbial activity, thereby accelerating the degradation of FPB.[6] In air-dried soil, degradation is significantly slower compared to moist conditions.[11]
-
Temperature: Increased temperatures can enhance the rate of both microbial metabolism and chemical hydrolysis.[6]
-
Soil pH: While having a minor effect on the initial microbial hydrolysis in soil, pH is a critical factor for chemical hydrolysis in water, with degradation rates increasing significantly in alkaline conditions.[6][15]
-
Organic Matter: Soil organic matter can influence pesticide degradation. It can increase microbial activity by providing a carbon source but can also increase sorption, potentially making the pesticide less available for microbial attack.[15]
-
Microbial Population: The presence of a healthy, active microbial community is the single most important factor for FPB degradation in soil.[6][11]
Table 2: Representative Degradation Half-Life (DT₅₀) Values
| Compound | Matrix | Condition | DT₅₀ | Reference(s) |
| Fluazifop-p-butyl | Moist Soil | Field Average | ~1-2 weeks | [6] |
| Fluazifop-p-butyl | Moist Soil | Laboratory | < 1 week | [2][4] |
| Fluazifop-p-butyl | Loamy Soil | Laboratory (20°C) | 17-26 hours | [9] |
| Fluazifop-p-butyl | Water | pH 5 & 7 (20°C) | Stable / 78 days | [3][7] |
| Fluazifop-p-butyl | Water | pH 9 (20°C) | 2.5 - 29 hours | [7][12] |
Experimental Methodologies for Degradation Analysis
To accurately assess the environmental fate of Fluazifop-p-butyl, robust and validated analytical methods are essential. These protocols typically involve incubating the herbicide in representative soil or water samples, followed by extraction and quantification of the parent compound and its metabolites over time.
Protocol: Aerobic Soil Degradation Study
This protocol outlines a laboratory experiment to determine the rate of aerobic degradation of Fluazifop-p-butyl in soil.
-
Soil Collection and Preparation:
-
Collect fresh topsoil (0-20 cm depth) from a site with no recent pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
-
Adjust the soil moisture content to 40-60% of its maximum water-holding capacity.
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.
-
-
Fortification:
-
Prepare a stock solution of Fluazifop-p-butyl in a suitable solvent (e.g., acetonitrile).
-
Apply the stock solution to replicate soil samples (e.g., 100 g per flask) to achieve the desired concentration (e.g., 1 mg/kg).
-
Thoroughly mix the samples to ensure uniform distribution. A set of control samples (without FPB) and sterile control samples (autoclaved soil) should also be prepared.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (20°C ± 2°C).
-
Ensure aerobic conditions by loosely capping the flasks or using a system that allows for air exchange while minimizing moisture loss.
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days), destructively sample replicate flasks.
-
Extract the analytes using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[8] A typical extraction might involve shaking the soil with acetonitrile and salting out with MgSO₄ and NaCl.
-
-
Cleanup and Analysis:
-
Data Analysis:
-
Plot the concentration of each analyte over time.
-
Calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
-
Caption: Experimental workflow for an aerobic soil degradation study.
Analytical Protocol: LC-MS/MS Quantification
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity and selectivity.[8]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used. Fluazifop-p-butyl and TFMP are typically analyzed in positive ion mode, while the acidic nature of Fluazifop-p-acid makes it more suitable for negative ion mode.[16][17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and eliminate false positives.[16]
-
Quantification: A multi-point calibration curve is generated using certified reference standards to quantify the analyte concentrations in the samples.[17] The limit of quantitation (LOQ) for this method is typically around 1.0 µg/kg (ppb) in soil.[8][16]
-
Conclusion
The environmental degradation of Fluazifop-p-butyl is a rapid process, primarily driven by microbial activity in soil and chemical hydrolysis in water. The initial and most significant step is the conversion to the herbicidally active fluazifop-p-acid. While this primary transformation limits the persistence of the parent ester, the resulting acidic metabolite and its subsequent breakdown product, TFMP, are more persistent and mobile. This mobility presents a potential risk for leaching into groundwater, underscoring the importance of including these metabolites in environmental monitoring programs. A thorough understanding of the interplay between environmental factors like soil moisture, temperature, and pH is crucial for accurately predicting the fate and transport of Fluazifop-p-butyl in diverse agricultural ecosystems.
References
-
Extension Toxicology Network (EXTOXNET). (1996). Fluazifop-p-butyl. Pesticide Information Profile. Available at: [Link]
-
Henriksen, T., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. ACS Publications. Available at: [Link]
-
MDPI. (2016). Nanometer Titanium Dioxide Mediated High Efficiency Photodegradation of Fluazifop-p-Butyl. MDPI. Available at: [Link]
-
University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). Agriculture & Environment Research Unit (AERU). Available at: [Link]
-
Henriksen, T., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. PubMed. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Fluazifop-p-butyl & Degradates; 49193108. Available at: [Link]
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Environment Protection Engineering. (2017). Bioremediation of fluazifop-p-butyl herbicide by some soil bacteria isolated from various regions of Turkey in an artificial agricultural field. Environment Protection Engineering. Available at: [Link]
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FAO/WHO. (2005). Report - JMPR 2005. Available at: [Link]
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University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236). Agriculture & Environment Research Unit (AERU). Available at: [Link]
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ResearchGate. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. Available at: [Link]
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An In-depth Technical Guide to the Environmental Fate and Ecotoxicology of Fluazifop-methyl
Foreword: Understanding the Environmental Profile of a Widely Used Herbicide
Fluazifop-methyl, and its active enantiomer Fluazifop-p-butyl, are selective post-emergence herbicides extensively used in agriculture to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2] As with any agrochemical, a thorough understanding of its environmental behavior and potential ecological impact is paramount for its responsible use and for the development of next-generation compounds with improved safety profiles. This guide provides a comprehensive technical overview of the environmental fate and ecotoxicology of this compound, intended for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries. We will delve into the physicochemical properties that govern its behavior, its degradation pathways in various environmental compartments, and its toxicological effects on non-target organisms.
Physicochemical Characteristics and Mode of Action
This compound belongs to the aryloxyphenoxy-propionate family of herbicides.[3] Its herbicidal efficacy stems from the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme for lipid synthesis in grasses.[2] This disruption of lipid production leads to the breakdown of cell membranes, particularly in regions of active growth, ultimately causing plant death.[2][3]
| Property | Value | Source |
| Chemical Formula | C16H14F3NO4 | [4] |
| Molar Mass | 383.28 g/mol | [4] |
| Water Solubility | 1.1 ppm | [3] |
| Adsorption Potential | High | [3] |
| Mobility Potential | Low | [3] |
The low water solubility and high adsorption potential of this compound indicate that it binds strongly to soil particles, which generally limits its mobility and the potential for groundwater contamination.[3]
Environmental Fate: Degradation and Transformation
The persistence and movement of this compound in the environment are primarily dictated by its degradation through hydrolysis and microbial metabolism.[3] Photodegradation is not considered a significant dissipation pathway.[3]
Abiotic Degradation: Hydrolysis
This compound readily undergoes hydrolysis in both soil and water, breaking down into its primary and more stable metabolite, fluazifop acid.[1][3] The rate of hydrolysis is influenced by pH and temperature, with increased rates observed at higher pH and temperatures.[3] In sterile buffered water at pH 9, fluazifop-butyl has a half-life of 2.5 days, while it is stable at pH 4 and 7.[5]
Biotic Degradation: Microbial Metabolism
Microbial degradation is a key process in the dissipation of this compound from the environment.[3] Soil microorganisms rapidly hydrolyze this compound to fluazifop acid.[6][7] This initial degradation step is almost exclusively microbial.[6] Further biodegradation of fluazifop acid to 2-hydroxy-5-trifluoromethyl-pyridin (TFMP) occurs at a slower rate.[6] The average soil half-life of fluazifop-p-butyl is approximately one to two weeks.[3]
Diagram: Primary Degradation Pathway of this compound
Caption: Simplified degradation pathway of this compound in the environment.
Mobility and Leaching
Due to its strong adsorption to soil particles, this compound itself has low mobility.[3] However, its degradation products, fluazifop acid and TFMP, exhibit lower soil sorption and are more persistent.[6][8] This can lead to the leaching of these metabolites into drainage and groundwater, particularly after precipitation events.[6][8]
Ecotoxicology: Effects on Non-Target Organisms
The ecotoxicological profile of this compound and its metabolites is a critical aspect of its environmental risk assessment.
Aquatic Ecotoxicity
Fluazifop-p-butyl is classified as highly to moderately toxic to fish, while being slightly toxic to aquatic invertebrates.[1]
| Organism | Endpoint | Value (mg/L) | Toxicity Class | Source |
| Bluegill sunfish | 96-hour LC50 | 0.53 | Very High | [1][3] |
| Rainbow trout | 96-hour LC50 | 1.37 | High | [1] |
| Daphnia magna | 48-hour LC50 | > 10 | Slight | [1] |
Given its rapid degradation to fluazifop acid in aquatic environments, chronic toxicity testing for aquatic organisms is recommended to be conducted with the acid form.[9]
Diagram: Experimental Workflow for Aquatic Toxicity Testing (OECD 203)
Caption: Standard workflow for determining the acute toxicity (LC50) of a chemical to fish.
Terrestrial Ecotoxicity
Birds: Fluazifop-p-butyl is considered practically nontoxic to bird species. The acute oral LD50 for mallard ducks is greater than 3528 mg/kg, and the 5-day dietary LC50 is greater than 4321 ppm.[1] For bobwhite quail, the oral LD50 is greater than 4,659 mg/kg.[3]
Bees: The compound is of low toxicity to bees, with oral and contact LD50 values greater than 0.20 mg/bee.[1] However, it is always recommended to avoid application to blooming plants to minimize any potential risk to pollinators.[10][11]
Earthworms: Herbicides can have varied effects on earthworms, which are crucial for soil health.[12] While some studies suggest that herbicides generally have low toxicity to earthworms, others indicate that certain pesticides can negatively impact their growth and reproduction.[12][13] Fluorinated pesticides, in particular, have been shown to potentially disrupt soil ecosystems by affecting earthworms.[14]
Analytical Methodologies for Residue Analysis
Accurate and sensitive analytical methods are essential for monitoring this compound and its metabolites in environmental and biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of fluazifop residues in crops and soil.[15][16][17]
Sample Preparation and Extraction
A common approach for crop and soil samples involves extraction with an acidified organic solvent, followed by hydrolysis to convert all fluazifop-p-butyl and its conjugates to fluazifop-p acid.[15][16]
Clean-up and Instrumental Analysis
Solid-phase extraction (SPE) is typically employed for sample clean-up to remove interfering matrix components.[15][16] The final determination is performed by LC-MS/MS, which offers high selectivity and sensitivity, with limits of quantification in the low µg/kg range.[15][17]
Experimental Protocol: Determination of Fluazifop Residues in Soil by LC-MS/MS
-
Sample Collection and Preparation: Collect soil samples from the area of interest. Air-dry and sieve the samples to ensure homogeneity.
-
Extraction: Weigh 20 g of soil into a centrifuge tube. Add an extraction solvent (e.g., acetonitrile:10 mM ammonium acetate buffer at pH 5.5) and shake for 20 minutes.[17] Centrifuge and collect the supernatant. Repeat the extraction.
-
Hydrolysis: Combine the extracts and perform an acid hydrolysis (e.g., with 6 M HCl) to convert all residues to fluazifop acid.[15]
-
Solid-Phase Extraction (SPE) Clean-up: Condition a C18 SPE cartridge. Load the hydrolyzed extract and wash with a suitable solvent to remove interferences. Elute the analyte with an appropriate solvent (e.g., methanol).
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject an aliquot into the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient elution of water and methanol, both containing a small percentage of formic acid.[17]
-
MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for fluazifop acid for quantification and confirmation.[17]
-
-
Quantification: Prepare a matrix-matched calibration curve to quantify the concentration of fluazifop acid in the samples.
Conclusion and Future Perspectives
This compound is an effective herbicide that undergoes relatively rapid degradation in the environment, primarily through hydrolysis and microbial action.[3] While the parent compound has low mobility, its more persistent and mobile degradation products, fluazifop acid and TFMP, can potentially leach into water systems.[6][8] The ecotoxicological profile indicates a high to moderate risk for fish, but low toxicity for birds and bees.[1]
Future research should continue to focus on the long-term effects of the degradation products in aquatic and soil ecosystems. Furthermore, the development of analytical methods for the simultaneous determination of the parent compound and its key metabolites in various environmental matrices is crucial for comprehensive risk assessment and monitoring. Understanding the complete environmental profile of this compound will continue to support its safe and sustainable use in modern agriculture.
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Fluazifop-methyl CAS number and molecular structure
This guide provides a comprehensive technical overview of Fluazifop-methyl, a selective post-emergence herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.
Core Identification and Chemical Structure
This compound is the international common name for the organic compound methyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate.[1][2][3] It belongs to the aryloxyphenoxypropionate class of herbicides.[4]
CAS Number: 69335-90-6[1][2][5][6][7]
Molecular Formula: C₁₆H₁₄F₃NO₄[5][6][7][8]
Molecular Weight: 341.28 g/mol [5][6][8]
Molecular Structure:
The molecular structure of this compound consists of a central phenoxy ring linked to a propionate methyl ester group and a trifluoromethyl-substituted pyridinyloxy group.
Caption: Molecular Structure of this compound.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound is a systemic herbicide that is rapidly absorbed by the leaves and translocated throughout the plant.[9][10] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][11] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[11][12]
The inhibition of ACCase disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately causing cell death, particularly in the actively growing regions of the plant (meristems).[11] This targeted action makes this compound highly effective against a wide range of annual and perennial grass weeds, while broad-leaved crops, which possess a different isoform of ACCase, remain largely unaffected.[4][11]
Caption: Mechanism of action of this compound.
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroquinone, followed by etherification with a methyl 2-bromopropionate. The commercial product is often sold as a single enantiomer, Fluazifop-P-butyl, which is the herbicidally active form.[4][13]
This compound is commonly formulated as an emulsifiable concentrate (EC), which allows for easy dilution in water for application as a spray.[14]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 75-80 °C | [5] |
| Water Solubility | 1.1 mg/L | [15] |
| logP (Octanol-Water Partition Coefficient) | 3.833 | [16] |
| Vapor Pressure | 3.3 x 10⁻⁸ kPa (at 20°C) | [14] |
| Henry's Law Constant | 1 x 10⁻⁷ atm-m³/mol | [14] |
Analytical Methodologies for Residue Analysis
The determination of this compound and its metabolites in various matrices, such as crops and soil, is crucial for regulatory and safety assessments. A common analytical approach involves extraction, cleanup, and subsequent analysis by chromatography coupled with mass spectrometry.
Sample Preparation and Extraction
A generalized protocol for the extraction of Fluazifop residues from crop samples is as follows:
-
Homogenization: A representative sample of the crop is homogenized.
-
Extraction: The homogenized sample is extracted with an acidified organic solvent (e.g., acetonitrile with acetic acid).[17][18]
-
Hydrolysis: The extract is subjected to acid hydrolysis (e.g., with 6 M HCl) to convert any conjugates and the parent ester to the active acid form, Fluazifop.[17][19]
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with cartridges such as C18 or silica to remove interfering matrix components.[17][19]
Instrumental Analysis
The cleaned-up extract is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17][19] This technique provides high sensitivity and selectivity for the quantification of Fluazifop residues.
Caption: General workflow for Fluazifop residue analysis.
Environmental Fate and Toxicology
Environmental Fate
This compound has low persistence in moist soil, with a half-life of less than a week.[20] It rapidly degrades to its acid form, Fluazifop, which is also not persistent.[20] Both this compound and its acid metabolite have low mobility in soil, suggesting a low potential for groundwater contamination.[20] However, degradation can lead to the formation of more mobile products like 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), which has been detected in drainage and groundwater.[21]
Toxicology
The acute oral toxicity of Fluazifop-P-butyl is low, with an LD50 in rats reported to be between 2451 and 4096 mg/kg.[20] It is slightly toxic via the dermal route and can cause mild skin and eye irritation.[20]
In chronic toxicity studies, the primary adverse effects observed in animals include increased liver and kidney weights, and at higher doses, effects on the testes.[22] The Acceptable Daily Intake (ADI) for Fluazifop has been established at 0.0044 mg/kg body weight per day.[22]
Fluazifop-P-butyl is considered to be highly to moderately toxic to fish, but only slightly toxic to aquatic invertebrates and bees.[15][20]
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Fluazifop-methyl solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of Fluazifop-Methyl
Authored by a Senior Application Scientist
Foreword: Understanding the Molecule's Journey
In the realm of agrochemicals, the efficacy of a herbicide is not solely dictated by its intrinsic biological activity. Its journey from formulation to the target site is governed by a complex interplay of physicochemical properties. For aryloxyphenoxypropionate herbicides like this compound, a thorough understanding of solubility and stability is paramount. These parameters are the bedrock upon which successful formulation development, environmental fate modeling, and robust regulatory submissions are built.
This guide eschews a simple recitation of facts. Instead, it is designed as a deep dive into the causality behind the experimental design for studying this compound. We will explore not just how to conduct these studies, but why specific conditions are chosen and what the resulting data signify for researchers and development professionals. We will treat each protocol as a self-validating system, where internal controls and rigorous analytical methodologies ensure the trustworthiness of the data. This is the field-proven approach that bridges the gap between theoretical chemistry and real-world application.
Physicochemical Profile and Solubility Characteristics
Before we can assess the stability of a compound, we must first understand its fundamental identity and how it behaves in various solvents. This compound is the methyl ester of fluazifop acid. However, commercial formulations often utilize the butyl ester of the herbicidally active R-enantiomer, known as fluazifop-P-butyl.[1] The degradation of these esters in the environment and in target organisms leads to the active fluazifop acid.[1] Therefore, studies on fluazifop-P-butyl are highly relevant and often referenced.
The solubility of a compound dictates its bioavailability and mobility in the environment. For fluazifop esters, low water solubility is a defining characteristic, influencing formulation choices (e.g., emulsifiable concentrates) and environmental behavior.
Core Physicochemical Data
A summary of the key properties of fluazifop and its common ester derivative provides a foundational understanding of the molecule.
| Property | Value | Source |
| Analyte | This compound | |
| IUPAC Name | methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | [2] |
| CAS Number | 69335-90-6 | [2] |
| Molecular Formula | C₁₆H₁₄F₃NO₄ | [2] |
| Molar Mass | 341.28 g/mol | [2] |
| Solubility | Soluble in Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetonitrile | [3][4] |
| Analyte | Fluazifop-P-butyl | |
| CAS Number | 79241-46-6 | [5] |
| Appearance | Pale, straw-colored liquid | [5] |
| Water Solubility | 1.1 mg/L (at 25°C) | [5] |
| Organic Solvents | Very soluble in most organic solvents | [5] |
| Octanol-Water Partition Coeff. (log P) | 4.5 | [5] |
Experimental Protocol: Aqueous Solubility Determination (OECD 105)
The choice of the flask shaking method, as outlined in OECD Guideline 105, is predicated on its simplicity and applicability to substances with low water solubility. The core principle is to create a saturated solution and measure the concentration of the dissolved analyte, ensuring that equilibrium has been reached and that the measured concentration is not influenced by suspended micro-particles.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of reagent-grade water (e.g., in a glass-stoppered flask). The excess is critical to ensure a saturated state is achieved.
-
Equilibration: Agitate the flask at a controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium. A preliminary test is essential to determine this duration; typically, samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent.
-
Phase Separation: Cease agitation and allow the solution to stand at the test temperature to permit the separation of undissolved material. Centrifugation is required to remove fine particulates that could falsely elevate the measured solubility.
-
Sampling & Analysis: Carefully withdraw an aliquot from the clear, aqueous supernatant. Analyze the concentration of this compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a certified reference standard.
-
Validation: The protocol's integrity is maintained by running triplicate samples, ensuring the analytical method is specific and sensitive, and confirming the temperature stability throughout the experiment.
Workflow for Solubility Determination
Caption: Primary hydrolysis pathway of this compound to fluazifop acid.
Photochemical Stability
While hydrolysis is dominant, photodegradation can contribute to the environmental fate of pesticides. For fluazifop-P-butyl, direct photolysis in soil is not considered a major degradation route. [6]However, degradation can be accelerated in the presence of photosensitizers. A study demonstrated that nano-TiO₂, a photocatalyst, significantly enhances the photodegradation of fluazifop-P-butyl under both UV and simulated sunlight. [7][8]Another study identified five degradation products after prolonged exposure to sunlight, including fluazifop acid and various pyridine derivatives, indicating cleavage of the ether bonds under photolytic stress. [9]
Thermal and Long-Term Storage Stability
These studies are critical for two distinct reasons:
-
Product Shelf-Life (Thermal Stability): Accelerated studies at elevated temperatures (e.g., 54°C for 14 days per OECD 113/FAO guidelines) are used to predict the long-term stability of a commercial formulation under normal storage conditions. [10][11]* Residue Sample Integrity (Freezer Storage): When conducting residue trials, samples (e.g., crops, soil) are often stored frozen for extended periods before analysis. It is mandatory to prove that the analyte has not degraded during this storage period. OECD Guideline 506 provides the framework for this. [12][13]Studies have shown that fluazifop acid residues are stable for over two years when stored at or below -15°C. [14]
Workflow for Freezer Storage Stability Study (OECD 506)
Caption: General workflow for a freezer storage stability study of pesticide residues.
Validated Analytical Methodology for Stability Studies
Trustworthy stability data is entirely dependent on a robust and validated analytical method. For the fluazifop family, the standard approach involves converting all related residues (parent ester, free acid, and any conjugates) to a single, common moiety for analysis: fluazifop acid. [15]This provides a total residue value, which is typically required for regulatory purposes.
Protocol: Quantification of Total Fluazifop Residue by LC-MS/MS
This protocol synthesizes common procedures for the analysis of fluazifop residues in a crop matrix. [14][15][16] 1. Sample Extraction:
-
Homogenize the sample matrix (e.g., strawberry, soil).
-
Weigh a representative sub-sample (e.g., 10 g) into a centrifuge tube.
-
Add an acidified organic solvent (e.g., acetonitrile with 1% acetic acid). The acid ensures the fluazifop acid is in its protonated form, improving extraction efficiency.
-
Shake vigorously for a defined period to ensure exhaustive extraction of the residues from the matrix.
-
Centrifuge to separate the solid matrix from the solvent extract.
2. Hydrolysis:
-
Take an aliquot of the supernatant from the extraction step.
-
Add a strong acid (e.g., 6 M HCl) and heat under reflux. [15]This critical step cleaves the ester bond of this compound and any other conjugates, converting all residues to the free fluazifop acid.
-
Cool and neutralize the solution.
3. Solid-Phase Extraction (SPE) Cleanup:
-
The purpose of this step is to remove matrix components (sugars, pigments, etc.) that can interfere with the LC-MS/MS analysis.
-
Condition an SPE cartridge (e.g., a C2/Si tandem cartridge) with appropriate solvents. [15]* Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.
-
Elute the fluazifop acid with a stronger solvent (e.g., methanol).
4. Final Preparation & LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., a water/acetonitrile mixture).
-
Inject the sample into an LC-MS/MS system.
-
Quantification: Use a triple quadrupole mass spectrometer operating in negative ionization mode. Monitor for the specific precursor-to-product ion transition for fluazifop acid. Quantification is performed against matrix-matched calibration standards to compensate for any matrix effects (ion suppression or enhancement). [16]
Analytical Workflow Diagram
Caption: Comprehensive workflow for total fluazifop residue analysis.
Conclusion
The study of this compound's solubility and stability is a multi-faceted discipline that underpins its successful development and safe use. This guide has demonstrated that:
-
Solubility is low in water but high in organic solvents, dictating its formulation as an emulsifiable concentrate.
-
Stability is primarily governed by hydrolysis , which is highly pH-dependent, proceeding rapidly under alkaline conditions to form the stable fluazifop acid.
-
Photodegradation and thermal degradation are generally less significant but must be quantified for regulatory and shelf-life purposes.
-
Analytical methodologies must be robust, with a total residue approach involving a hydrolysis step being the standard for ensuring all relevant forms of the herbicide are accounted for.
By approaching these studies with a focus on the underlying chemical principles and employing self-validating protocols, researchers and drug development professionals can generate the high-quality, trustworthy data necessary for advancing their projects from the laboratory to the field.
References
- Title: Latest Updates on OECD Guidelines Source: Agrexis URL
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- Title: A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops Source: PubMed URL
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- Title: OECD 113 - Thermal Stability and Stability in Air Source: Situ Biosciences URL
- Title: Test No 506: Stability of Pesticide Residues in Stored Commodities Source: Library Network URL
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- Source: Invasive.
- Title: EXTOXNET PIP - FLUAZIFOP-P-BUTYL Source: Oregon State University URL
- Title: Environmental fate of the herbicide fluazifop-P-butyl and its degradation products in two loamy agricultural soils: A combined laboratory and field study Source: GEUS Publications URL
- Title: 5.11 Fluazifop-P-butyl (283)
- Title: Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study Source: PubMed URL
- Title: this compound Solution (Solvent: Acetonitrile)
- Title: Nanometer Titanium Dioxide Mediated High Efficiency Photodegradation of Fluazifop-p-Butyl Source: MDPI URL
- Title: Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils Source: USDA ARS URL
- Title: The quality of fluazifop-P-butyl formulations currently applied in Egypt Source: Ismail URL
- Title: Enantioselective degradation and chiral stability of the herbicide fluazifop-butyl in soil and water Source: PubMed URL
- Title: Environmental Chemistry Method for Fluazifop-p-butyl & Degradates; 49193108 Source: EPA URL
- Title: Nanometer Titanium Dioxide Mediated High Efficiency Photodegradation of Fluazifop-p-Butyl Source: PubMed URL
- Title: Photo and thermal degradation of Glyphosate and Fluazifop-butyl herbicides with and without additives Source: ResearchGate URL
- Title: this compound CAS#: 69335-90-6 Source: ChemicalBook URL
- Title: Enhanced Metabolism of Fluazifop Acid in a Biotype ofDigitaria sanguinalisResistant to the Herbicide Fluazifop-P-Butyl Source: Semantic Scholar URL
- Title: Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study.
- Title: Fluazifop - Wikipedia Source: Wikipedia URL
- Title: FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS FLUAZIFOP-P-BUTYL Source: Food and Agriculture Organization of the United Nations URL
- Title: Fluazifop Source: AERU - University of Hertfordshire URL
- Title: Comparison of two methods for determining the toxicokinetics of fluazifop-butyl after intravenous dosing in rats Source: PubMed URL
- Title: this compound | CAS 69335-90-6 Source: LGC Standards URL
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- 16. skyfox.co [skyfox.co]
A-Technical-Guide-to-the-Stereoselective-Bioactivity-of-Fluazifop-methyl-Enantiomers
Abstract
Fluazifop-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") class, renowned for its efficacy against annual and perennial grass weeds in a multitude of broadleaf crops.[1][2] A critical aspect of its chemical nature is the presence of a chiral center, resulting in two stereoisomers: the (R)- and (S)-enantiomers. It is well-established that the herbicidal activity is almost exclusively attributed to the (R)-enantiomer, commercially known as fluazifop-P-butyl.[3][4] The (S)-isomer is considered biologically inactive.[4] This guide provides an in-depth technical exploration of the causal relationship between stereochemistry and biological activity in this compound, detailing the underlying biochemical mechanisms, enantiomer separation protocols, and methods for biological validation.
Introduction: Chirality in Agrochemicals
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biology. Enantiomers, the pair of chiral molecules, can exhibit vastly different pharmacological or toxicological effects because biological systems—enzymes, receptors, and other proteins—are themselves chiral. They often interact stereoselectively with xenobiotics. In the agrochemical industry, the development of enantiomerically pure products has become a significant objective to enhance efficacy, reduce application rates, and minimize potential environmental and off-target effects. This compound serves as a classic example of this principle, where only one enantiomer provides the desired herbicidal effect.[5][6]
Mechanism of Action: Stereoselective Inhibition of Acetyl-CoA Carboxylase (ACCase)
This compound functions as a pro-herbicide. After being applied, it is rapidly absorbed by the leaves and hydrolyzed within the plant to its active form, fluazifop acid.[5][6] The herbicidal activity resides in the (R)-fluazifop acid metabolite.[7] This active molecule is translocated through the plant's vascular system (phloem and xylem) to the meristems, the regions of active growth.[1]
The molecular target for (R)-fluazifop acid is Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[3][4] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in lipid synthesis.[8] These lipids are essential for building and maintaining cell membranes.
The stereoselectivity of fluazifop arises from the specific three-dimensional interaction between the herbicide and the carboxyltransferase (CT) domain of the ACCase enzyme.[8] The (R)-enantiomer possesses the correct spatial orientation to bind effectively to a specific site on the enzyme, inhibiting its function. This binding prevents the production of malonyl-CoA, thereby halting fatty acid synthesis.[6] The disruption of lipid production leads to a breakdown of cell membrane integrity in the meristematic tissues, causing cessation of growth, necrosis, and ultimately, the death of the susceptible grass weed within two to three weeks.[1][5]
Conversely, the (S)-enantiomer, due to its different 3D configuration, does not fit correctly into the binding pocket of the ACCase enzyme. This poor fit prevents it from effectively inhibiting the enzyme, rendering it biologically inactive as a herbicide.[4]
Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is most effectively achieved using chiral chromatography. [9]Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. [10]Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating aryloxyphenoxypropionate herbicides. [10] Objective: To resolve and isolate the (R)- and (S)-enantiomers of this compound from a racemic standard.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector. [11] * Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IC or similar cellulose tris(3,5-dichlorophenylcarbamate) phase) is a proven choice for this class of compounds. [11][12] * Mobile Phase: A normal-phase eluent is typically used. A starting point is a mixture of Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). A small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) can improve peak shape. [10] * Rationale: The non-polar hexane mobile phase and the chiral stationary phase create the necessary environment for differential interaction. The alcohol modifier adjusts solvent strength and selectivity, while the acid suppresses the ionization of any fluazifop acid, ensuring sharp peaks. [10]
-
-
Sample Preparation:
-
Dissolve a high-purity racemic this compound standard in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (maintain consistent temperature for reproducible retention times).
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
-
Execution and Fraction Collection:
-
Perform an initial run to determine the retention times of the two enantiomer peaks.
-
Once the separation is optimized, perform multiple injections and collect the eluent corresponding to each peak into separate, clean vials.
-
Pool the respective fractions for the (R)- and (S)-enantiomers.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the isolated enantiomers. Confirm purity with a subsequent analytical injection of each isolated fraction.
-
Protocol: In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of each enantiomer on the ACCase enzyme extracted from a susceptible grass species.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each fluazifop enantiomer against ACCase.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue from a susceptible grass species (e.g., barnyard grass, Echinochloa crus-galli) in a cold extraction buffer. [13]The buffer should contain components to maintain pH and stability (e.g., Tricine, DTT, glycerol). [13][14] * Centrifuge the homogenate at high speed (e.g., 22,000 x g) to pellet cell debris. [15]The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
The assay measures ACCase activity by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product (malonyl-CoA). [14] * Prepare a reaction mixture in a microplate containing the enzyme extract, assay buffer, ATP, acetyl-CoA, and varying concentrations of the test inhibitors (isolated R- and S-enantiomers). [14]Include a no-inhibitor control.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate at a controlled temperature (e.g., 32°C) for a set period (e.g., 20-30 minutes).
-
-
Quantification and Data Analysis:
-
Stop the reaction by adding strong acid (e.g., HCl), which also removes unreacted [¹⁴C]bicarbonate.
-
Measure the radioactivity of the acid-stable product using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Interpretation and Expected Outcomes
The results from these experiments will quantitatively demonstrate the stereoselective activity of this compound.
| Parameter | (R)-Fluazifop-methyl | (S)-Fluazifop-methyl | Racemic Mixture |
| ACCase Inhibition (IC50) | Low (e.g., 0.5 - 5 µM) | Very High (>1000 µM) | Intermediate |
| Herbicidal Efficacy (GR50) | Low (e.g., 100-200 g ai/ha) | Inactive at typical field rates | ~Twice the rate of (R)-form for same effect |
| (Note: GR50 is the dose required to cause a 50% reduction in plant growth. Values are illustrative.) |
The data clearly indicates that the herbicidal effect is driven by the (R)-enantiomer. The IC50 value for the (R)-enantiomer is expected to be several orders of magnitude lower than that of the (S)-enantiomer, signifying its high potency as an ACCase inhibitor. [14]In whole-plant studies, the (R)-enantiomer (fluazifop-P-butyl) will provide effective weed control at a given application rate, while the (S)-enantiomer will show little to no effect. [2][16]Consequently, using the enantiomerically pure (R)-form allows for a reduction in the total amount of applied chemical by approximately 50% compared to the original racemic mixture, without compromising efficacy. [3]
Environmental Fate and Significance
While the biological activity is highly stereoselective, the environmental behavior of the enantiomers can also differ. Studies have shown that the degradation of fluazifop-butyl enantiomers in soil and water can be enantioselective, with rates varying depending on soil type and microbial populations. [12]In some soils, the inactive (S)-enantiomer of the fluazifop acid metabolite can undergo inversion (enantiomerization) to the active (R)-enantiomer, although this process is not always observed. [12][17]Understanding these transformations is crucial for a complete environmental risk assessment. The rapid hydrolysis of the butyl ester to the fluazifop acid is a key degradation step in both soil and water. [18]
Conclusion
The case of this compound provides a definitive illustration of the importance of stereochemistry in herbicide design and application. The biological activity is overwhelmingly confined to the (R)-enantiomer due to its specific, high-affinity binding to the target enzyme, ACCase. The (S)-enantiomer is essentially inactive ballast. This understanding has led to the commercialization of enantiomerically pure fluazifop-P-butyl, a practice that enhances herbicidal efficiency, reduces the chemical load on the environment, and represents a more refined and scientifically-driven approach to crop protection. The experimental protocols detailed herein provide a framework for researchers to validate this principle of stereoselectivity, reinforcing the causal link between molecular configuration and biological function.
References
-
Title: Fluazifop Source: Wikipedia URL: [Link]
-
Title: Enantioselective degradation and chiral stability of the herbicide fluazifop-butyl in soil and water Source: PubMed URL: [Link]
-
Title: Fluazifop-P-butyl (Ref: R154875) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study Source: ResearchGate URL: [Link]
-
Title: Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Stereochemistry of fluazifop‐butyl transformations in soil Source: Sci-Hub URL: [Link]
-
Title: Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study Source: PubMed URL: [Link]
-
Title: Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay Source: BioOne Complete URL: [Link]
-
Title: Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: (PDF) Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay Source: ResearchGate URL: [Link]
-
Title: Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity Source: PMC - NIH URL: [Link]
-
Title: Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 Source: Shimadzu URL: [Link]
-
Title: Fluazifop-P-butyl efficacy as a function of application time and herbicide dose Source: ResearchGate URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Fluazifop-P | C15H12F3NO4 | CID 91733 Source: PubChem URL: [Link]
-
Title: Fluazifop | C15H12F3NO4 | CID 91701 Source: PubChem - NIH URL: [Link]
-
Title: ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship Source: SciELO Brasil URL: [Link]
-
Title: Chiral separation of Diclofop – methyl Source: LabRulez LCMS URL: [Link]
-
Title: CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation Source: VTechWorks URL: [Link]
-
Title: Herbicide Fluazifop-P-butyl for control of annual and perennial grasses Source: Knowledge Hub URL: [Link]
-
Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: MDPI URL: [Link]
-
Title: Absolute configuration and biological activity of mequitamium iodide enantiomers Source: PubMed URL: [Link]
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Methodological & Application
Application Notes & Protocols for the Residue Analysis of Fluazifop-P-Butyl
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the quantitative determination of fluazifop-p-butyl and its related residues in complex matrices such as crops and soil. Fluazifop-p-butyl, a selective post-emergence herbicide, is rapidly metabolized in plants and the environment to its herbicidally active acid form, fluazifop acid.[1][2] Consequently, regulatory definitions for residue compliance typically require the determination of "total fluazifop," encompassing the parent ester (fluazifop-p-butyl), its primary metabolite (fluazifop acid), and any conjugates, all expressed as fluazifop acid.[3] The methodologies presented herein are grounded in modern analytical principles, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity. This document is intended for researchers, analytical scientists, and professionals in regulatory and quality control laboratories.
Scientific Principle & Methodological Rationale
The central challenge in fluazifop residue analysis is the chemical diversity of the target analytes. The parent compound is a butyl ester, while the primary metabolite is a carboxylic acid. Furthermore, these compounds can form conjugates in plant tissues. A robust analytical method must account for all these forms to provide a single, meaningful quantitative result.
The most effective strategy involves a hydrolysis step. This procedure chemically cleaves the ester linkage of the parent compound and any conjugates, converting them into the common analytical moiety: fluazifop acid.[4][5] This approach simplifies the analysis by requiring the quantification of only one target analyte and provides a total residue value that aligns with regulatory definitions.[3]
Following hydrolysis, the sample extract is subjected to a cleanup procedure to remove interfering matrix components before instrumental analysis. LC-MS/MS is the determinative technique of choice due to its ability to selectively detect and quantify fluazifop acid at trace levels, even in complex sample extracts.[4][6] Analysis of fluazifop acid is typically performed in negative ion electrospray mode (ESI-), which provides excellent sensitivity for carboxylic acids.[7][8]
Metabolic Pathway: Hydrolysis of Fluazifop-p-butyl
The core chemical transformation leveraged in this analytical approach is the hydrolysis of the parent ester to its corresponding acid.
Caption: Hydrolysis pathway for total fluazifop residue analysis.
General Analytical Workflow
The protocol follows a logical sequence of extraction, purification, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, with modifications to include a hydrolysis step, is a highly effective approach for many crop matrices.[9]
Caption: Overall workflow for fluazifop residue analysis in crops.
Materials and Instrumentation
-
Reference Standards: High-purity certified reference standards of fluazifop-p-butyl and fluazifop acid are required.[10][11] These are available from suppliers such as Sigma-Aldrich (PESTANAL®).[12]
-
Solvents & Reagents: All solvents (e.g., acetonitrile, methanol, water) must be HPLC or LC-MS grade. Reagents (e.g., formic acid, ammonium acetate, sodium hydroxide, magnesium sulfate, sodium chloride) must be of analytical grade or higher.
-
Apparatus:
-
High-speed homogenizer (e.g., IKA Ultra-Turrax).
-
Centrifuge capable of >4000 x g.
-
50 mL and 15 mL polypropylene centrifuge tubes.
-
Analytical balance.
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE).
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS for Plant Matrices (e.g., Fruits, Vegetables)
This protocol is adapted from established QuEChERS principles and incorporates an alkaline hydrolysis step to determine the total fluazifop residue.[5][9]
1. Sample Extraction: a. Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of deionized water and vortex for 30 seconds. c. Add 10 mL of 1% acetic acid in acetonitrile. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap tightly and shake vigorously for 1 minute. f. Centrifuge at ≥ 4000 x g for 5 minutes.
2. Alkaline Hydrolysis: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL tube. b. Add 1 mL of 0.5 M Sodium Hydroxide (NaOH) in a 1:1 methanol/water solution. c. Vortex and allow to react at room temperature for 1 hour to ensure complete hydrolysis of the ester and any conjugates.[5] d. Neutralize the solution by adding 0.5 mL of 1 M formic acid.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Add the contents of a d-SPE tube (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent) to the neutralized extract. For pigmented samples, graphitized carbon black (GCB) may be included. b. Vortex for 1 minute. c. Centrifuge at ≥ 4000 x g for 5 minutes.
4. Final Sample Preparation: a. Take an aliquot of the final supernatant. b. Filter through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
Protocol 2: Method for Soil Analysis (Adapted from EPA GRM044.03A)
This method is designed for the extraction and analysis of fluazifop-p-butyl and its primary degradate, fluazifop acid, from soil matrices.[8]
1. Sample Extraction: a. Weigh 20 g (± 0.1 g) of soil into a 50 mL centrifuge tube. b. Add 30 mL of an extraction solvent mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5.5) in a 1:1 ratio (v/v). c. Shake at room temperature for 20 minutes. d. Centrifuge and collect the supernatant. e. Perform a second extraction on the soil pellet with 20 mL of the same extraction solvent. f. Combine the supernatants and adjust the final volume to 50 mL with the ammonium acetate buffer.
2. Sample Dilution and Filtration: a. Take a 1 mL aliquot of the combined extract. b. Filter through a 0.2 µm PTFE syringe filter. c. Dilute the filtered extract 1:4 with the initial mobile phase (e.g., 250 µL of extract + 750 µL of mobile phase) in an LC vial. This step is crucial to minimize matrix effects.[8]
Instrumental Analysis & Quantification
LC-MS/MS provides the necessary selectivity and sensitivity for reliable quantification.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale & Citation |
| LC Column | C18 Reverse-Phase (e.g., 50 x 3.0 mm, 2.7 µm particle size) | Provides good retention and peak shape for acidic herbicides.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency.[8][13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Common organic phases for reverse-phase chromatography.[8][13] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for standard analytical columns. |
| Injection Volume | 2 - 10 µL | Volume can be adjusted based on instrument sensitivity and sample concentration. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is effective for polar compounds. Negative mode is optimal for deprotonating the carboxylic acid group of fluazifop acid, forming the [M-H]⁻ ion.[7][14] |
| MRM Transitions | Fluazifop Acid: Quantifier: 326.1 → 254.0Qualifier: 326.1 → 226.0Fluazifop-p-butyl (ESI+): Quantifier: 384.1 → 328.0Qualifier: 384.1 → 282.0 | These transitions are specific and provide reliable identification and quantification. The use of a qualifier ion confirms the analyte's identity.[8] Note: ESI+ is for the parent compound if analyzed separately. |
Quantification and Quality Control
For accurate quantification, it is imperative to use matrix-matched calibration standards .[6] This involves preparing the calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure. This practice compensates for signal suppression or enhancement caused by co-eluting matrix components, a common phenomenon in LC-MS/MS analysis.[13]
Method validation should be performed according to internationally recognized guidelines, such as those from SANTE or CODEX, to ensure the method is fit for purpose.[15][16]
Table 2: Typical Method Performance Data
| Matrix | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Citation |
| Blueberries, Cane Berries | 0.02 | 88 - 97 | 0 - 4 | [3][17] |
| Strawberries, Green Onion | 0.01 | 88 - 97 | 0 - 4 | [3][17] |
| Various Crops | 0.01 - 0.05 | 70 - 120 (Typical) | < 20 | [4] |
| Soil | 0.001 | 70 - 120 (Typical) | < 20 | [8] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the determination of total fluazifop residues in diverse and complex matrices. The cornerstone of the methodology is the hydrolysis of all fluazifop-related residues to the common moiety, fluazifop acid, followed by a sensitive and selective LC-MS/MS analysis. Adherence to proper quality control measures, particularly the use of matrix-matched standards and thorough method validation, is critical for generating accurate and defensible data that meets stringent regulatory requirements.
References
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5.11 Fluazifop-P-butyl (283) RESIDUE AND ANALYTICAL ASPECTS. (2019). Food and Agriculture Organization of the United Nations (FAO).
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Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group.
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Application Notes and Protocols for the Analysis of Fluazifop-p-butyl Residues in Soil. Benchchem.
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods.
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Environmental Chemistry Method for Fluazifop-p-butyl & Degradates; 49193108. (2010). U.S. Environmental Protection Agency (EPA).
-
Tu, M., et al. FLUAZIFOP-P-BUTYL Herbicide Profile. Invasive.org.
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Sproll, F., et al. (2002). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. PubMed.
-
Fluazifop-P-butyl (283) - 2019 JMPR Monograph. (2019). Food and Agriculture Organization of the United Nations (FAO).
-
High-Purity Fluazifop-P-butyl Reference Materials for Accurate Analysis. HPC Standards.
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Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). (2017). Ministry of Health and Welfare, Taiwan.
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Liu, W., et al. (1991). Analysis of fluazifop-butyl and fluazifop residues in soil and crops by gas chromatography. Analyst.
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Validation of Chemical Methods for Residue Analysis. Wageningen University & Research.
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Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). Food Analytical Methods.
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Method validation and quality control procedures for pesticide residues analysis in food and feed. (2021). European Commission Directorate-General for Health and Food Safety.
-
Urbanová, K., et al. (2006). Evaluation of an SPME and GC-MS method for analysis of Fluazifop in water. Journal of the Serbian Chemical Society.
-
Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
-
Fluazifop-P-Butyl (PC 122809) MRIDs 49193107 (ECM)/ 49193106 (ILV). U.S. Environmental Protection Agency (EPA).
-
Li, G., et al. (2020). Development and Validation of a Multiresidue Method for Fluazifop‐p–butyl and Its Two Major Relevant Metabolites in Panax ginseng Using a Modified QuEChERS Method and HPLC‐ESI‐MS/MS. ResearchGate.
-
Analysis of Phenoxyproprionic Type Herbicides using LC-MS. Shimadzu.
-
Fluazifop-P-Butyl Product Information. ISK.
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Fluazifop-P-butyl PESTANAL®, analytical standard. Sigma-Aldrich.
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FAO Specifications and Evaluations for Agricultural Pesticides - FLUAZIFOP-P-BUTYL. (2000). Food and Agriculture Organization of the United Nations (FAO).
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FAO specifications and evaluations for plant protection products fluazifop-p-butyl. (2000). Food and Agriculture Organization of the United Nations (FAO).
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Fluazifop-butyl | C19H20F3NO4. PubChem, National Institutes of Health.
-
Nuñez, A., et al. (2016). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.
-
Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
-
dos Santos, V.J., et al. (2018). Translocation, metabolism and residues of fluazifop‐butyl in soybean plants. ResearchGate.
-
Fluazifop-butyl certified reference material, TraceCERT®. Sigma-Aldrich.
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Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group on Pesticide Residues. (2005). Food and Agriculture Organization of the United Nations (FAO).
-
Fluazifop-P-butyl, PESTANAL, analytical standard. SLS Ireland.
-
Fluazifop-P-butyl (Ref: R154875). AERU, University of Hertfordshire.
-
Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS (QuPPe-Method). EURL-SRM.
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Quantitative Analysis of Fluazifop-methyl and its Metabolite Fluazifop Acid in Crop Matrices using a Validated LC-MS/MS Method
An Application Note for Researchers and Analytical Scientists
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the herbicide Fluazifop-methyl and its primary, herbicidally active metabolite, Fluazifop acid, in various crop matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is designed to provide high-throughput, accurate, and precise results, meeting the stringent requirements for pesticide residue monitoring in food safety and agricultural research. We detail the complete workflow from sample homogenization to data analysis and provide method validation data, including linearity, accuracy, precision, and limits of quantification (LOQ).
Introduction: The Analytical Challenge
This compound is an aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in a variety of broadleaf crops.[1] Upon application, it is rapidly absorbed by the plant and hydrolyzed by esterases into its biologically active form, Fluazifop acid.[2][3] This acid metabolite is the primary inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in susceptible grass species.[4]
For regulatory and food safety purposes, the residue definition for Fluazifop often includes the parent ester (this compound or the active R-enantiomer, Fluazifop-P-butyl), the free Fluazifop acid, and any conjugates that can be hydrolyzed to Fluazifop acid.[5][6] Therefore, a reliable analytical method must be capable of quantifying all relevant forms or, more commonly, incorporate a hydrolysis step to measure the total residue as Fluazifop acid.[7]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this task due to its exceptional sensitivity and selectivity, which are essential for detecting trace-level residues in complex food matrices.[8] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-extracted compounds from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8][9] This application note addresses this challenge through a streamlined sample cleanup procedure and the use of matrix-matched calibration.
Principle of the Method
The analytical workflow is based on the QuEChERS methodology, which has become a standard for multi-residue pesticide analysis in food.[10][11][12] The process involves two main stages:
-
Extraction: A homogenized crop sample is extracted with acetonitrile, a water-miscible solvent. Partitioning is induced by adding salts (magnesium sulfate and sodium chloride), which drives the pesticides into the acetonitrile layer and separates it from the aqueous and solid components of the sample.[13]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is further purified by mixing it with a combination of sorbents. Anhydrous magnesium sulfate removes residual water, while Primary Secondary Amine (PSA) sorbent removes organic acids, sugars, and other polar interferences. C18 sorbent can be added to remove non-polar interferences like lipids.[10]
Following cleanup, the final extract is analyzed by LC-MS/MS. The analytes are separated chromatographically on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides definitive identification and quantification.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile and Methanol (LC-MS grade). Formic acid (reagent grade, ~99%). Ultrapure water.
-
Standards: Certified reference standards of this compound (CAS 69335-90-6) and Fluazifop acid (as a salt or free acid).
-
Internal Standard (IS): A suitable isotopically labeled standard or a compound with similar chemical properties not expected in the samples (e.g., Atrazine-d5).
-
QuEChERS Salts and Sorbents:
-
Extraction packets containing 4 g MgSO₄ and 1 g NaCl.
-
d-SPE tubes (2 mL) containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., blender or food processor).
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in acetonitrile to a final volume of 10 mL. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Dilute the stock solutions in acetonitrile to create a mixed working solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by diluting the intermediate standard mix. To compensate for matrix effects, prepare these standards in a blank matrix extract that has undergone the full sample preparation procedure.[9]
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize the crop sample until a uniform consistency is achieved. For high-water content crops, freeze-drying can be employed prior to homogenization.
-
Extraction: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water, promoting the phase separation.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
d-SPE Cleanup: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds to ensure the sorbents interact with the extract.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
Transfer the final cleaned extract into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on any modern triple quadrupole LC-MS/MS system.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B (0 min) → 95% B (8 min) → 95% B (10 min) → 10% B (10.1 min) → 10% B (12 min) |
Rationale for Parameter Selection: A C18 column provides excellent retention and separation for moderately polar compounds like this compound and its acid. The formic acid modifier aids in protonation, improving ionization efficiency in positive ESI mode. The gradient elution allows for the separation of analytes from matrix components and ensures sharp peak shapes.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive & Negative (fast switching) |
| Capillary Voltage | +3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Rationale for Parameter Selection: this compound (the ester) ionizes efficiently in positive mode [M+H]⁺, while the carboxylic acid group on Fluazifop acid makes it ideal for negative mode detection [M-H]⁻.[14] Modern instruments can switch polarity rapidly, allowing for the simultaneous detection of both compounds in a single run.
Table 3: Optimized MRM Transitions
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
| This compound | Positive | 384.1 | 284.1 (Quantifier) | 0.05 | 30 | 15 |
| 384.1 | 256.1 (Qualifier) | 0.05 | 30 | 25 | ||
| Fluazifop acid | Negative | 326.0 | 207.0 (Quantifier) | 0.05 | 35 | 20 |
| 326.0 | 282.0 (Qualifier) | 0.05 | 35 | 12 |
Note: MRM parameters are instrument-dependent and require optimization.
Method Validation and Performance
The method was validated according to SANTE/11312/2021 guidelines.[15] Validation was performed by spiking blank crop matrices (e.g., soybean, tomato, lettuce) at various concentration levels.
Table 4: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | > 0.99 | > 0.995 for both analytes |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.01 mg/kg in matrix |
| Accuracy (Mean Recovery) | 70-120% | 85-110% across matrices |
| Precision (RSD) | ≤ 20% | < 15% (repeatability) |
| Matrix Effect (%) | Calculated | -30% to +15% (compensated by matrix-matched standards) |
Calculating Matrix Effect (ME): ME (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100 A negative value indicates signal suppression, while a positive value indicates enhancement.[9] The results confirmed the necessity of using matrix-matched calibration for accurate quantification.
Conclusion
The described LC-MS/MS method, utilizing a QuEChERS sample preparation protocol, provides a reliable, sensitive, and efficient means for quantifying this compound and its key metabolite, Fluazifop acid, in diverse crop samples. The method achieves a low limit of quantification (0.01 mg/kg), which meets or exceeds the maximum residue limits (MRLs) set by most regulatory bodies. The use of matrix-matched standards effectively compensates for matrix effects, ensuring data accuracy. This validated protocol is suitable for high-throughput laboratories conducting routine monitoring for food safety and for research institutions studying herbicide fate and metabolism.
References
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- PubMed. (n.d.). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops.
- Lehotay, S. J. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- PubMed. (n.d.). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods.
- Anastassiades, M., & Lehotay, S. J. (n.d.). Home of the QuEChERS Method. QuEChERS.com.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- PMC - NIH. (n.d.). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS.
- Restek. (2020).
- Skyfox Publishing Group. (n.d.). Pesticide residue analysis in crops by LC-MS/MS method.
- Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis.
- Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
- JMPR. (2005). Report on Fluazifop-P-butyl.
- PubMed. (1988).
- Invasive.org. (n.d.). Fluazifop-P-butyl Fact Sheet.
- ResearchGate. (n.d.). Uptake, translocation and metabolism of fluazifop-butyl in Setaria viridis.
- Sitem.herts.ac.uk. (n.d.).
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Application Notes & Protocols: A Comprehensive Guide to Fluazifop-p-butyl Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Rigorous Efficacy Evaluation
Fluazifop-p-butyl is a selective, post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops.[1][2][3] As a member of the aryloxyphenoxypropionate ("fop") chemical family, its herbicidal activity is primarily attributed to the (R)-enantiomer.[4][5][6] Understanding the precise efficacy of Fluazifop-p-butyl formulations is paramount for developing effective weed management strategies, ensuring crop safety, and meeting regulatory requirements. This guide provides a detailed, scientifically grounded protocol for conducting robust efficacy trials, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower researchers to generate high-quality, defensible data that accurately reflects the performance of Fluazifop-p-butyl under field conditions.
Part 1: The Molecular Basis of Fluazifop-p-butyl's Herbicidal Activity
A foundational understanding of the mechanism of action is crucial for designing meaningful efficacy trials. Fluazifop-p-butyl functions as a pro-herbicide.[5] Following foliar application, it is absorbed by the leaves and rapidly hydrolyzed to its biologically active form, fluazifop-P acid.[4][5] This active metabolite is then translocated systemically through the phloem to the meristematic tissues—the plant's active growth regions.[1][2]
The primary molecular target of fluazifop-P acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][9] By inhibiting ACCase, Fluazifop-p-butyl effectively halts lipid production, leading to the breakdown of cell membrane integrity, cessation of growth, and eventual death of the susceptible grass weed.[2][4] This targeted mode of action is the basis for its selectivity; broadleaf plants are generally tolerant due to a less sensitive ACCase enzyme.[1][7][8]
Symptoms in susceptible grasses typically appear within a week of application, starting with the cessation of growth, followed by yellowing and necrosis of new leaves.[1] A characteristic symptom is the browning and mushy decay of leaf sheaths at the nodal regions.[1] Complete control is usually observed within 2 to 4 weeks.[2][10]
Caption: Mechanism of action for Fluazifop-p-butyl.
Part 2: Experimental Design - The Blueprint for Reliable Data
The integrity of any efficacy trial hinges on a robust experimental design. The goal is to isolate the effect of the herbicide treatment from all other variables that could influence weed growth. For this purpose, the Randomized Complete Block Design (RCBD) is the industry standard.[11][12]
Causality behind the choice of RCBD: Fields are inherently variable in terms of soil type, moisture, slope, and historical weed pressure. An RCBD accounts for this variability by grouping experimental plots into "blocks."[13] Within each block, conditions are as uniform as possible. Each treatment, including the control, is then randomly assigned to a plot within each block. This ensures that each treatment has an equal chance of being applied to any of the plots, minimizing the influence of field gradients on the results.[14]
Key Components of the Experimental Design:
-
Objective: Clearly define the primary goal. For instance: "To evaluate the efficacy of three different application rates of a new Fluazifop-p-butyl formulation compared to a commercial standard and an untreated control on Digitaria sanguinalis (large crabgrass)."
-
Treatments:
-
Test Articles: Your Fluazifop-p-butyl formulations at various rates. It is crucial to test a range of doses to determine the optimal application rate.[15][16]
-
Reference/Standard Product: A commercially available herbicide with a similar mode of action or target weed spectrum. This provides a benchmark for performance.
-
Untreated Control: This is the most critical treatment. It serves as the baseline for assessing the herbicide's effect. Without it, you cannot definitively conclude that any observed weed control is due to the herbicide and not environmental factors.[13]
-
-
Plot Size: Plots should be large enough to be representative and to minimize "edge effects" from adjacent plots, with a typical size being 3 meters by 10 meters.[11][18]
-
Site Selection: Choose a location with a known, uniform infestation of the target weed species.[17]
Caption: Randomized Complete Block Design (RCBD) Layout.
Part 3: Detailed Experimental Protocol
Adherence to standardized protocols is essential for generating reproducible and comparable data, following guidelines from regulatory bodies like the EPA and OECD.[19][20][21]
Pre-Application Procedures
-
Site Preparation: Ensure the trial area is managed according to standard agricultural practices for the region, but avoid any pre-emergent herbicides that could interfere with the trial.
-
Weed Identification and Staging: Positively identify the target grass weed species. Applications should be made when weeds are young and actively growing, typically at the 2-5 leaf stage, for maximum efficacy.[1][10] Record the growth stage and density of the target weeds in each plot prior to application.
-
Calibration of Application Equipment: Calibrate your sprayer (e.g., backpack or boom sprayer) to deliver a precise and uniform volume of spray solution per unit area (e.g., Liters/hectare). This is a critical step for accurate dosing.
Preparation and Application of Test Solutions
-
Solution Preparation: Prepare the herbicide solutions according to the manufacturer's instructions or the experimental protocol on the day of application. Use clean water and accurately measure all components.
-
Inclusion of Adjuvants: Fluazifop-p-butyl typically requires the addition of an adjuvant, such as a nonionic surfactant or a methylated seed oil, to maximize efficacy.[1][22] Adjuvants improve the wetting, spreading, and penetration of the herbicide on the leaf surface.[23] Ensure the same adjuvant and rate are used for all relevant treatments to maintain consistency.
-
Application Timing and Environmental Conditions: Apply treatments when environmental conditions are favorable. Avoid application during periods of plant stress (drought, extreme heat/cold) or when rain is imminent.[1] Record the air temperature, relative humidity, wind speed, and cloud cover at the time of application, as these factors can influence herbicide performance.[15][16]
Post-Application Data Collection and Evaluation
-
Visual Efficacy Ratings: This is the most common method for assessing herbicide performance.
-
Timing: Conduct assessments at multiple time points after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). This allows for the observation of the progression of herbicidal symptoms.
-
Rating Scale: Use a standardized rating scale. A common scale is 0% to 100%, where 0% represents no weed control (equivalent to the untreated control) and 100% represents complete death of all target weeds.
-
Blinded Assessment: To avoid bias, it is best practice for the assessor to be unaware of the treatment plan for each plot during the rating process.
-
-
Quantitative Measurements (Optional but Recommended):
-
Weed Density: Count the number of surviving target weeds in a defined area (e.g., a 0.25 m² quadrat) within each plot.
-
Biomass Reduction: Harvest the above-ground portions of the target weeds within a quadrat, dry them in an oven, and weigh them. Compare the biomass from treated plots to the untreated control.
-
-
Crop Phytotoxicity Assessment: If the trial is conducted within a crop, assess any potential injury to the crop plants using a 0-100% scale, where 0% is no injury and 100% is crop death.
Part 4: Data Analysis and Interpretation
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are statistically significant differences among the treatment means.[11] This analysis will account for the block design.
-
Mean Separation Tests: If the ANOVA indicates significant differences, a mean separation test (e.g., Tukey's HSD) is used to determine which specific treatment means are different from each other.
-
Dose-Response Analysis: If multiple rates of the herbicide were tested, logistic regression can be used to model the relationship between the herbicide dose and the level of weed control.[24][25] This allows for the calculation of values such as the GR₅₀ (the dose required to reduce weed growth by 50%).
Data Presentation: Summarizing Efficacy Results
Quantitative data should be presented in clear, well-structured tables for easy comparison.
Table 1: Example of Visual Weed Control Efficacy Data
| Treatment | Application Rate (g a.i./ha) | Mean Weed Control (%) 14 DAT | Mean Weed Control (%) 28 DAT |
| Untreated Control | 0 | 0 a | 0 a |
| Fluazifop-p-butyl Form. 1 | 125 | 85 b | 92 b |
| Fluazifop-p-butyl Form. 1 | 175 | 95 c | 98 c |
| Commercial Standard | 150 | 90 bc | 94 bc |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Conclusion: Ensuring Scientific Rigor and Trustworthiness
A well-designed and executed efficacy trial is a self-validating system. By incorporating principles of randomization, replication, and standardized evaluation, this protocol minimizes bias and generates reliable, reproducible data. The causality-driven approach, explaining why each step is taken, ensures that researchers not only follow a method but also understand the scientific principles that underpin it. This comprehensive approach is fundamental for the successful development and stewardship of valuable herbicidal technologies like Fluazifop-p-butyl, contributing to effective and sustainable weed management in agriculture. The adherence to internationally recognized guidelines, such as those from the EPA and OECD, further strengthens the authoritativeness and acceptance of the trial results.[26][27]
References
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Chemical Warehouse. Fluazifop-P-butyl - Active Ingredient Page. Available at: [Link]
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Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). Available at: [Link]
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Wikipedia. Fluazifop. Available at: [Link]
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U.S. Environmental Protection Agency. Series 810 - Product Performance Test Guidelines. Available at: [Link]
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Eurolab. OECD 208 Terrestrial Plant Toxicity Test for Herbicides. Available at: [Link]
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U.S. Environmental Protection Agency. Test Guidelines for Pesticides and Toxic Substances. Available at: [Link]
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Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 69(1), 1-16. Available at: [Link]
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Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430. Available at: [Link]
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Yadav, P., et al. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 1-14. Available at: [Link]
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Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). Available at: [Link]
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University of Nebraska-Lincoln. Acetyl-CoA Carboxylase (ACCase) Inhibitors. Available at: [Link]
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Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430. Available at: [Link]
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U.S. Environmental Protection Agency. (2018). EPA Releases Three Final Test Guidelines for Antimicrobial Pesticide Efficacy. Available at: [Link]
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Food and Agricultural Research and Extension Institute. Herbicide Fluazifop-P-butyl for control of annual and perennial grasses. Available at: [Link]
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ISK Biosciences. FLUAZIFOP-P-BUTYL. Available at: [Link]
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University of Wisconsin-Madison. Herbicide Evaluation Program. Wisconsin Crop Weed Science. Available at: [Link]
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Li, Y., et al. (2025). Effects of Tank-Mix Adjuvants on Physicochemical Properties and Efficacy of Fluazifop-p-butyl against Three Weed Species. ACS Agricultural Science & Technology. Available at: [Link]
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ResearchGate. (2016). Summary of herbicide and adjuvants treatments. Available at: [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Available at: [Link]
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ResearchGate. (2025). Effects of Tank-Mix Adjuvants on Physicochemical Properties and Efficacy of Fluazifop- p -butyl against Three Weed Species. Available at: [Link]
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Bergeson & Campbell, P.C. (2012). EPA Issues Final Ecological Effects, Antimicrobial Efficacy Test Guidelines. Available at: [Link]
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EPPO. Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Available at: [Link]
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U.S. Environmental Protection Agency. Efficacy Requirements for Antimicrobial Pesticides. Available at: [Link]
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Syngenta. (2022). Fusilade® II Turf and Ornamental Herbicide. Available at: [Link]
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Lima, M. D. B., et al. (2020). FLUAZIFOP-P-BUTYLIC AS GROWTH REGULATOR FOR THREE TURFGRASSES SPECIES. Revista Brasileira de Herbicidas, 19(4), 1-9. Available at: [Link]
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GHD. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available at: [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available at: [Link]
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Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. Available at: [Link]
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Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals: Crop Field Trial. Available at: [Link]
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Zandoná, R. R., et al. (2015). Fluazifop-P-butyl efficacy as a function of application time and herbicide dose. Planta Daninha, 33(3), 513-521. Available at: [Link]
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Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals. Available at: [Link]
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Ulbrich, B., & Wendel, J. S. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in molecular biology, 947, 37-56. Available at: [Link]
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Chandramohan, S., et al. (2020). Evaluation of fluazifop-P-butyl for para grass and torpedograss control in aquatic and wetland sites. Journal of Aquatic Plant Management, 58, 26-32. Available at: [Link]
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Farm Progress. (2012). Weed scientists endorse strategies to combat herbicide resistance. Available at: [Link]
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Zandoná, R. R., et al. (2015). fluazifop-p-butyl efficacy as a function of application time and herbicide dose. Planta Daninha, 33(3), 513-521. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (2000). FAO specifications and evaluations for plant protection products: fluazifop-p-butyl. Available at: [Link]
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Weed Science Society of America. (2019). Critical Next Steps in Combating Herbicide Resistance: Our View. Available at: [Link]
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Weed Science Society of America. (2014). Herbicide Handbook. Available at: [Link]
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Weed Science Society of America. (2023). Letter to EPA on Herbicide Strategy ESA Mitigation. Available at: [Link]
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Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Guidelines for Herbicide Registration Trials: Cotton. Available at: [Link]
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Application Notes and Protocols for Optimal Johnsongrass (Sorghum halepense) Control Using Fluazifop-p-butyl
These comprehensive application notes provide researchers, scientists, and professionals in agricultural development with a detailed guide to the effective use of Fluazifop-p-butyl for the control of johnsongrass. This document synthesizes technical data with field-proven insights to ensure optimal efficacy and sustainable use of this selective herbicide.
Executive Summary: Strategic Application of Fluazifop-p-butyl
Fluazifop-p-butyl is a post-emergence aryloxyphenoxy-propionate herbicide highly effective for the control of annual and perennial grass weeds, including the invasive and competitive johnsongrass, in various broadleaf crops.[1] Its efficacy is critically dependent on the timing of application, specifically targeting the growth stage of the johnsongrass, as well as environmental conditions and proper application techniques. This guide elucidates the mechanism of action, outlines critical factors influencing performance, and provides detailed protocols for field application and resistance management.
Mechanism of Action: Inhibition of Lipid Biosynthesis
Fluazifop-p-butyl is a systemic herbicide that is rapidly absorbed through the leaf surfaces of grass species.[2] Following absorption, it is translocated throughout the plant via the phloem and accumulates in the meristematic regions—the areas of active growth like shoot and root tips.[2] In these regions, fluazifop-p-butyl inhibits the enzyme acetyl-CoA carboxylase (ACCase).[2]
ACCase is a critical enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids.[3] The inhibition of this enzyme blocks the production of phospholipids, which are essential components of cell membranes.[4] The disruption of cell membrane integrity, particularly in the rapidly growing meristematic tissues, leads to a cessation of growth, followed by necrosis and eventual death of the susceptible grass plant.[4][5] The selectivity of fluazifop-p-butyl for grasses is due to the presence of a susceptible plastid isoform of ACCase in these species, which is absent in broad-leaved plants.[6]
Caption: Mechanism of action of Fluazifop-p-butyl in johnsongrass.
Critical Factors Influencing Efficacy
The successful control of johnsongrass using fluazifop-p-butyl is not merely a matter of application but a scientifically informed process. Several key factors must be considered to achieve consistent and high levels of efficacy.
Johnsongrass Growth Stage: The Primary Determinant of Success
The growth stage of johnsongrass at the time of application is the most critical factor determining the level of control.[7][8] Younger, actively growing johnsongrass is more susceptible to fluazifop-p-butyl. The optimal timing for application is when johnsongrass is in the 2- to 6-leaf stage.[7][8] Applications to johnsongrass that has exceeded the 6-leaf stage result in a significant reduction in control, often not exceeding 90% regardless of the application rate.[7]
Rationale: Younger plants have a higher metabolic rate and are more actively translocating nutrients and, consequently, the herbicide to the meristematic tissues. As johnsongrass matures, its extensive rhizome system becomes more established, making it more difficult to control with a single herbicide application.[9]
Application Rate and Timing: Single vs. Sequential Applications
The choice between a single high-rate application and sequential lower-rate applications depends on the johnsongrass population and growth stage. Sequential applications generally provide more consistent and higher levels of control, especially for dense or variable johnsongrass populations.[8]
| Application Strategy | Johnsongrass Growth Stage | Fluazifop-p-butyl Rate (g ai/ha) | Expected Control/Mortality | Citation(s) |
| Single Application | 2- to 6-leaf | 210 | >90% | [7][8] |
| > 6-leaf | 105 or 210 | < 82% | [7] | |
| Sequential Application | Initial: 2- to 6-leaf | 105 fb 105 (21 days later) | >90% | [7] |
| Initial: 5- to 6-leaf | 105 fb 105 (21 days later) | 99% | [7] | |
| Initial: 2- to 3-leaf or 5- to 6-leaf | 210 fb 210 (21 days later) | 99% | [7] |
fb = followed by
Sequential applications result in a 5 to 10 percentage point increase in johnsongrass control compared to a single application.[8] The first application controls the initial flush of growth, and the subsequent application targets regrowth and later emerging plants.
Environmental Conditions: Optimizing Herbicide Performance
Environmental conditions at the time of and following application can significantly impact the efficacy of fluazifop-p-butyl.
-
Drought Stress: Fluazifop-p-butyl is ineffective under drought conditions.[10] When johnsongrass is under drought stress, its metabolic activity slows, and stomata may close, reducing herbicide uptake and translocation. For optimal results, apply to actively growing johnsongrass with adequate soil moisture.
-
Temperature: Warmer temperatures generally enhance the efficacy of fluazifop-p-butyl.[5] However, very high temperatures can lead to increased volatilization, although fluazifop-p-butyl is considered non-volatile in the field.[10] Conversely, lower temperatures can slow the degradation of the herbicide, which may increase the risk of residues in subsequent crops.[5]
-
Relative Humidity: Higher relative humidity is favorable for fluazifop-p-butyl efficacy.[4] High humidity keeps the leaf surface moist for a longer period, allowing for greater absorption of the herbicide.
-
Rainfall: Do not apply if rain is expected, as it can wash the herbicide off the leaf surface, reducing its effectiveness.[11]
Adjuvants: Enhancing Uptake and Efficacy
The addition of an appropriate adjuvant is crucial for maximizing the efficacy of fluazifop-p-butyl. Adjuvants improve spray coverage, droplet retention, and herbicide penetration through the waxy cuticle of the johnsongrass leaves.
-
Crop Oil Concentrate (COC): Recommended at a concentration of 1% v/v.[12]
-
Nonionic Surfactant (NIS): Recommended at a concentration of 0.25-0.5% v/v.[12]
Always consult the specific product label for adjuvant recommendations.
Application Protocols
A systematic approach to application, from field scouting to post-treatment evaluation, is essential for achieving desired outcomes.
Field Scouting and Growth Stage Assessment
Caption: Workflow for johnsongrass field scouting and growth stage assessment.
-
Systematic Scouting: Traverse the field in a "W" or "Z" pattern to ensure representative assessment.
-
Identification: Accurately identify johnsongrass, distinguishing it from other grass weeds.
-
Growth Stage Determination: Randomly select a minimum of 20 johnsongrass plants from different areas of the field and count the number of true leaves. The application decision should be based on the predominant growth stage.
Herbicide Preparation and Application
-
Water Quality: Use clean water for the spray mixture.[11]
-
Mixing Order: Fill the spray tank with half the required amount of water, add the required amount of fluazifop-p-butyl, then add the adjuvant. Fill the remainder of the tank with water while maintaining agitation.
-
Spray Volume: A spray volume of 100-400 liters per hectare for ground applications and 20-30 liters per hectare for aerial applications is recommended.[11] A volume of 140 L/ha has been used effectively in research trials.[7]
-
Nozzle Selection: Flat-fan nozzles are widely used for broadcast herbicide applications.[3] Extended-range flat-fan nozzles are a suitable choice.[9][13] The use of AIXR 110015 nozzles has been documented in johnsongrass control studies.[7]
-
Spray Pressure: Operate within the recommended pressure range for the selected nozzles, typically between 30 and 40 psi for standard flat-fan nozzles to minimize drift.[3]
-
Boom Height: Adjust the boom height to ensure 100% overlap of the spray pattern at the target (top of the johnsongrass canopy).[3] A boom height of 46 cm above the canopy has been used in research.[9]
Post-Application Monitoring
-
Efficacy Assessment: Evaluate johnsongrass control 14, 21, and 28 days after application. Symptoms of herbicide activity include cessation of growth within 2-3 days, followed by yellowing and necrosis of new leaves, and browning and mushiness of the leaf sheaths.[4]
-
Resistance Monitoring: If poor control is observed despite optimal application timing and conditions, consider the possibility of herbicide resistance. Collect seed or rhizome samples from surviving plants for resistance testing.
Resistance Management
The over-reliance on a single herbicide mode of action can lead to the selection of resistant weed biotypes. Johnsongrass has documented resistance to ACCase inhibitors like fluazifop-p-butyl.[12] To ensure the long-term efficacy of this herbicide, an integrated weed management approach is essential.
-
Rotate Herbicides: Use herbicides with different modes of action in subsequent applications and growing seasons.
-
Tank Mixtures: While fluazifop-p-butyl is not compatible with many other herbicides, consult product labels for any approved tank-mix partners.[11]
-
Cultural Practices: Implement cultural practices such as crop rotation and tillage to disrupt the johnsongrass life cycle.
-
Scout and Manage Escapes: Control any surviving johnsongrass plants to prevent seed production and rhizome spread.
Troubleshooting
| Issue | Potential Cause(s) | Corrective Action(s) |
| Poor Johnsongrass Control | - Johnsongrass was too mature (>6-leaf stage) at the time of application.- Plants were under drought stress.- Rainfall occurred too soon after application.- Incorrect herbicide rate or adjuvant was used.- Potential herbicide resistance. | - Apply at the recommended 2- to 6-leaf stage.- Ensure adequate soil moisture before application.- Adhere to the rainfast period on the product label.- Verify calculations and adjuvant recommendations.- Test surviving plants for resistance and rotate herbicide modes of action. |
| Crop Injury | - Application to a non-labeled or sensitive crop.- Spray drift to susceptible crops. | - Only apply to labeled broadleaf crops.- Use drift-reducing nozzles and avoid spraying in windy conditions. |
| Inconsistent Control Across Field | - Uneven application due to clogged nozzles or improper boom height.- Variable johnsongrass growth stages across the field. | - Check and clean nozzles regularly. Ensure proper boom height for 100% overlap.- Scout the entire field and base application timing on the predominant growth stage. Consider spot treatments or sequential applications. |
References
-
Fleming, J., et al. (2023). Influence of fluazifop timing and rate on johnsongrass (Sorghum halepense) control in ACCase-resistant grain sorghum (Sorghum bicolor). Weed Technology. Available at: [Link]
-
Slavíková, L., et al. (2023). Effect of weather conditions on efficacy and residue amount of two acetyl-CoA carboxylase inhibiting herbicides in spinach. Pest Management Science. Available at: [Link]
-
Gibson, K., et al. (n.d.). Johnsongrass Control. Purdue University Extension. Available at: [Link]
-
Fleming, J., et al. (2023). Influence of fluazifop timing and rate on johnsongrass (Sorghum halepense) control in ACCase-resistant grain sorghum (Sorghum bi). Cambridge University Press & Assessment. Available at: [Link]
- BenchChem. (2025).
-
Cieslik, L.F., et al. (2013). Fluazifop-P-butyl efficacy as a function of application time and herbicide dose. Planta Daninha. Available at: [Link]
-
Fleming, J. (2023). Influence of Fluazifop Timing and Rate on Johnsongrass (Sorghum halepense (L.)) Control in ACCase Resistant Grain Sorghum (Sorghum bicolor (L.) Moench). ResearchGate. Available at: [Link]
-
Butts, T.R., et al. (2023). Sensitivity of Southcentral U.S. Johnsongrass Accessions to Selected Herbicides. ResearchGate. Available at: [Link]
-
Optimum Agro. (n.d.). Fluazifop-P-Butyl 125EC. Optimum Agro. Available at: [Link]
-
Papapanagiotou, A.P., et al. (2025). Johnsongrass (Sorghum halepense (L.) Moench) resistance to cycloxydim, fluazifop cycloxydim. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
-
Travlos, I., et al. (2022). Effects of Post-Emergence Herbicides and Period of Johnsongrass (Sorghum halepense (L.) Pers.) Control on Growth and Yield of Sunflower Crops. MDPI. Available at: [Link]
-
Henriksen, P., et al. (2017). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. ResearchGate. Available at: [Link]
-
Johnson, M.P., & Swetnam, L.D. (n.d.). SPRAYER NOZZLES: Selection and Calibration. University of Kentucky. Available at: [Link]
-
K-State Research and Extension. (2016). MF3178 Agricultural Spray Nozzles: Selection and Sizing. KSRE Bookstore. Available at: [Link]
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FAREI. (n.d.). Herbicide Fluazifop-P-butyl for control of annual and perennial grasses. Knowledge Hub. Available at: [Link]
-
Wikipedia. (n.d.). Fluazifop. Wikipedia. Available at: [Link]
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Application Note & Protocol: Dose-Response Analysis of Fluazifop-methyl on Target Weeds
Abstract & Introduction
Fluazifop-p-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family, prized for its targeted control of annual and perennial grass weeds in a multitude of broadleaf crops.[1][2] It functions as a pro-herbicide; following foliar absorption, it is rapidly hydrolyzed within the plant to its active form, fluazifop acid.[3][4] The herbicidal activity is specific to the R-enantiomer of the molecule.[4][5] Understanding the precise relationship between the applied dose and the resultant effect on a target weed is fundamental for optimizing field efficacy, managing herbicide resistance, and establishing regulatory guidelines.
Dose-response analysis is the cornerstone of this endeavor. It provides a quantitative measure of a herbicide's potency, typically expressed as the ED₅₀ (Effective Dose for 50% response) or GR₅₀ (Dose for 50% Growth Reduction).[6][7] This document provides a comprehensive guide for researchers and scientists to design, execute, and analyze a dose-response study for Fluazifop-methyl on key graminaceous weeds, ensuring robust, reproducible, and scientifically sound results.
Scientific Principle: Mechanism of Action
The herbicidal efficacy of Fluazifop-p-butyl stems from its targeted inhibition of a critical enzyme in grasses: Acetyl-CoA Carboxylase (ACCase).[2][8]
-
Uptake and Translocation: The ester form, Fluazifop-p-butyl, is absorbed through the leaf surface.[2]
-
Bioactivation: Inside the plant, it is hydrolyzed to the active fluazifop acid.[3]
-
Systemic Movement: The active acid is mobile within the plant's phloem, accumulating in meristematic tissues—the zones of active growth like shoot and root tips.[2][3]
-
Enzyme Inhibition: Fluazifop acid specifically inhibits the plastid isoform of the ACCase enzyme.[8]
-
Metabolic Disruption: ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[4][5] Its inhibition halts the production of lipids, which are essential for building and maintaining cell membranes.
-
Cellular Failure & Plant Death: Without new lipids, cell membrane integrity fails in the rapidly growing meristems, leading to a cessation of growth, discoloration of new leaves, and eventual necrosis within 2-3 weeks.[3][9]
The selectivity of Fluazifop-p-butyl arises because broad-leaved plants (dicots) possess a form of ACCase that is insensitive to this class of herbicides.[8]
Caption: Mechanism of Action for Fluazifop-p-butyl.
Experimental Design & Protocol
This protocol is designed to generate a robust dose-response curve. Adherence to Good Experimental Practice (GEP), as outlined in standards like those from EPPO, is crucial for data integrity.[10] The experiment must include a negative control (no herbicide) and sufficient replication to enable statistical analysis.
Target Species Selection
Commonly targeted and studied grass weeds are ideal candidates. This protocol uses Wild Oat (Avena fatua) and Large Crabgrass (Digitaria sanguinalis) as examples, both of which are known to be susceptible to Fluazifop-p-butyl.[3][11][12] Note that resistant biotypes of these species exist, which can also be evaluated using this protocol to determine a resistance index.[13][14][15]
Materials & Reagents
-
Test Substance: Fluazifop-p-butyl formulation (e.g., Fusilade® II, 24.5% active ingredient).
-
Target Weed Seeds: Avena fatua, Digitaria sanguinalis, or other susceptible grass species.
-
Growth Medium: Standard potting mix (e.g., peat, perlite, vermiculite mix).
-
Containers: 10 cm diameter pots with drainage.
-
Growth Chamber/Greenhouse: Capable of maintaining controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (60-70%), and photoperiod (e.g., 16:8 light:dark).
-
Herbicide Sprayer: Laboratory-grade track sprayer to ensure uniform application.
-
Adjuvant: Non-ionic surfactant (NIS), if recommended by the herbicide label.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[16]
-
Analytical Balance & Volumetric Glassware.
Experimental Workflow
Caption: Standardized workflow for herbicide dose-response analysis.
Step-by-Step Protocol
Part 1: Plant Cultivation (Approx. 2-3 weeks)
-
Fill pots with growth medium and moisten.
-
Sow 5-7 seeds of the target weed species in each pot.
-
Place pots in a controlled growth chamber. Water as needed to maintain consistent soil moisture.
-
After emergence, thin seedlings to three uniform plants per pot. This ensures consistency and reduces intra-pot competition.
-
Allow plants to grow to the 2- to 4-leaf stage, which is an optimal stage for post-emergence herbicide application.[17]
Part 2: Herbicide Dose Preparation
-
Determine the desired range of doses. A logarithmic series is most effective. The range should bracket the expected GR₅₀, from doses causing no effect to those causing complete mortality.
-
Calculate the amount of Fluazifop-p-butyl formulation needed for the highest stock concentration.
-
Perform a serial dilution to create 6-8 dose levels. Include a "0 dose" control containing only water (and adjuvant, if used).
-
Causality: A wide, logarithmically-spaced range of doses is critical for accurately defining the S-shaped dose-response curve, especially its upper and lower plateaus.[18]
Table 1: Example Dose Range Preparation for Fluazifop-p-butyl
| Treatment | Dose (g a.i./ha)* | Stock Conc. (mg/L) | Dilution Factor |
|---|---|---|---|
| 1 (Control) | 0 | 0 | - |
| 2 | 8 | 16 | 1:8 from T3 |
| 3 | 16 | 32 | 1:4 from T4 |
| 4 | 32 | 64 | 1:2 from T5 |
| 5 | 64 | 128 | 1:2 from T6 |
| 6 | 128 | 256 | 1:2 from T7 |
| 7 | 256 | 512 | Stock |
| 8 (2x Rate) | 512 | 1024 | - |
*g a.i./ha = grams of active ingredient per hectare. This is a typical unit for field application rates. The concentration in the spray solution (mg/L) depends on the sprayer's calibrated output volume (e.g., 200 L/ha).
Part 3: Herbicide Application
-
Calibrate the track sprayer to deliver a known volume (e.g., 200 L/ha). Uniformity of application is paramount for reproducibility.
-
Randomly assign treatments to pots. A Completely Randomized Design (CRD) with 4-6 replicates per dose level is recommended.
-
Place pots on the track sprayer belt and apply the designated herbicide solution.
-
Allow the foliage to dry completely before returning the pots to the growth chamber.
Part 4: Incubation and Assessment
-
Maintain plants in the growth chamber for 21 days post-application.
-
Observe plants periodically for visual signs of phytotoxicity (e.g., chlorosis, necrosis).
-
At 21 days after treatment (DAT), harvest the entire above-ground biomass for each pot.
-
Place the biomass in labeled paper bags and dry in an oven at 70°C for at least 72 hours, or until a constant weight is achieved.
-
Record the final dry weight for each pot.
Data Analysis & Interpretation
The goal of the analysis is to model the relationship between herbicide dose and plant response (biomass reduction) to estimate the GR₅₀.
-
Calculate Percent Reduction: For each replicate, express the dry biomass as a percentage of the mean of the untreated control replicates.
-
% Growth = (Dry Weight of Treated Pot / Mean Dry Weight of Control Pots) * 100
-
% Reduction = 100 - % Growth
-
-
Non-linear Regression: The data should be fitted to a non-linear regression model. The four-parameter log-logistic model is widely accepted as a standard for herbicide dose-response analysis.[18][19]
The equation is: Y = C + (D - C) / (1 + exp(B * (log(X) - log(GR₅₀)))) Where:
-
Y: is the response (e.g., dry weight)
-
X: is the herbicide dose
-
D: is the upper limit (response at zero dose)
-
C: is the lower limit (response at infinite dose)
-
B: is the slope of the curve around the GR₅₀
-
GR₅₀ (or ED₅₀): is the dose causing a 50% response between D and C.
-
-
Software: Statistical software with non-linear regression capabilities (e.g., R with the 'drc' package, SAS, GraphPad Prism) should be used to fit the model and calculate the GR₅₀ and its confidence intervals.[20][21]
Table 2: Template for Recording Results
| Replicate | Dose (g a.i./ha) | Dry Weight (g) | % of Control | % Reduction |
|---|---|---|---|---|
| 1 | 0 | 2.51 | 100.0 | 0.0 |
| 2 | 0 | 2.45 | 97.6 | 2.4 |
| 3 | 0 | 2.58 | 102.8 | -2.8 |
| ... | ... | ... | ... | ... |
| 1 | 64 | 1.30 | 51.8 | 48.2 |
| 2 | 64 | 1.22 | 48.6 | 51.4 |
| ... | ... | ... | ... | ... |
| 1 | 256 | 0.15 | 6.0 | 94.0 |
| ... | ... | ... | ... | ... |
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for Fluazifop-p-butyl before handling.[22][23]
-
Wear appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat during preparation and application.[24]
-
Handle the concentrated herbicide in a well-ventilated area or chemical fume hood.
-
Fluazifop-p-butyl is very toxic to aquatic life with long-lasting effects.[23] Prevent release into the environment and dispose of waste material and containers according to local, regional, and national regulations.
References
-
Wikipedia. Fluazifop. [Online] Available at: [Link]
-
King Quenson. Fluazifop P-Butyl Herbicide Selective Weed Control for Crops. [Online] Available at: [Link]
-
Chemical Warehouse. Fluazifop-P-butyl - Active Ingredient Page. [Online] Available at: [Link]
-
Agilent Technologies. Fluazifop-p-butyl Standard - Safety Data Sheet. [Online] Available at: [Link]
-
AERU, University of Hertfordshire. Fluazifop-P-butyl (Ref: R154875). [Online] Available at: [Link]
-
ISK Biosciences. FLUAZIFOP-P-BUTYL Technical Information. [Online] Available at: [Link]
-
CABI. Digitaria sanguinalis (large crabgrass) Compendium. [Online] Available at: [Link]
-
FAREI. Herbicide Fluazifop-P-butyl for control of annual and perennial grasses. [Online] Available at: [Link]
-
Klepfer, R., & Stoltenberg, D. E. (1995). Cross-Resistance of a Large Crabgrass (Digitaria sanguinalis) Accession to Aryloxyphenoxypropionate and Cyclohexanedione Herbicides. Weed Technology, 9(3), 503-508. [Online] Available at: [Link]
-
Zhang, H., et al. (2022). Field Resistance of Digitaria sanguinalis (L.) Scop. to Haloxyfop-P-methyl in China's Cotton Fields. Plants, 11(9), 1162. [Online] Available at: [Link]
-
WeedScience.org. HRAC Group 1 resistant Digitaria sanguinalis from United States, Wisconsin. [Online] Available at: [Link]
-
CPAchem. Safety data sheet - Fluazifop-P-butyl. [Online] Available at: [Link]
-
Syngenta. Safety Data Sheet - FUSILADE® II TURF AND ORNAMENTAL HERBICIDE. [Online] Available at: [Link]
-
EPPO. PP1/226(3) Number of efficacy trials. [Online] Available at: [Link]
-
R Discovery. Cross-Resistance of a Large Crabgrass (Digitaria sanguinalis) Accession to Aryloxyphenoxypropionate and Cyclohexanedione Herbicides. [Online] Available at: [Link]
-
Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Online] Available at: [Link]
-
EPPO. EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Online] Available at: [Link]
-
EPPO. PP1/181(5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. [Online] Available at: [Link]
-
EPPO. PP 1/214 (4) Principles of acceptable efficacy. [Online] Available at: [Link]
-
EPPO. New EPPO Standard PP 1/296 Principles of efficacy evaluation for low-risk plant protection products. [Online] Available at: [Link]
-
Lemerle, D., & Verbeek, B. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. Proceedings of the 11th Australian Weeds Conference. [Online] Available at: [Link]
-
USDA Forest Service. (2014). Scoping/Screening Level Risk Assessment on Fluazifop-P-butyl. [Online] Available at: [Link]
-
ResearchGate. Table 5. Parameters of the log-logistic equations used to calculate... [Online] Available at: [Link]
-
Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. [Online] Available at: [Link]
-
Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42, 73-80. [Online] Available at: [Link]
-
Acuña, R. A. (2020). Modeling strategies to determine the effective dose of herbicides. Agronomía Mesoamericana. [Online] Available at: [Link]
-
ResearchGate. ED 50 and ED 90 values along with logistic regressions... [Online] Available at: [Link]
-
Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata. Environmental Toxicology and Chemistry, 23(4), 1074-9. [Online] Available at: [Link]
-
Ghanizadeh, H., et al. (2015). Response to low-dose herbicide selection in self-pollinated Avena fatua. Pest Management Science, 71(12), 1749-56. [Online] Available at: [Link]
-
ResearchGate. Log-logistic analysis of herbicide dose-response relationships. [Online] Available at: [Link]
-
Gerhards, R., et al. (2017). Winter wheat yield loss in response to Avena fatua competition and effect of reduced herbicide dose rates on seed production. Journal of Plant Diseases and Protection. [Online] Available at: [Link]
-
ResearchGate. Response to low-dose herbicide selection in self-pollinated Avena fatua. [Online] Available at: [Link]
-
Sahil, et al. (2022). Integrated Management of Wild Oat (Avena fatua) and Feather Fingergrass (Chloris virgata) Using Simulated Grazing and Herbicides. Agronomy, 12(10), 2527. [Online] Available at: [Link]
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Application Notes and Protocols for the Use of Fluazifop-methyl in the Selection of Transformed Plants
Introduction: The Imperative for Robust Selection in Plant Biotechnology
The successful generation of genetically modified plants hinges on the ability to efficiently distinguish and select the small fraction of cells that have successfully integrated a transgene from the vast majority of non-transformed cells. This selection process is the cornerstone of plant transformation, enabling the regeneration of whole, transgenically-uniform plants.[1][2] While various strategies exist, the use of herbicide resistance genes as selectable markers remains a powerful and widely adopted method due to the clear and potent selection pressure they impart.[3]
This document provides a detailed guide for researchers on the use of fluazifop-methyl, an aryloxyphenoxypropionate ("fop") herbicide, as a highly effective selective agent for transformed plants carrying a corresponding resistance gene. We will delve into the biochemical mechanism of action, the genetic basis of resistance, and provide validated, step-by-step protocols for its application in a laboratory setting.
The Biochemical Basis of this compound Action and Resistance
A thorough understanding of the herbicide's mode of action is critical for its effective use as a selection tool. It is not this compound itself, but its active metabolite, that confers the herbicidal activity.
Mechanism of Action: Targeting Lipid Biosynthesis
Fluazifop-p-butyl, the active ingredient in commercial formulations, is a pro-herbicide.[4] Upon absorption through the leaf or callus surface, it is rapidly hydrolyzed within the plant cell to its biologically active form, fluazifop acid.[5][6][7] This acid is the true inhibitor.
The specific molecular target of fluazifop acid is Acetyl-CoA Carboxylase (ACCase) , a pivotal enzyme in the fatty acid biosynthesis pathway.[8][9][10][11] ACCase catalyzes the first committed step in this process: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[12] By inhibiting ACCase, fluazifop acid effectively halts the production of fatty acids, which are essential building blocks for lipids. This disruption of lipid synthesis leads to a catastrophic loss of cell membrane integrity, particularly in regions of active growth like meristems, ultimately resulting in metabolite leakage and cell death.[13][14]
The natural selectivity of this herbicide class is based on the structural form of the ACCase enzyme. Most dicotyledonous (broadleaf) plants possess a heteromeric form of ACCase in their chloroplasts that is insensitive to this class of herbicides. In contrast, most grass species (Poaceae) have a homomeric form of ACCase that is highly susceptible, explaining why these compounds are effective "graminicides" or grass-killers.[9]
The Genetic Foundation of Resistance for Selection
The resistance mechanism harnessed for plant transformation is a target-site modification . Specific, single-point mutations within the carboxyltransferase (CT) domain of the plastid ACCase gene can alter the enzyme's conformation.[12] This change prevents fluazifop acid from binding to the enzyme, rendering it insensitive to the herbicide's inhibitory effects.[15][16] Cells expressing this mutated version of the ACCase gene can continue to produce fatty acids and thrive in the presence of this compound, while non-transformed cells perish.
Several key amino acid substitutions have been identified that confer resistance, including:
-
Aspartate-2078 to Glycine (Asp-2078-Gly)[15]
A transformation vector designed for this selection system will therefore contain the coding sequence for a mutant ACCase gene that confers insensitivity to this compound.
Diagram: Mechanism of Fluazifop Action and Resistance
The following diagram illustrates the biochemical pathway targeted by fluazifop acid and how a mutation in the ACCase enzyme confers resistance, enabling cell survival.
Caption: Biochemical pathway of ACCase inhibition and resistance.
Experimental Protocols
Success with this selection system requires careful optimization. The following protocols provide a framework for determining the appropriate selective concentration and for applying it to transformed tissues.
Protocol 1: Establishing the Minimum Inhibitory Concentration (Kill Curve)
Causality: Before initiating selection on valuable transformed tissues, it is imperative to determine the minimum concentration of this compound that effectively kills non-transformed (wild-type) cells of your target plant species. Using a concentration that is too low will result in a high number of "escapes" (non-transformed plants that survive), while a concentration that is too high may cause detrimental stress even to transformed cells, hindering regeneration. This dose-response experiment, or "kill curve," is a self-validating and essential first step.
Materials:
-
Wild-type explants (e.g., callus, leaf discs, embryos) of the plant species to be transformed.
-
Appropriate plant tissue culture medium (e.g., MS, B5) solidified with agar or another gelling agent.
-
Fluazifop-p-butyl commercial formulation (e.g., Fusilade®). Note: A stock solution should be prepared in a suitable solvent like DMSO or ethanol and filter-sterilized.
-
Sterile petri dishes.
-
Sterile forceps and scalpels.
-
Laminar flow hood.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of fluazifop-p-butyl (e.g., 10 mg/mL) in a solvent like DMSO. Ensure it is fully dissolved. Note: The active ingredient concentration of commercial formulations varies; adjust calculations accordingly.
-
Prepare Media Series: Autoclave the plant culture medium. Allow it to cool to a handling temperature (approx. 50-55°C).
-
Add Herbicide: Under a laminar flow hood, aliquot the medium into sterile containers and add the fluazifop stock solution to achieve a range of final concentrations. A typical starting range might be 0, 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 mg/L (or µM). Swirl gently to mix thoroughly before pouring the plates.
-
Plate Explants: Place a consistent number (e.g., 10-15) of healthy, uniform wild-type explants onto each plate for each concentration. Ensure good contact with the medium.
-
Incubate: Seal the plates with parafilm and place them in the growth chamber under your standard culture conditions.
-
Evaluate: Observe the explants every 3-4 days for 3-4 weeks. Record signs of necrosis (browning/death), bleaching, and lack of growth. A final assessment can be made by measuring the percentage of surviving/proliferating explants and their fresh weight.
-
Determine Concentration: The optimal selection concentration is the lowest concentration that causes complete or near-complete death of the wild-type explants with no new growth. This will be the concentration used in Protocol 2.
Data Presentation: Example Kill Curve Results
The results from Protocol 1 should be tabulated to clearly identify the effective concentration.
| Fluazifop-p-butyl (mg/L) | Explant Survival (%) (after 3 weeks) | Observations |
| 0 | 100% | Healthy callus proliferation, greening. |
| 0.1 | 85% | Slight growth inhibition, minor chlorosis. |
| 0.25 | 40% | Significant growth inhibition, widespread chlorosis. |
| 0.5 | 5% | Severe growth inhibition, necrosis starting. |
| 1.0 | 0% | Complete necrosis, no viable tissue. |
| 2.5 | 0% | Complete necrosis, faster onset than 1.0 mg/L. |
| 5.0 | 0% | Complete necrosis, very rapid onset. |
In this example, 1.0 mg/L would be chosen as the selection concentration.
Protocol 2: Selection and Regeneration of Transformed Plants
Causality: This protocol applies the optimized selection pressure to a population of cells that has been subjected to a transformation procedure (e.g., Agrobacterium-mediated transformation). The presence of this compound in the medium ensures that only the cells that have successfully integrated and are expressing the mutant ACCase gene will be able to divide and regenerate into putative transgenic plants.
Materials:
-
Explants post-Agrobacterium co-cultivation (or other transformation method).
-
Co-cultivation medium.
-
Wash medium (liquid culture medium with an antibiotic like cefotaxime or timentin to kill residual Agrobacterium).
-
Selection medium (solid culture medium containing the predetermined fluazifop-p-butyl concentration and an antibiotic to suppress bacterial growth).
-
Regeneration/shooting and rooting media (may also contain the selective agent, often at a reduced concentration).
-
All materials from Protocol 1.
Procedure:
-
Post Co-cultivation Wash: After the co-cultivation period with Agrobacterium, thoroughly wash the explants in sterile liquid wash medium to remove excess bacteria. This is a critical step to prevent bacterial overgrowth.
-
Transfer to Selection Medium: Blot the washed explants dry on sterile filter paper and transfer them to the selection medium plates containing the optimized concentration of fluazifop-p-butyl.
-
Initial Selection Phase: Culture the explants in the growth chamber. Over the next 2-4 weeks, non-transformed cells will bleach and die, while transformed cells will remain healthy and begin to proliferate, forming resistant calli.
-
Subculture: Periodically (e.g., every 2-3 weeks), transfer the surviving, healthy green calli to fresh selection medium. This maintains the selection pressure and provides fresh nutrients. Trim away any necrotic tissue.
-
Regeneration: Once robust, resistant calli have formed, transfer them to a regeneration or shoot induction medium. This medium is often formulated with different plant growth regulators to encourage shoot development. It is advisable to maintain selection pressure, at least initially, during this phase.
-
Rooting and Acclimatization: Once shoots have developed and are large enough to handle, excise them and transfer to a rooting medium (which may or may not contain the selective agent). Once a healthy root system is established, the plantlets can be carefully transferred to soil and acclimatized to greenhouse conditions.
-
Molecular Confirmation: It is essential to perform molecular analysis (e.g., PCR, Southern blot, qPCR) on all regenerated plants to confirm the presence and integration of the transgene, distinguishing true transformants from any potential escapes.
Diagram: Workflow for Selection of Transformed Plants
This diagram outlines the key stages from transformation to the recovery of a confirmed transgenic plant using this compound selection.
Caption: General workflow for plant transformation and selection.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No surviving calli | Selection concentration is too high; transformation efficiency was zero; explants were unhealthy. | Re-run the kill curve (Protocol 1) to verify the concentration. Use a lower concentration if necessary. Ensure your transformation protocol is optimized and use healthy, vigorous starting material. |
| High number of escapes | Selection concentration is too low; herbicide has degraded. | Increase the fluazifop-p-butyl concentration based on kill curve results. Prepare fresh selection media more frequently. Ensure stock solutions are stored properly. |
| Transformed calli grow slowly or look stressed | Selection concentration is slightly too high ("leaky" resistance); other media components are suboptimal. | Consider slightly reducing the fluazifop-p-butyl concentration for the regeneration phase. Re-evaluate the basal salt and hormone composition of your media. |
| Bacterial/fungal contamination | Inadequate sterilization of explants; residual Agrobacterium. | Ensure aseptic technique is strictly followed. Increase the concentration or duration of the wash step antibiotic (e.g., cefotaxime). |
Concluding Remarks
The use of a mutant ACCase gene in conjunction with this compound selection provides a robust and efficient system for generating transgenic plants. The clear, visual distinction between dying non-transformed tissue and proliferating resistant tissue allows for confident selection. By following the principles of mechanism-based protocol design, including the critical kill-curve validation step, researchers can successfully integrate this powerful tool into their plant transformation workflows. As with any selection system, final molecular confirmation of regenerated plants remains a mandatory step to ensure the recovery of true transgenic events.
References
-
Christoffers, M. J., et al. (2002). Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides. Proceedings of the National Academy of Sciences, 99(14), 9313–9318. [Link]
-
Takano, H., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 77(3). [Link]
-
Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science, 70(9), 1405–1419. [Link]
-
Singh, B., et al. (2015). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Journal of Plant Biochemistry and Biotechnology, 24(4), 420–428. [Link]
-
Barroso, J., et al. (2023). Target-site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop-p-butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA. Weed Research, 63(3), 169-179. [Link]
-
Leon, R. G., et al. (2019). Variation in tolerance mechanisms to fluazifop-P-butyl among selected zoysiagrass lines. Weed Science, 67(3), 313-321. [Link]
-
McCullough, P. E. (2018). Characterization of fluazifop-p-butyl herbicide tolerance in zoysiagrass (Zoysia spp.). University of Florida Digital Collections. [Link]
-
Frontiers in Plant Science. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers Media S.A.[Link]
-
SciELO Brasil. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO Brasil. [Link]
-
Iowa State University. (n.d.). Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]
-
Food and Agriculture Organization of the United Nations. (2005). Report - JMPR 2005. FAO. [Link]
-
Walker, K. A., et al. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Biochemical Journal, 254(1), 307–310. [Link]
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Academic Journals. (2012). Current progress of biosafe selectable markers in plant transformation. Journal of Plant Breeding and Crop Science, 4(1), 1-8. [Link]
-
Woo, H-J., et al. (2015). Development of Selectable Marker-Free Transgenic Rice Plants with Enhanced Seed Tocopherol Content through FLP/FRT-Mediated Spontaneous Auto-Excision. PLOS ONE, 10(7), e0132667. [Link]
-
Sir Syed College. (n.d.). Selectable Marker Genes. Sir Syed College. [Link]
-
PubMed. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. National Library of Medicine. [Link]
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Application Notes: Formulation and Adjuvant Selection for Fluazifop-p-butyl in a Research Context
Abstract
This document provides a comprehensive guide for researchers on the preparation of experimental formulations of Fluazifop-p-butyl and the rational selection of adjuvants to optimize herbicidal efficacy. Fluazifop-p-butyl is a selective, post-emergence herbicide whose performance is critically dependent on its formulation and the adjuvants it is applied with. These application notes detail the physicochemical properties of Fluazifop-p-butyl, provide a step-by-step protocol for creating a research-scale Emulsifiable Concentrate (EC) formulation, and offer a systematic approach to adjuvant selection. Furthermore, a detailed protocol for conducting greenhouse bioassays to evaluate formulation and adjuvant performance is presented. The causality behind experimental choices is emphasized throughout to empower researchers to design robust and self-validating experiments.
Introduction: The Importance of Formulation for Fluazifop-p-butyl
Fluazifop-p-butyl is a member of the aryloxyphenoxypropionate ('fop') chemical family, renowned for its selective control of annual and perennial grass weeds in numerous broadleaf crops.[1][2] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid synthesis pathway of susceptible grass species.[1][3][4] This inhibition ultimately leads to the failure of cell membrane integrity in regions of active growth, causing weed death within 2 to 3 weeks of application.[1][2][3]
The active ingredient, Fluazifop-p-butyl, is a pale, straw-colored liquid with very low water solubility (1.1–1.75 mg/L) but is very soluble in most organic solvents.[1][5] This inherent hydrophobicity necessitates its formulation into a product that can be effectively diluted in water for spray application. The most common formulation type is an Emulsifiable Concentrate (EC).[3] An EC formulation contains the active ingredient dissolved in a petroleum-based solvent and a blend of emulsifiers, which allows the oil-based concentrate to form a stable "milky" emulsion when mixed with water.[6][7]
The journey of the herbicide from the spray tank to its molecular target site within the plant is fraught with barriers. Adjuvants are critical tools used to overcome these barriers.[8] They are compounds added to the spray tank to enhance the effectiveness of the active ingredient by improving spray deposition, retention on the leaf surface, and penetration through the waxy plant cuticle.[9][10][11] For a systemic, foliar-absorbed herbicide like Fluazifop-p-butyl, which must be absorbed and translocated to its site of action in the meristems, proper adjuvant selection is paramount for achieving maximum efficacy.[1][2]
Protocol: Preparation of a Research-Scale Emulsifiable Concentrate (EC)
This protocol outlines the preparation of a 100 mL stock EC formulation of Fluazifop-p-butyl. This formulation is intended for research purposes only. All work should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials & Equipment
-
Fluazifop-p-butyl technical grade (≥90% purity)[12]
-
Aromatic solvent (e.g., Aromatic 150 or similar petroleum-based solvent)
-
Emulsifier blend (e.g., a matched pair of non-ionic surfactants with a calculated Hydrophile-Lipophile Balance (HLB) of 11-13)
-
100 mL volumetric flask
-
150 mL glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass pipettes or graduated cylinders
Formulation Recipe
The following table provides a model recipe for a 250 g/L Fluazifop-p-butyl EC. The exact quantities should be adjusted based on the purity of the technical grade material.
| Component | Function | Quantity (for 100 mL) |
| Fluazifop-p-butyl (Technical) | Active Ingredient | 25.0 g (adjust for purity) |
| Emulsifier Blend | Forms stable emulsion | 5.0 - 10.0 g |
| Aromatic Solvent | Dissolves active ingredient | q.s. to 100 mL |
Causality: The aromatic solvent is chosen for its ability to readily dissolve the oil-soluble Fluazifop-p-butyl active ingredient.[6][7] The emulsifier blend is crucial; it consists of surfactant molecules that have both oil-loving (lipophilic) and water-loving (hydrophilic) parts.[8] This dual nature allows them to bridge the oil-water interface, creating a stable dispersion of tiny, herbicide-containing oil droplets in the water carrier.[6]
Step-by-Step Preparation Procedure
-
Weigh Active Ingredient: Accurately weigh the required amount of technical grade Fluazifop-p-butyl into the 150 mL beaker.
-
Dissolve in Solvent: Add approximately 50-60 mL of the aromatic solvent to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the active ingredient is completely dissolved.
-
Add Emulsifiers: Weigh and add the emulsifier blend to the solution. Continue stirring until the emulsifiers are fully incorporated and the solution is homogenous.
-
Adjust to Final Volume: Carefully transfer the mixture into the 100 mL volumetric flask. Rinse the beaker with small amounts of the aromatic solvent, adding the rinsate to the volumetric flask to ensure a complete transfer.
-
Final Volume: Bring the solution to the 100 mL mark with the aromatic solvent. Stopper the flask and invert it several times to ensure thorough mixing.
-
Storage: Transfer the final EC formulation to a labeled, sealed, and appropriate chemical storage bottle. Store in a cool, dark, and secure location.
Adjuvant Selection: A Systematic Approach
Adjuvants are broadly classified as either activator adjuvants, which directly enhance herbicidal activity, or utility modifiers, which improve application characteristics.[8][13] For Fluazifop-p-butyl, activator adjuvants are of primary interest.[14]
Key Activator Adjuvant Types
| Adjuvant Type | Primary Function(s) | Typical Use Rate (% v/v) | Rationale for Use with Fluazifop-p-butyl |
| Non-ionic Surfactants (NIS) | Reduce surface tension, improve spreading and wetting. | 0.25% - 0.5% | Provides better coverage on the leaf surface, which is a fundamental first step for absorption. A good general-purpose choice under ideal conditions.[11] |
| Crop Oil Concentrates (COC) | Enhance penetration through the waxy cuticle, reduce evaporation. | 1.0% - 2.0% | Composed of petroleum-based oil (80-85%) and surfactant (15-20%).[14][15] The oil component helps to dissolve and soften the waxy cuticle of the weed leaf, facilitating greater herbicide uptake.[9] Highly effective for grass control.[16] |
| Methylated Seed Oils (MSO) | Superior cuticular penetration compared to COC. | 0.5% - 1.5% | Derived from vegetable oils (e.g., soybean oil).[14] MSOs are often more aggressive at penetrating the leaf cuticle than COCs, making them a preferred choice when weeds are under environmental stress (e.g., drought) and have a thicker, waxier cuticle.[17] |
| High Surfactant Oil Concentrates (HSOC) | Combines properties of MSO and NIS for enhanced penetration and spreading. | 0.5% - 1.0% | A blend designed to offer superior performance by combining the cuticular penetration of an oil with the enhanced spreading of a high load of surfactant. |
| Nitrogen Fertilizers (e.g., UAN, AMS) | Can increase herbicide absorption and overcome hard water antagonism. | 1.0% - 2.5% | Often used in combination with NIS, COC, or MSO. Ammonium ions can enhance herbicide uptake in certain species and condition hard water, preventing the herbicide from being deactivated by cations like calcium and magnesium.[14] |
Trustworthiness: The choice of adjuvant is not arbitrary. Herbicide labels provide specific recommendations based on extensive manufacturer testing.[11] For research purposes, starting with a standard adjuvant type recommended for ACCase inhibitors (like COC or MSO) provides a reliable baseline.[2][17] When weeds are stressed or difficult to control, oil-based adjuvants are generally preferred over non-ionic surfactants.[16][17]
Decision-Making Workflow for Adjuvant Selection
The following diagram illustrates a logical workflow for selecting an appropriate adjuvant system for your Fluazifop-p-butyl research.
Caption: Decision tree for selecting adjuvants for Fluazifop-p-butyl.
Protocol: Greenhouse Bioassay for Efficacy Evaluation
This protocol provides a framework for a whole-plant bioassay to determine the efficacy of different Fluazifop-p-butyl formulations and adjuvant combinations.[18] A robust bioassay is a self-validating system that must include proper controls.
Experimental Design and Controls
-
Test Species: Select a susceptible grass species (e.g., oats, barnyardgrass, volunteer corn).
-
Growth Conditions: Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.[19]
-
Replication: Use a minimum of 4-6 replicates for each treatment.
-
Controls (Essential for Validation):
-
Untreated Control: Plants are not sprayed. This establishes a baseline for normal plant growth.
-
Formulation Blank + Adjuvant: Plants are sprayed with the EC formulation (solvent + emulsifiers) and the selected adjuvant, but without the Fluazifop-p-butyl active ingredient. This verifies that the formulation components themselves are not phytotoxic.
-
Active Ingredient + Adjuvant (Test Treatments): The prepared Fluazifop-p-butyl EC plus the selected adjuvant(s) at various rates.
-
Commercial Standard: A commercial formulation of Fluazifop-p-butyl applied with its recommended adjuvant. This serves as a positive control and benchmark.
-
Step-by-Step Bioassay Procedure
-
Plant Propagation: Sow seeds of the test species in pots filled with a standard potting medium. Grow until they reach the appropriate growth stage for application (typically 3-5 leaf stage).[2]
-
Treatment Preparation: Prepare the spray solutions for each treatment, including all controls. Ensure accurate measurement and thorough mixing.
-
Herbicide Application: Apply the treatments using a research-grade track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha). This ensures uniform coverage and application rate.
-
Post-Application Care: Return the plants to the greenhouse. Water as needed, avoiding watering over the top of the foliage for the first 24 hours to allow for herbicide absorption.
-
Data Collection: Evaluate plants at set intervals (e.g., 7, 14, and 21 days after treatment). Collect data on:
-
Visual Injury Rating: A scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At the final evaluation, harvest the above-ground plant tissue, dry it in an oven, and weigh it. Express this as a percentage of the untreated control.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
Experimental Workflow Diagram
Caption: Standard workflow for a greenhouse herbicide bioassay.
Conclusion
The biological efficacy of Fluazifop-p-butyl is not solely a function of its active ingredient but is profoundly influenced by the formulation and the adjuvant system with which it is applied. For researchers, understanding the causality behind formulation chemistry and adjuvant function is essential for designing experiments that yield meaningful and reproducible results. By following the protocols and systematic selection guides presented in these notes, scientists can create stable, research-scale formulations and rationally select adjuvants to maximize the herbicidal potential of Fluazifop-p-butyl, leading to more robust and insightful research outcomes.
References
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ISK Biosciences. (n.d.). FLUAZIFOP-P-BUTYL. Retrieved from [Link]
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Wolf, T. (2023, May 12). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Retrieved from [Link]
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Skychem Group. (2025, December 7). Types of Adjuvants in Agriculture. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page. Retrieved from [Link]
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Gulf Oil International. (2025, February 24). Understanding the role of adjuvants in agriculture. Retrieved from [Link]
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Oregon State University. (n.d.). EXTOXNET PIP - FLUAZIFOP-P-BUTYL. Retrieved from [Link]
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Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (2013, April 4). Spray Adjuvants: what's in a name?. Topics in Subtropics. Retrieved from [Link]
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Solitude Lake Management. (2024, August 21). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). AERU. Retrieved from [Link]
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NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2000). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS FLUAZIFOP-P-BUTYL. Retrieved from [Link]
-
GreenPoint Ag. (2021, May 17). Choosing The Right Adjuvant For Your Post-Emergence Herbicide Application. Retrieved from [Link]
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Porcellato, D., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]
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CHS Agronomy. (n.d.). Successful post-emergence herbicide applications and adjuvant use. Retrieved from [Link]
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Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 3: Formulations. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236). AERU. Retrieved from [Link]
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South Dakota State University Extension. (2022, April 8). How to Choose the Right Adjuvant for the Job. Retrieved from [Link]
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Purdue University Extension. (n.d.). Adjuvant Use With Herbicides: Factors to Consider. Retrieved from [Link]
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Bayer Crop Science Canada. (2021, September 8). Understanding Herbicide Adjuvants. Retrieved from [Link]
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University of Florida IFAS Extension. (n.d.). Pesticide Formulations. Retrieved from [Link]
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PennState Extension. (n.d.). Herbicide Applicator Training. Retrieved from [Link]
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Grow Smart® Live. (n.d.). Know Your Herbicide Formulation (Part 1) – Emulsifiable Concentrates (EC). Retrieved from [Link]
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Weed Technology. (2019, September 24). Do adjuvants reduce the antagonism of quizalofop-p-ethyl when mixed with bispyribac-Na?. Cambridge University Press. Retrieved from [Link]
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Frontiers in Agronomy. (2023, July 19). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Retrieved from [Link]
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Scientia Agricola. (n.d.). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Retrieved from [Link]
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Weed Science. (n.d.). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Cambridge University Press. Retrieved from [Link]
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Application Notes & Protocols: Greenhouse Bioassay for Fluazifop-methyl Herbicide Screening
Introduction: The Role and Rationale of Greenhouse Bioassays for Fluazifop-methyl
This compound is the methyl ester form of fluazifop, a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds.[1][2] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[3] In practical application, the ester form, such as Fluazifop-P-butyl (the active R-enantiomer), is rapidly absorbed by the leaves and hydrolyzed within the plant to the biologically active fluazifop acid.[4][5] This active form is then translocated throughout the plant, accumulating in the meristematic tissues (growing points) of roots and shoots.[1][4]
The primary utility of a greenhouse bioassay is to provide a controlled, reproducible environment to determine the biological efficacy of a herbicide.[6][7][8] This technique is indispensable for several key research objectives:
-
Screening for Herbicide Resistance: Identifying and confirming weed populations that have developed resistance to ACCase inhibitors.[8][9]
-
Efficacy and Selectivity Testing: Determining the effective dose range for controlling target grass species while ensuring the safety of non-target broadleaf crops.
-
Environmental Fate Studies: Assessing the bioavailability and potential phytotoxicity of herbicide residues in soil.[6][10]
This document provides a comprehensive framework and detailed protocols for conducting a robust greenhouse bioassay to screen for the effects of this compound.
Mechanism of Action: Inhibiting Lipid Synthesis
Fluazifop's herbicidal activity stems from its potent inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][3][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are the fundamental building blocks of lipids.[12] Lipids are essential for the formation and integrity of all cellular membranes.
By inhibiting ACCase, fluazifop effectively halts the production of new lipids. This leads to a breakdown of cell membrane integrity, particularly in regions of active growth like the meristems.[1][5] The result is a cessation of growth within hours of application, followed by symptoms such as discoloration of new leaves, and eventual plant death within two to three weeks.[1] The selectivity of fluazifop arises because it targets the plastid isoform of ACCase found in most grass species (Poaceae), while the ACCase enzyme in broadleaf plants and other organisms is structurally different and remains unaffected.[3][12]
Experimental Design: The Foundation of a Self-Validating Protocol
A robust bioassay is built on a foundation of careful experimental design. The choices made at this stage directly impact the reliability and interpretability of the results.
-
Species Selection: The choice of plant species is paramount.
-
Susceptible Species: To test for efficacy, select grass species known to be sensitive to ACCase inhibitors. Common choices include oats (Avena sativa), annual ryegrass (Lolium rigidum), or specific target weeds like johnsongrass (Sorghum halepense).[6][13]
-
Tolerant/Resistant Species: For selectivity or resistance screening, include a known tolerant broadleaf crop like soybean (Glycine max) or pea (Pisum sativum).[12] If screening for resistance, seeds collected from plants that survived a field application of fluazifop should be tested against a known susceptible population of the same species.[9]
-
-
Growth Conditions: Consistency is key to minimizing experimental variability.
-
Environment: Maintain stable greenhouse conditions. A common starting point is a 12- to 14-hour photoperiod, temperatures between 20-28°C, and adequate humidity.[9] Supplemental lighting may be necessary to ensure uniform light intensity.[9]
-
Growing Medium: Use a standardized, sterile potting mix (e.g., a blend of peat, perlite, and sand) to prevent confounding effects from soil pathogens or unknown herbicide residues.
-
-
Dose-Response Methodology: A single-dose test can confirm resistance, but a dose-response study provides a much richer dataset, allowing for the determination of the resistance level.[8][9]
-
Concentration Range: Select a range of at least 5-7 herbicide concentrations, plus a zero-herbicide control. The range should be designed to span from no observable effect to complete plant death. This is crucial for accurately modeling the dose-response curve and calculating the ED₅₀.
-
-
Replication and Randomization: Each treatment (dose level) should be applied to multiple replicate pots (a minimum of 4-6 is recommended). The placement of these pots within the greenhouse should be completely randomized to mitigate any potential environmental gradients (e.g., variations in light or temperature).
Materials and Protocol
Key Materials
| Material/Equipment | Specifications |
| Herbicide | Technical grade this compound or a commercial formulation (e.g., Fusilade™). |
| Plant Species | Certified seeds of susceptible grass (e.g., oats) and tolerant broadleaf (e.g., soybean). |
| Pots/Trays | 3- to 4-inch plastic pots with drainage holes.[6] |
| Growing Medium | Sterile, soil-less potting mix. |
| Spray Chamber | Laboratory-grade cabinet sprayer for uniform application. |
| Glassware | Volumetric flasks, beakers, graduated cylinders for solution preparation. |
| Analytical Balance | For precise weighing of herbicide. |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. |
| Greenhouse | Controlled environment with regulated temperature, light, and humidity. |
Detailed Experimental Protocol
This protocol is divided into three distinct phases: Plant Preparation, Herbicide Application, and Data Collection.
Phase 1: Plant Preparation (Pre-Treatment)
-
Seed Sowing: Fill germination trays with moist growing medium. Sow seeds of the selected species to a depth of approximately 1-2 cm. Lightly water.
-
Germination: Place trays in the greenhouse. Maintain adequate moisture. Germination typically occurs within 7-10 days.
-
Transplanting: Once seedlings have developed 1-2 true leaves, carefully transplant uniform, healthy seedlings into individual pots (e.g., 4-inch diameter). One seedling per pot is ideal for individual assessment.
-
Growth and Acclimation: Allow plants to establish in the greenhouse until they reach the 2- to 4-leaf stage. This is a critical growth stage where plants are actively growing and are typically most susceptible to post-emergence herbicides.[1]
Phase 2: Herbicide Application
-
Solution Preparation: Prepare a stock solution of this compound using technical grade material or a commercial formulation. Perform serial dilutions to achieve the desired range of application rates. Include any required adjuvants (e.g., non-ionic surfactant) as recommended by the herbicide label.
-
Sprayer Calibration: Calibrate the track sprayer to deliver a consistent volume per unit area (e.g., 200 L/ha). This ensures that each plant receives the precise intended dose.
-
Application: Place the pots in the spray chamber. Apply the respective herbicide treatments, including a "control" group that is sprayed only with water (and adjuvant, if used).
-
Post-Application: Allow the foliage to dry completely before moving the pots. Return the pots to the greenhouse, placing them in a completely randomized design.
Phase 3: Data Collection and Assessment (Post-Treatment)
-
Visual Injury Assessment: Evaluate plant injury at set intervals, for example, at 3, 7, 14, and 21 Days After Treatment (DAT). Use a rating scale where 0% = no effect and 100% = complete plant death.
-
Quantitative Measurement (Harvest): At the end of the evaluation period (e.g., 21 DAT), harvest the above-ground biomass from each pot.
-
Fresh Weight: Cut the plant at the soil surface and immediately record the fresh weight.
-
Dry Weight: Place the harvested biomass in a labeled paper bag and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours). Record the dry weight. Dry weight is generally the more reliable metric as it is not influenced by daily fluctuations in plant water content.
-
Data Analysis and Interpretation
The goal of the analysis is to model the relationship between the herbicide dose and the plant response.
-
Calculate Percent Reduction: For each replicate, express the measured response (e.g., dry weight) as a percentage of the control mean.
-
Percent Reduction = (1 - (Dry Weight of Treated Plant / Mean Dry Weight of Control Plants)) * 100
-
-
Dose-Response Modeling: The relationship between herbicide dose and plant response is typically sigmoidal (S-shaped). This relationship is best described by a non-linear regression model, most commonly a log-logistic model.[17][18]
-
The standard four-parameter log-logistic equation is often used: Y = c + (d - c) / (1 + exp(b(log(x) - log(e)))) Where:
-
Y is the response (e.g., dry weight)
-
x is the herbicide dose
-
d is the upper limit (response at zero dose)
-
c is the lower limit (response at infinite dose)
-
e is the ED₅₀ (the dose causing 50% response)
-
b is the slope of the curve around the ED₅₀
-
-
-
Statistical Software: Specialized statistical software is required for non-linear regression. The 'drc' package in the R statistical environment is a powerful, open-source tool specifically designed for dose-response analysis in biological assays.[19]
Sample Data and Results Tables
Table 1: Example Data Collection Sheet
| Dose (g a.i./ha) | Rep 1 Dry Wt (g) | Rep 2 Dry Wt (g) | Rep 3 Dry Wt (g) | Rep 4 Dry Wt (g) | Mean Dry Wt (g) | % Reduction |
|---|---|---|---|---|---|---|
| 0 (Control) | 2.52 | 2.48 | 2.61 | 2.55 | 2.54 | 0% |
| 25 | 2.10 | 2.25 | 2.18 | 2.05 | 2.15 | 15.4% |
| 50 | 1.45 | 1.33 | 1.51 | 1.48 | 1.44 | 43.3% |
| 100 | 0.65 | 0.71 | 0.59 | 0.68 | 0.66 | 74.0% |
| 200 | 0.15 | 0.11 | 0.19 | 0.13 | 0.15 | 94.1% |
| 400 | 0.02 | 0.01 | 0.03 | 0.02 | 0.02 | 99.2% |
Table 2: Example Output from Dose-Response Analysis
| Population | Parameter | Estimate | Std. Error |
|---|---|---|---|
| Susceptible | ED₅₀ (g a.i./ha) | 58.2 | 3.1 |
| Susceptible | Slope (b) | 2.5 | 0.4 |
| Resistant | ED₅₀ (g a.i./ha) | 595.7 | 25.6 |
| Resistant | Slope (b) | 2.1 | 0.3 |
| Resistance Factor (RF) | (ED₅₀ Res / ED₅₀ Sus) | 10.2 | - |
Conclusion
The greenhouse bioassay is a foundational technique in herbicide science. When designed and executed with precision, it provides invaluable, quantitative data on the efficacy, selectivity, and resistance dynamics of herbicides like this compound. By following the principles of controlled environmental conditions, dose-response methodology, and robust statistical analysis, researchers can generate reliable and defensible results that are critical for advancing weed management strategies and developing new agricultural technologies.
References
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Wikipedia. (n.d.). Fluazifop. Retrieved from [Link]
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Neal, J. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Retrieved from [Link]
-
Quimby, P. C., Jr., Hollingsworth, E. B., & McDonald, R. L. (2017, June 12). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 26(3), 273-277. Retrieved from [Link]
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Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Fluazifop Information and Products. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2005). Report - JMPR 2005. Retrieved from [Link]
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Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. ResearchGate. Retrieved from [Link]
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Streibig, J. C. (n.d.). Herbicide bioassay. ResearchGate. Retrieved from [Link]
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Ritz, C., & Streibig, J. C. (2005). Bioassay Analysis using R. ResearchGate. Retrieved from [Link]
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Plant Pathology. (2021, May 15). Part I: Mode of Action of Herbicides. YouTube. Retrieved from [Link]
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Liu, W. (2018). Characterization of fluazifop-p-butyl herbicide tolerance in Zoysia spp. and the safening effect of triclopyr herbicide on zoysiagrass in Florida. University of Florida Digital Collections. Retrieved from [Link]
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Streibig, J. C., et al. (2015). Research Methods in Weed Science: Statistics. Weed Science, 63(Special Issue), 165-187. Retrieved from [Link]
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Hwang, J., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. PMC - NIH. Retrieved from [Link]
-
Cann, L. (2025). Statistical Analysis of Bioassay Data With Dependent Replicates. University of New Brunswick. Retrieved from [Link]
-
UC Statewide IPM Program. (n.d.). Fluazifop. Retrieved from [Link]
-
McCullough, P. E., et al. (2014). Characterization of Fluazifop-P-butyl Tolerance in Zoysiagrass Cultivars. R Discovery. Retrieved from [Link]
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Werle, R., et al. (2014). Fluazifop-P-butyl efficacy as a function of application time and herbicide dose. Planta Daninha, 32(3). Retrieved from [Link]
-
Fusion Agro. (2025, May 7). Fluazifop P-Butyl Herbicide Selective Weed Control for Crops. Retrieved from [Link]
-
ResearchGate. (n.d.). ED50 estimates from dose response curves for shoot fresh weight. Retrieved from [Link]
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ResearchGate. (n.d.). Example of a dose-response curve. The most important ED-levels are outlined. Retrieved from [Link]
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Ferrell, J. A., & MacDonald, G. E. (2018). Herbicide Resistant Weeds. UF/IFAS Extension. Retrieved from [Link]
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Scursoni, J. A., et al. (2012). Dose response of plant weight to fluazifop-P for resistant, F1, and susceptible types. ResearchGate. Retrieved from [Link]
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Walker, K. A., Ridley, S. M., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. PubMed. Retrieved from [Link]
-
Soltani, N., et al. (2006). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Robust Field Plot Design for Fluazifop-Methyl Research
Introduction: The Foundation of Reliable Herbicide Efficacy Data
Understanding Fluazifop-Methyl: Key Considerations for Trial Design
This compound is a selective, post-emergence herbicide used to control a wide range of annual and perennial grass weeds.[1] Its efficacy is influenced by its mode of action and chemical properties, which must be considered during the experimental design phase.
Mode of Action: this compound is an Acetyl-CoA Carboxylase (ACCase) inhibitor.[1][2] It is absorbed by the leaves and translocated throughout the plant to the meristematic tissues, where it inhibits the production of fatty acids essential for cell membrane formation.[1][3] This systemic action means that visual symptoms may take several days to appear, a factor to consider when scheduling assessments.
Selectivity: A key characteristic of this compound is its selectivity; it is effective against grasses but does not harm broadleaf plants.[1][3] This selectivity is due to differences in the structure of the ACCase enzyme between grasses and dicots.[2]
Part 1: Pre-Experimental Planning - Setting the Stage for Success
Thorough planning before laying out the first plot is critical to the success of any field trial. This phase involves careful site selection, a comprehensive understanding of the target weeds and crop, and consideration of environmental factors.
Site Selection: Minimizing Variability
The ideal trial location should have a uniform history of weed infestation and consistent soil characteristics. Key factors to consider include:
-
Weed Population: The site should have a consistent and moderate-to-high population of the target grass weed species. Avoid areas with patchy weed distribution.
-
Soil Type: Uniformity in soil texture, organic matter content, and pH is crucial, as these factors can influence herbicide availability and persistence.[4]
-
Topography: A level field with good drainage is preferred to prevent waterlogging or runoff, which can affect treatment distribution.
-
Field History: Avoid fields with a history of herbicide applications that could interfere with the trial results. A detailed record of previous crops and herbicide use is essential.
Target Weed and Crop Considerations
A clear understanding of the biology of the target weed species and the agronomic practices for the crop is essential for effective trial design.
-
Weed Growth Stage: The efficacy of post-emergence herbicides like this compound is often dependent on the growth stage of the weeds at the time of application.[5] Applications should target young, actively growing weeds for optimal results.[1]
-
Crop Tolerance: While this compound is selective for broadleaf crops, it is still important to assess for any potential phytotoxicity, especially when testing new formulations or tank mixes.[6]
Part 2: Experimental Design - The Blueprint for a Valid Trial
The choice of experimental design is fundamental to ensuring the statistical validity of the results. For herbicide efficacy trials, the Randomized Complete Block Design (RCBD) is the most widely used and recommended design.[7][8][9][10]
Randomized Complete Block Design (RCBD)
The RCBD is designed to control for variability in one direction across a field.[7][8] The field is divided into blocks, and each block contains a complete set of the treatments, which are randomly assigned to the plots within each block.[7][9] This design helps to minimize the effect of environmental gradients, such as changes in soil fertility or moisture.[8]
Key Principles of RCBD:
-
Replication: Each treatment is repeated in multiple blocks (replicates). Typically, a minimum of three to four replicates is recommended for herbicide trials.[11]
-
Randomization: The placement of treatments within each block is random to avoid bias.[7][9]
-
Blocking: The field is divided into blocks to group similar experimental units, thereby reducing experimental error.[8]
Plot Layout and Dimensions
The size and shape of the plots should be practical for the equipment being used and large enough to minimize edge effects.
-
Plot Size: A common plot size for herbicide trials is 3 meters wide by 10 meters long.[10] The size should be sufficient to obtain representative data and accommodate any necessary sampling.
-
Buffers and Borders: To prevent spray drift between plots, it is advisable to include untreated buffer zones between plots and around the entire trial area.
Treatment Structure
-
Untreated Control: A plot that receives no herbicide application is crucial as a baseline for comparison.
-
This compound Treatments: Include the proposed application rate(s) of this compound. It can also be beneficial to include rates that are lower and higher than the expected effective rate to determine the dose-response relationship.
-
Reference/Standard Treatment: A commercially available herbicide with a known efficacy against the target weeds should be included for comparison.[6]
Below is a DOT graph illustrating a typical RCBD layout for a this compound trial with four treatments and four replications.
Caption: Randomized Complete Block Design (RCBD) Layout.
Part 3: Protocol for Herbicide Application
Accurate and uniform application of the herbicide is critical for obtaining reliable data. This requires careful calibration of equipment and adherence to best practices for spraying.
Equipment and Calibration
-
Sprayer Type: For small plot research, backpack sprayers with a boom are commonly used.
-
Nozzle Selection: Use nozzles that produce a uniform spray pattern and minimize drift.
-
Calibration: The sprayer must be calibrated to deliver the correct volume of spray solution per unit area. This involves measuring the nozzle output, travel speed, and spray width.
Application Procedure: A Step-by-Step Guide
-
Weather Conditions: Apply herbicides under favorable weather conditions, with low wind speeds to minimize drift and moderate temperatures and humidity to maximize herbicide uptake.[11]
-
Mixing: Prepare the spray solution according to the manufacturer's instructions, ensuring accurate measurement of the herbicide and water.
-
Application: Walk at a constant, predetermined speed to ensure uniform application across the plot. Use shields to prevent drift to adjacent plots.
-
Record Keeping: Meticulously record all application details, including the date, time, weather conditions, application volume, and any adjuvants used.
The following DOT graph outlines the workflow for herbicide application.
Sources
- 1. Fluazifop Information and Products | Herbicide Active Ingredient [solutionsstores.com]
- 2. Fluazifop - Wikipedia [en.wikipedia.org]
- 3. invasive.org [invasive.org]
- 4. weedcontroljournal.org [weedcontroljournal.org]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp1.eppo.int [pp1.eppo.int]
- 7. RCB [agritech.tnau.ac.in]
- 8. pbgworks.org [pbgworks.org]
- 9. The Open Educator - 1. What is Randomized Complete Block Design (RCBD)? [theopeneducator.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. trialsupplies.com.au [trialsupplies.com.au]
Application Notes & Protocols: Utilizing Fluazifop-p-butyl for Advanced Studies in Plant Physiology and Metabolism
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fluazifop-p-butyl in plant physiology and metabolism studies. Fluazifop-p-butyl, a member of the aryloxyphenoxypropionate ("fop") class of herbicides, is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[1][2] This specificity makes it an invaluable tool for investigating lipid biosynthesis, cellular membrane integrity, and the broader metabolic responses to targeted enzyme inhibition. These notes offer an in-depth exploration of its mechanism of action, detailed experimental protocols for its application, and guidance on data interpretation, empowering researchers to leverage this molecule for novel discoveries in plant science.
A Note on Nomenclature: This guide focuses on Fluazifop-p-butyl, the herbicidally active R-enantiomer of fluazifop-butyl.[3] While often referred to generically as "fluazifop," it is the "p-butyl" ester and specifically the "R" isomer that confers the biological activity discussed herein.
Foundational Principles: Mechanism of Action
Fluazifop-p-butyl functions as a pro-herbicide. Upon absorption through the leaf surface, it is rapidly hydrolyzed within the plant to its biologically active form, fluazifop acid.[2][4][5] This acid is then translocated systemically via the phloem and xylem to regions of active growth, such as the meristems and rhizomes.[1][6][7]
The primary molecular target of fluazifop acid is the plastid-localized Acetyl-CoA Carboxylase (ACCase).[3][7][8] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[6][9] By inhibiting ACCase, Fluazifop-p-butyl effectively halts the production of fatty acids, which are the essential building blocks for lipids.[10]
The consequences of this inhibition are catastrophic for susceptible grass species:
-
Disruption of Membrane Synthesis: Without a supply of new fatty acids, the plant cannot produce the phospholipids and galactolipids necessary to build and maintain cellular membranes.[4][6]
-
Loss of Cellular Integrity: The lack of membrane repair and synthesis is most pronounced in the rapidly dividing cells of the meristems.[1][4] This leads to a breakdown of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4][5]
-
Secondary Oxidative Stress: The disruption of normal metabolism and cellular integrity can also lead to the production of reactive oxygen species (ROS), causing secondary damage through lipid peroxidation.[5][11]
This targeted mode of action provides a high degree of selectivity. Broadleaf plants (dicots) possess a cytosolic isoform of ACCase that is insensitive to this class of herbicides, rendering them tolerant.[7][9]
Figure 1: Mechanism of Action. Fluazifop-p-butyl is converted to fluazifop acid, which inhibits ACCase, halting lipid synthesis and leading to cell death in susceptible grasses.
Applications in Plant Science Research
The specific and potent action of Fluazifop-p-butyl makes it a powerful tool for a variety of research applications beyond simple weed control.
Studying Lipid Biosynthesis and Regulation
By applying Fluazifop-p-butyl, researchers can create a chemical "knockout" of the fatty acid synthesis pathway. This allows for the study of:
-
The downstream effects of lipid deprivation on plant development, signaling, and stress response.
-
The regulatory networks that govern fatty acid homeostasis.
-
The relative importance of de novo fatty acid synthesis in different tissues and at different developmental stages.
Probing Membrane Dynamics and Integrity
The herbicide's effect on membrane production can be used to investigate:
-
The rate of membrane turnover in various cell types.
-
The physiological consequences of compromised membrane integrity.
-
The interaction between the cell wall and the plasma membrane under stress.
Metabolic Profiling and Pathway Discovery
Treating susceptible plants with sub-lethal doses of Fluazifop-p-butyl induces significant metabolic shifts.[12][13] This approach can be used to:
-
Identify novel metabolic pathways that are impacted by the disruption of lipid synthesis.[13]
-
Discover biomarkers associated with herbicide stress or susceptibility.[12]
-
Understand the plant's global metabolic response to the inhibition of a key enzyme.
Experimental Protocols
The following protocols provide a starting point for robust and reproducible experiments. Researchers should optimize concentrations and time points for their specific plant species and experimental system.
Protocol: Preparation of Stock Solutions
Rationale: Accurate and consistent solution preparation is critical for dose-response studies. Fluazifop-p-butyl has low water solubility, requiring an organic solvent for the primary stock.[4]
Materials:
-
Fluazifop-p-butyl (analytical grade, purity ≥98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, purified water (e.g., Milli-Q)
-
Nonionic surfactant (e.g., Tween® 20 or Triton™ X-100)
-
Sterile microcentrifuge tubes and volumetric flasks
Procedure:
-
Prepare 100 mM Primary Stock:
-
Calculate the mass of Fluazifop-p-butyl needed for your desired volume (Molar Mass: 383.36 g/mol ).
-
Dissolve the calculated mass in pure DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months.[8]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM primary stock.
-
Prepare an aqueous spray or treatment buffer containing 0.05% to 0.1% (v/v) nonionic surfactant. The surfactant is crucial for ensuring proper wetting of the leaf surface and enhancing herbicide absorption.[6]
-
Perform serial dilutions of the primary stock directly into the spray/treatment buffer to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all treatments (including the control) and should typically not exceed 0.5% to avoid solvent toxicity.
-
Protocol: Whole-Plant Herbicide Efficacy Assay
Rationale: This bioassay determines the physiological effect of Fluazifop-p-butyl on whole plants, allowing for the calculation of key metrics like the GR₅₀ (the dose required to reduce growth by 50%).[14][15]
Figure 2: Workflow for a Whole-Plant Efficacy Assay. A standardized process from seed germination to final data analysis ensures reliable results.
Procedure:
-
Plant Growth: Grow a susceptible grass species (e.g., Hordeum vulgare (barley), Avena fatua (wild oat)) and, if desired, a tolerant broadleaf species (e.g., Pisum sativum (pea)) in pots containing a standard potting medium.[10] Maintain in a controlled growth chamber.
-
Treatment: At the 2-4 leaf stage (BBCH growth stage 12-14), treat the plants.[14] Use a calibrated laboratory sprayer to apply the various concentrations of Fluazifop-p-butyl prepared in Protocol 3.1. Ensure even coverage until runoff. Include a "mock" control (spray buffer with DMSO and surfactant) and an untreated control.
-
Incubation: Return plants to the growth chamber. Randomize pot positions to minimize environmental variability.
-
Assessment:
-
Visual Symptoms: Observe the development of symptoms over time. Typically, growth cessation occurs within 2-3 days, followed by yellowing (chlorosis) of new leaves within a week, and eventual necrosis (browning and tissue death) within 2-4 weeks.[1][6][7]
-
Quantitative Data: At 21-28 days after treatment (DAT), assess the plants.[16] Harvest the above-ground biomass for each plant, place it in a labeled paper bag, and dry in an oven at 60-70°C for 72 hours. Record the final dry weight.
-
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the average mock control dry weight. Plot the percent growth reduction against the log of the herbicide concentration and fit a non-linear regression model (e.g., a four-parameter log-logistic curve) to determine the GR₅₀.
| Symptom | Typical Onset (Susceptible Grass) | Description | Reference |
| Growth Cessation | 2-3 Days After Treatment | No new leaf emergence; plant appears stunted compared to controls. | [6] |
| Chlorosis | 7-10 Days After Treatment | Youngest leaves and meristematic regions turn yellow. | [6] |
| Necrosis | 14-21 Days After Treatment | Growing points become brown and mushy; older leaves may show browning. | [7] |
| Plant Death | 21-28 Days After Treatment | Complete desiccation and collapse of the plant. | [1] |
Table 1: Timeline of Physiological Effects in Susceptible Grasses.
Protocol: Metabolic Profiling Following Treatment
Rationale: This protocol outlines the steps for harvesting plant material for metabolomic analysis (e.g., via GC-MS or LC-MS) to capture the metabolic "snapshot" after herbicide application. Timing is critical to capture early metabolic responses before widespread cell death occurs.
Procedure:
-
Experimental Setup: Grow and treat plants as described in Protocol 3.2. Use a sub-lethal dose (e.g., GR₂₅) and a lethal dose (e.g., GR₈₀) to observe dose-dependent metabolic changes.
-
Time-Course Harvest: Harvest leaf tissue at several early time points post-treatment (e.g., 6, 12, 24, and 48 hours).[13] This is crucial as metabolic changes precede visible symptoms.
-
Sample Collection:
-
At each time point, collect the youngest fully emerged leaf from three replicate plants per treatment.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity. This step is non-negotiable for high-quality metabolomics data.
-
Store samples at -80°C until extraction.
-
-
Metabolite Extraction:
-
Perform metabolite extraction using a standard protocol, such as a cold methanol/chloroform/water extraction, suitable for separating polar and non-polar metabolites.
-
Lyophilize the extracts and store them at -80°C.
-
-
Analysis and Data Processing:
-
Analyze the extracts using GC-MS or LC-MS platforms.
-
Process the raw data to identify and quantify metabolites.
-
Use multivariate statistical analyses (e.g., PCA, PLS-DA) to identify metabolites and pathways that are significantly altered by the Fluazifop-p-butyl treatment.
-
Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment should incorporate a self-validating system:
-
Include Controls: Always run parallel treatments with a known susceptible and a known tolerant species. The expected outcome (death in the susceptible, survival in the tolerant) validates the activity of your prepared herbicide solution.
-
Dose-Response Curve: Never rely on a single concentration. A full dose-response curve confirms the biological activity follows a predictable pharmacological model.
-
Standardized Conditions: Herbicide efficacy is influenced by environmental factors.[6][17] Conduct all experiments in controlled environment chambers with consistent light, temperature, and humidity to ensure reproducibility.[14]
References
-
Fluazifop-P-butyl (Ref: R154875) . (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
Effects of the selective herbicide fluazifop on fatty acid synthesis in pea (Pisum sativum) and barley (Hordeum vulgare) . (1987). Biochemical Journal. Retrieved from [Link]
-
Fluazifop-P-butyl - Active Ingredient Page . (n.d.). Chemical Warehouse. Retrieved from [Link]
-
FLUAZIFOP-P-BUTYL Product Information . (n.d.). ISK Biosciences. Retrieved from [Link]
-
Fluazifop . (n.d.). In Wikipedia. Retrieved from [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact . (n.d.). Contract Laboratory. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species . (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species . (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
10,000-Times Diluted Doses of ACCase-Inhibiting Herbicides Can Permanently Change the Metabolomic Fingerprint of Susceptible Avena fatua L. Plants . (2019). MDPI. Retrieved from [Link]
-
Fluazifop-butyl (Ref: SL 236) . (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan . (2017). Weed Science, Cambridge University Press. Retrieved from [Link]
-
Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action . (2009). Metabolomics. Retrieved from [Link]
-
European Guidelines to conduct herbicide resistance tests . (2017). European Herbicide Resistance Working Group. Retrieved from [Link]
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators . (1993). Government of Canada Publications. Retrieved from [Link]
-
Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species . (1988). Biochemical Journal. Retrieved from [Link]
-
Fluazifop-P-butyl efficacy as a function of application time and herbicide dose . (n.d.). ResearchGate. Retrieved from [Link]
-
TREATMENT WITH FLUAZIFOP-P-BUTYL HERBICIDE INDUCES OXIDATIVE STRESS IN PHASEOLUS VULGARIS L. (2022). ResearchGate. Retrieved from [Link]
-
Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity . (2024). Pest Management Science. Retrieved from [Link]
-
METABOLOMIC PROFILING OF PLANT EXTRACTS: INSIGHTS INTO PHYTOCHEMICAL DIVERSITY AND BIOACTIVITY . (n.d.). IIP Series. Retrieved from [Link]
-
Metabolic profiling of plant constituents through LC-MS . (2024). Annals of Phytomedicine. Retrieved from [Link]
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. invasive.org [invasive.org]
- 5. Page loading... [guidechem.com]
- 6. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the selective herbicide fluazifop on fatty acid synthesis in pea (Pisum sativum) and barley (Hordeum vulgare) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 16. hracglobal.com [hracglobal.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluazifop-Methyl Resistance in Grass Weeds
Introduction: Understanding Fluazifop-Methyl and its Mechanism
This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops.[1][2] It belongs to the aryloxyphenoxypropionate ("FOPs") chemical family, which are potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3][4] This enzyme catalyzes the first committed step in de novo fatty acid synthesis, a pathway essential for producing phospholipids for cell membranes.[3][4][5][6] By inhibiting ACCase, this compound halts lipid production, leading to the breakdown of cell membrane integrity in meristematic tissues (areas of active growth), ultimately causing weed death within 2 to 4 weeks.[1][2][3]
The herbicide's selectivity relies on the structural differences between the ACCase enzyme in grasses (susceptible) and broadleaf plants (tolerant).[3][7][8][9] However, the persistent use of ACCase inhibitors has led to the evolution of resistant grass weed populations, posing a significant challenge to effective weed management and research. This guide provides a comprehensive framework for researchers and scientists to diagnose, characterize, and troubleshoot this compound resistance in their experiments.
Section 1: Core Troubleshooting Workflow
Unexpected weed survival or inconsistent experimental results are the primary indicators of potential herbicide resistance. Before concluding that resistance is the cause, it is critical to systematically rule out other factors.[10][11]
Initial Observation: Suspected control failure or inconsistent results following this compound application.
dot graph TD { A[Suspected this compound Control Failure] --> B{Review Application Protocol}; B --> C{Application Correct?}; C -- No --> D[Rectify Protocol: Check Calibration, Rate, Adjuvants, Timing, Environmental Conditions. Re-treat if necessary.]; C -- Yes --> E[Perform Whole-Plant Dose-Response Assay]; E --> F{Resistance Confirmed?}; F -- No --> G[Problem Likely Environmental or Application-Related. Re-evaluate Conditions.]; F -- Yes --> H{Characterize Resistance Mechanism}; H --> I[Target-Site Resistance (TSR) Investigation]; H --> J[Non-Target-Site Resistance (NTSR) Investigation]; I --> K[ACCase Gene Sequencing]; J --> L[Metabolic Assays (e.g., with P450 inhibitors)]; K --> M[Identify Known/Novel Mutations]; L --> N[Determine Role of Enhanced Metabolism]; M --> O[Develop Specific Management/Research Strategy]; N --> O; } node:A fillcolor="#F1F3F4", fontcolor="#202124" node:B fillcolor="#FBBC05", fontcolor="#202124" node:C fillcolor="#FBBC05", fontcolor="#202124" node:D fillcolor="#EA4335", fontcolor="#FFFFFF" node:E fillcolor="#4285F4", fontcolor="#FFFFFF" node:F fillcolor="#FBBC05", fontcolor="#202124" node:G fillcolor="#EA4335", fontcolor="#FFFFFF" node:H fillcolor="#4285F4", fontcolor="#FFFFFF" node:I fillcolor="#34A853", fontcolor="#FFFFFF" node:J fillcolor="#34A853", fontcolor="#FFFFFF" node:K fillcolor="#4285F4", fontcolor="#FFFFFF" node:L fillcolor="#4285F4", fontcolor="#FFFFFF" node:M fillcolor="#F1F3F4", fontcolor="#202124" node:N fillcolor="#F1F3F4", fontcolor="#202124" node:O fillcolor="#5F6368", fontcolor="#FFFFFF" edge:A,B stroke="#5F6368" edge:B,C stroke="#5F6368" edge:C,D stroke="#5F6368" edge:C,E stroke="#5F6368" edge:E,F stroke="#5F6368" edge:F,G stroke="#5F6368" edge:F,H stroke="#5F6368" edge:H,I stroke="#5F6368" edge:H,J stroke="#5F6368" edge:I,K stroke="#5F6368" edge:J,L stroke="#5F6368" edge:K,M stroke="#5F6368" edge:L,N stroke="#5F6368" edge:M,O stroke="#5F6368" edge:N,O stroke="#5F6368"
Caption: Troubleshooting workflow for this compound resistance.
Step 1.1: Verify Experimental & Application Parameters
Before investigating biological resistance, rigorously exclude any procedural or environmental causes for poor efficacy.
-
Question: Could my application technique be the issue?
-
Answer: Yes. Inconsistent application is a common source of error. Verify the following:
-
Calibration: Was the sprayer calibrated correctly to deliver the intended dose? Nozzle blockages or incorrect pressure can lead to under-dosing.[10]
-
Herbicide Rate: Was the correct concentration of this compound used as per the protocol? Double-check all calculations.
-
Adjuvants: this compound efficacy often requires a nonionic surfactant or oil adjuvant to ensure proper absorption by the foliage.[3][12] Was the correct adjuvant included at the specified concentration?
-
Coverage: Was the foliage thoroughly covered? this compound is absorbed by the leaves, so complete coverage is essential for optimal results.[2][12]
-
-
-
Question: Could environmental conditions have affected my results?
-
Answer: Absolutely. Grass weeds under stress are less susceptible to herbicides.[3][12]
-
Drought/Heat Stress: Stressed plants have a thicker leaf cuticle and reduced translocation, which can limit herbicide uptake and movement to the target site.
-
Growth Stage: Efficacy is highest when grasses are actively growing and at the recommended leaf stage (typically 2-5 leaves for annuals).[3][12] Treating plants that are too mature can result in reduced control.
-
Rainfall: Do not apply if rain is expected within one hour, as it can wash the product off the leaves before absorption is complete.[12]
-
-
Section 2: Diagnosing and Quantifying Resistance
If application and environmental factors have been ruled out, the next step is to biologically confirm and quantify the level of resistance using a dose-response assay.
-
Question: How can I definitively confirm that my weed population is resistant?
-
Answer: A whole-plant dose-response bioassay is the gold standard. This experiment involves treating the suspected resistant (R) population and a known susceptible (S) population with a range of herbicide doses. By comparing the dose required to achieve 50% growth reduction (GR₅₀) or 50% lethality (LD₅₀) for each population, you can calculate a Resistance Factor (RF).
-
Resistance Factor (RF) = GR₅₀ of Resistant Population / GR₅₀ of Susceptible Population
-
An RF value greater than 1 indicates resistance. High levels of resistance can yield RF values of 100 or more.[13]
-
-
Question: My dose-response assay shows a high GR₅₀, but some plants still die at higher rates. What does this mean?
-
Answer: This indicates that the resistance level may be moderate or that the population is segregating, containing a mix of resistant, susceptible, and intermediately resistant individuals. Non-target-site resistance mechanisms often confer a lower level of resistance compared to target-site mutations.[7] It's also possible that at very high doses, the herbicide is causing secondary phytotoxic effects unrelated to its primary mode of action.
-
Protocol 2.1: Whole-Plant Dose-Response Assay
-
Seed Collection: Collect mature seeds from the suspected R population and a known S population of the same species. Ensure samples are properly dried and stored.[11][14]
-
Plant Growth: Germinate seeds and grow seedlings in a controlled environment (greenhouse or growth chamber) to the 3-4 leaf stage. Use a minimum of 5-10 replicate plants for each dose.
-
Dose Preparation: Prepare a logarithmic series of this compound doses. A typical range might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. The "0" dose (control) should be sprayed with only the adjuvant and water.
-
Application: Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.
-
Evaluation: After 21 days, visually assess plant survival and harvest the above-ground biomass for each plant. Dry the biomass in an oven until a constant weight is achieved.
-
Data Analysis: Calculate the biomass reduction for each plant relative to the average of the untreated controls. Use a statistical software package (e.g., 'drc' in R) to fit a log-logistic dose-response curve to the data and calculate the GR₅₀ for both R and S populations.[15]
| Parameter | Description |
| Populations | Suspected Resistant (R) and known Susceptible (S) |
| Growth Stage | 3-4 leaves |
| Replicates | Minimum 5 per dose |
| Dose Range | Logarithmic series around the recommended rate (e.g., 0x to 16x) |
| Evaluation Time | 21 days post-application |
| Endpoint | Above-ground biomass (dry weight) |
| Analysis | Non-linear regression to determine GR₅₀ |
Section 3: Investigating the Resistance Mechanism
Once resistance is confirmed, the focus shifts to identifying the underlying mechanism. Resistance to ACCase inhibitors falls into two main categories: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[16][17][18][19][20]
dot graph TD { subgraph "Resistance Mechanisms" A[Herbicide Resistance] --> B[Target-Site Resistance (TSR)]; A --> C[Non-Target-Site Resistance (NTSR)]; end
}
Caption: Major categories of herbicide resistance mechanisms.
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to ACCase inhibitors.[21] It typically involves a single nucleotide polymorphism (SNP) in the ACCase gene, leading to an amino acid substitution in the enzyme.[22] This change alters the herbicide's binding site, reducing its ability to inhibit the enzyme.
-
Question: How do I test for Target-Site Resistance?
-
Answer: The definitive method is to sequence the carboxyltransferase (CT) domain of the plastidic ACCase gene from both R and S individuals. Compare the sequences to identify any amino acid substitutions. Several mutations are well-documented to confer resistance to this compound and other "FOP" herbicides.[23][24]
-
-
Question: What are the common mutations in the ACCase gene that cause resistance?
-
Answer: Numerous mutations have been identified. Some of the most frequently reported substitutions occur at amino acid positions:
-
Ile-1781-Leu: Confers broad resistance to "FOP" and "DIM" herbicides.[15][25]
-
Trp-2027-Cys: A common mutation conferring resistance.[13][24]
-
Ile-2041-Asn/Thr: Often provides strong resistance to "FOP" herbicides.[15][23]
-
Asp-2078-Gly: Another key mutation affecting herbicide binding.[15][24]
-
Asn-2097-Asp: A more recently discovered mutation.[13]
-
-
Protocol 3.1.1: ACCase Gene Sequencing
-
Plant Material: Collect fresh leaf tissue from individual surviving plants from the dose-response assay (R population) and from untreated S population plants.
-
DNA Extraction: Extract genomic DNA using a standard plant DNA extraction kit or CTAB protocol.
-
PCR Amplification: Design or use published primers that flank the CT domain of the ACCase gene. Perform PCR to amplify this region.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences from R and S plants against a published reference sequence for the species. Identify nucleotide changes and the resulting amino acid substitutions.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[16][17][18] The most common form of NTSR is enhanced metabolic resistance.[17][26][27]
-
Question: My resistant plants have no mutation in the ACCase gene. What could be the cause?
-
Answer: This strongly suggests an NTSR mechanism. The most likely cause is enhanced metabolism, where the resistant plants can detoxify the herbicide more rapidly than susceptible plants.[16][26][28] This is often mediated by enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[26][28][29] Other less common NTSR mechanisms include reduced herbicide absorption or translocation.[29][30]
-
-
Question: How can I test for metabolic resistance?
-
Answer: An effective method is to conduct a synergism study using an inhibitor of metabolic enzymes. Malathion, for example, is an inhibitor of P450 enzymes.[31] By pre-treating plants with malathion before applying this compound, you can often reverse or reduce the level of resistance if it is P450-mediated.
-
Protocol 3.2.1: P450 Inhibition Assay
-
Plant Growth: Grow R and S plants to the 3-4 leaf stage as in the dose-response assay.
-
Synergist Application: Apply a non-phytotoxic rate of a P450 inhibitor (e.g., malathion) to a subset of R and S plants.
-
Herbicide Application: One to two hours after the synergist application, treat the plants (both with and without the synergist) with a range of this compound doses.
-
Evaluation and Analysis: Assess plant survival and biomass after 21 days. If malathion significantly reduces the GR₅₀ of the R population (i.e., makes them more susceptible), it provides strong evidence for P450-mediated metabolic resistance.[31]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can a single weed population have both TSR and NTSR?
-
Q2: My plants show resistance to this compound ("FOP"). Will they also be resistant to other ACCase inhibitors like Clethodim ("DIM")?
-
A2: It depends on the mechanism. This is called cross-resistance.[18] Certain ACCase mutations (e.g., Ile-1781-Leu) can confer resistance to both "FOP" and "DIM" families.[25] However, other mutations may only confer resistance to one family. Metabolic resistance can also unpredictably confer cross-resistance to herbicides with different modes of action.[7][26][27] Testing against different ACCase chemical families is necessary to determine the cross-resistance profile.
-
-
Q3: Can I use a quick genetic test instead of a whole-plant bioassay?
-
A3: Quick tests (e.g., allele-specific PCR) are excellent for screening for known target-site mutations and can provide rapid results.[10][13] However, they will not detect novel mutations or any form of NTSR. A whole-plant bioassay is essential for initial confirmation and quantification of resistance, as it measures the actual plant response regardless of the underlying mechanism.
-
-
Q4: I've confirmed resistance. What are the implications for my research?
-
A4: The presence of resistance must be accounted for in your experimental design. If studying herbicide efficacy, using a known susceptible biotype as a control is crucial. If the research involves the resistant biotype itself, characterizing the mechanism is key to understanding the results. For drug development professionals, understanding these resistance mechanisms can inform the design of new herbicides that can overcome existing resistance.
-
References
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Ghanizadeh, H., & Harrington, K. C. (2017). Non-Target-Site Resistance to Herbicides: Recent Developments. Agriculture, 7(7), 59. [Link]
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Weeders of the West. (n.d.). It's Complicated: Non-target-site Herbicide Resistance. Utah State University Extension. [Link]
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Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Herbicide Resistance Action Committee. (n.d.). Overview. HRAC. [Link]
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Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page. [Link]
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Shaner, D. L. (2017). Non-target Site Mechanisms of Resistance to Herbicides. Weed Science, 65(4), 457-466. [Link]
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University of Illinois. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
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Yu, Q., & Powles, S. B. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology, 166(3), 1106–1118. [Link]
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Nakka, S., Godar, A. S., & Jugulam, M. (2017). Mechanistic understanding and sustainable management of non-target site herbicide resistance in modern day agriculture. Planta Daninha, 35. [Link]
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Neal, J. C. (2016). Fusilade II (fluazifop-P-butyl). NC State Extension Publications. [Link]
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Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]
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Coalition for the Upper South Platte. (n.d.). Mechanism Of Herbicide Resistance In Weeds. [Link]
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Murphy, B. P., & Tranel, P. J. (2019). Target-Site Mutations Conferring Herbicide Resistance. Plants, 8(10), 383. [Link]
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Gaines, T. (2019). Metabolic Resistance to Herbicides: What we Know and Why it Matters. American Chemical Society. [Link]
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Kaspary, T. E. (2015). Understanding Herbicide Resistance in Grass Weeds Using Metabolic Fingerprinting. Newcastle University Theses. [Link]
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Jasieniuk, M., & Maxwell, B. D. (2013). The Basics of Herbicide-Resistant Weeds. University of California Agriculture and Natural Resources. [Link]
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Sen, S., Chauhan, J., & Jhala, A. J. (2022). Herbicide resistance in grass weeds: Epigenetic regulation matters too. Frontiers in Agronomy, 4. [Link]
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Jhala, A. J., & Kumar, V. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology. [Link]
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Alcántara-de la Cruz, R., et al. (2021). Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain. Frontiers in Plant Science, 12. [Link]
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Nandula, V. K. (2015). Recent Advances in Deciphering Metabolic Herbicide Resistance Mechanisms. United States Department of Agriculture. [Link]
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Agriculture and Horticulture Development Board. (2021). Introduction to herbicide resistance in arable weeds. AHDB. [Link]
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Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. [Link]
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University of Nebraska-Lincoln. (n.d.). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. Plant and Soil Sciences eLibrary. [Link]
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Kumar, V., & Jhala, A. (2024). Metabolic resistance: A pressing threat requiring immediate action. Kansas State University Agronomy eUpdates. [Link]
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Moss, S. R., et al. (2001). Characterisation of target-site resistance to ACCase-inhibiting herbicides in the weed Alopecurus myosuroides (black-grass). Pest Management Science, 57(11), 1013-1022. [Link]
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Lee, C. D., & Smeda, R. J. (2002). Fluazifop-P Resistance Expressed as a Dominant Trait in Sorghum (Sorghum bicolor). Weed Science, 50(1), 39-44. [Link]
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FMC Corporation. (2025). How to spot herbicide resistance. FMC Ag CA. [Link]
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Teagasc | Agriculture and Food Development Authority. (n.d.). Herbicide Resistance. [Link]
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Cruz-Hipolito, H., et al. (2019). Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. Plants, 8(12), 587. [Link]
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Corteva Agriscience. (n.d.). Your Weed Resistance Testing Questions, Answered. [Link]
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Agriculture and Horticulture Development Board. (2021). How to detect herbicide resistance in arable weeds. AHDB. [Link]
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Department of Agriculture and Food WA. (2016, August 31). How to test for herbicide resistance and susceptibility. YouTube. [Link]
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Cruz, R. A., et al. (2020). Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile. Frontiers in Plant Science, 11. [Link]
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Cha, T. S., et al. (2014). Molecular Basis for Resistance to ACCase-inhibiting Fluazifop in Eleusine Indica From Malaysia. Pesticide Biochemistry and Physiology, 111, 7-13. [Link]
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Ferreira, K. L., et al. (1995). Physiological Basis for Antagonism of Fluazifop-P by DPX-PE350. Weed Science, 43(2), 182-192. [Link]
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Cui, H., et al. (2019). Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax. Plants, 8(10), 422. [Link]
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Walker, K. A., Ridley, S. M., Lewis, T., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Biochemical Journal, 254(1), 307–310. [Link]
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Optimizing Fluazifop-methyl efficacy under different environmental conditions
Welcome to the technical support center for Fluazifop-methyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the efficacy of this selective herbicide in your experiments. Here, we move beyond standard protocols to explore the nuanced interactions between this compound and the environment, ensuring the scientific integrity and reproducibility of your results.
Understanding this compound's Mode of Action
Before delving into troubleshooting, a firm grasp of this compound's mechanism is crucial. This compound is a selective, systemic, post-emergence herbicide primarily used to control grass weeds.[1][2] Its efficacy hinges on its ability to be absorbed by the leaves and translocated throughout the plant to its sites of active growth.[1]
This compound itself is not the active herbicide. It is typically formulated as an ester, such as fluazifop-P-butyl.[3] Following application, this ester is rapidly hydrolyzed within the plant to its active acid form, fluazifop acid.[4][5] This active metabolite then inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of lipids, which are essential components of cell membranes.[1][6] By inhibiting ACCase, this compound disrupts cell membrane formation, leading to a cessation of growth and eventual death of the susceptible grass species.[1][5] This targeted action on the plastid isoform of ACCase found in grasses is the basis for its selectivity, leaving broad-leaved plants largely unaffected.[3]
Caption: Mode of Action of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: Reduced or No Efficacy on Susceptible Grass Species
Question: I've applied this compound to a known susceptible grass species, but I'm observing minimal or no herbicidal effect. What could be the cause?
Answer: Several environmental and application-related factors can significantly reduce the efficacy of this compound. Consider the following possibilities:
-
Drought Stress: Plants under drought stress are a primary cause of reduced efficacy.[1][5] Moisture-stressed plants develop thicker, waxier leaf cuticles and may have more leaf hairs, both of which hinder herbicide absorption.[7] Additionally, reduced metabolic activity and transpiration in stressed plants slow down the translocation of the herbicide to its target sites.[7]
-
Solution: Ensure target plants are well-watered and not visibly wilted before and after application. If working in a controlled environment, maintain optimal soil moisture levels.[8]
-
-
Temperature Extremes: Both high and low temperatures can negatively impact this compound's performance.
-
High Temperatures: While warmer temperatures can sometimes enhance herbicide activity, excessively high temperatures, especially when combined with low humidity, can cause rapid drying of spray droplets on the leaf surface, reducing the time available for absorption.[9][10]
-
Low Temperatures: Conversely, low temperatures can slow down the metabolic processes within the plant, including the hydrolysis of this compound to its active form and its subsequent translocation.[11][12]
-
Solution: Aim for applications when temperatures are moderate. A study on green foxtail showed reduced control when temperatures increased from 18 to 30°C at lower herbicide rates.[13]
-
-
Rainfall Soon After Application: Rainfall shortly after application can wash the herbicide off the leaf surface before it has been adequately absorbed.[7]
-
Incorrect Weed Growth Stage: The growth stage of the target weed significantly influences susceptibility. Younger, actively growing weeds are more susceptible to this compound than mature plants.[1][13]
-
Solution: Apply this compound when target grasses are in the early stages of development (e.g., 3- to 5-leaf stage) for optimal control.[13]
-
-
Improper Adjuvant Use: Adjuvants are critical for maximizing the efficacy of this compound. They can improve spray coverage, reduce surface tension, and enhance penetration through the leaf cuticle.
Issue 2: Inconsistent Results Across Replicates
Question: My experimental replicates are showing significant variability in the efficacy of this compound. How can I improve consistency?
Answer: Inconsistent results often point to subtle variations in environmental conditions or application techniques.
-
Micro-environmental Differences: Even in a controlled environment, slight differences in light intensity, temperature, or humidity between experimental units can affect plant physiology and herbicide performance.
-
Solution: Randomize the placement of your experimental units and monitor environmental conditions closely. Ensure uniform lighting and airflow across all replicates.
-
-
Application Uniformity: Non-uniform spray coverage can lead to variable herbicide doses being delivered to individual plants.
-
Solution: Calibrate your spray equipment carefully to ensure a consistent application volume and droplet size. For small-scale experiments, consider using a precision sprayer. Smaller, more concentrated droplets have been shown to be more phytotoxic than larger, more dilute droplets.[17]
-
-
Soil Moisture Variability: Inconsistent watering can lead to some plants being more moisture-stressed than others, affecting herbicide uptake and translocation.[7][11]
-
Solution: Implement a consistent watering schedule to maintain uniform soil moisture across all replicates.
-
Issue 3: Antagonistic Effects with Tank-Mixed Herbicides
Question: I tank-mixed this compound with another herbicide and observed a reduction in grass control. Is this possible?
Answer: Yes, herbicide antagonism can occur. When certain herbicides are mixed, they can interfere with the absorption, translocation, or activity of one another.
-
Mechanism of Antagonism: For example, some broadleaf herbicides can cause a rapid disruption of plant processes, which can in turn inhibit the translocation of systemic grass herbicides like this compound.[19] Research has shown that mixing Fluazifop-P with DPX-PE350 can decrease the translocation of Fluazifop-P out of the treated leaf.[19]
-
Solution: Avoid tank-mixing this compound with herbicides known to have antagonistic effects unless specifically recommended by the manufacturer. If a tank mix is necessary, conduct a small-scale compatibility test first. Always refer to the product labels for information on compatible tank-mix partners.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and humidity for this compound application?
A1: While a precise optimum can vary with the target species, generally, moderate temperatures (e.g., 18°C to 25°C) and higher relative humidity (>45%) are favorable.[10] High humidity slows the drying of spray droplets, allowing more time for absorption, and can also hydrate the leaf cuticle, making it more permeable to the herbicide.[7][9]
Q2: How does soil moisture affect this compound efficacy?
A2: Adequate soil moisture is crucial. It ensures that the target plants are actively growing and not under stress, which is essential for the uptake and systemic movement of the herbicide.[7][11] Prolonged low soil moisture can lead to the development of less penetrable leaf cuticles and reduced metabolic activity, both of which decrease herbicide effectiveness.[7]
Q3: How long does it take to see the effects of this compound?
A3: The effects of this compound are not immediate. While growth may stop within a few hours of application, visible symptoms such as discoloration of new growth typically appear within 3 to 4 days, with plant death occurring within 2 to 3 weeks.[1]
Q4: Can this compound be used to control broadleaf weeds?
A4: No, this compound is a selective herbicide that is only effective against grass species.[1] It does not control broadleaf weeds or sedges.[1]
Q5: What happens to this compound in the soil?
A5: this compound is primarily degraded in the soil by microbial metabolism and hydrolysis. Its average field half-life is relatively short, around 15 days.[5] It binds strongly to soil particles, which limits its mobility and potential for leaching into groundwater.[5] However, its degradation products, such as fluazifop-P and TFMP, can be more mobile and have been detected in drainage and groundwater, especially after heavy rainfall events following application.[20]
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature on this compound Efficacy
-
Plant Material: Grow a susceptible grass species (e.g., green foxtail) in pots under standard greenhouse conditions until they reach the 3-4 leaf stage.
-
Acclimatization: Move the plants to controlled environment chambers set at different temperatures (e.g., 15°C, 25°C, 35°C) for 48 hours prior to herbicide application. Maintain consistent light and humidity levels.
-
Herbicide Application: Prepare a solution of this compound at a sub-lethal dose (to allow for the observation of graded responses) with a recommended adjuvant. Apply the solution uniformly to the plants in each temperature regime using a calibrated sprayer. Include a control group at each temperature that is sprayed with water and adjuvant only.
-
Post-Application Conditions: Return the plants to their respective temperature chambers and maintain the environmental conditions for the duration of the experiment.
-
Data Collection: At 7, 14, and 21 days after treatment, assess herbicide efficacy by measuring parameters such as plant height, biomass (above-ground fresh and dry weight), and visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death).
-
Data Analysis: Statistically analyze the data to determine if there are significant differences in this compound efficacy among the different temperature treatments.
Caption: Workflow for Temperature Effect Protocol.
Data Presentation
Table 1: Influence of Environmental Factors on this compound Efficacy
| Environmental Factor | Optimal Conditions for Efficacy | Rationale |
| Temperature | Moderate (e.g., 18-25°C) | Ensures active plant metabolism for herbicide uptake and translocation without causing rapid spray droplet evaporation.[9][11] |
| Relative Humidity | High (>45%) | Slows droplet drying, increasing absorption time. Hydrates the leaf cuticle, enhancing permeability.[7][9][10] |
| Soil Moisture | Adequate (approaching field capacity) | Promotes active plant growth and translocation. Prevents drought stress, which can reduce herbicide uptake.[7] |
| Rainfall | Rain-free period of at least 1-6 hours post-application | Prevents the herbicide from being washed off the leaf surface before adequate absorption.[1][14] |
| Light | Sunny conditions | Generally improves herbicide penetration and systemic movement.[21] |
References
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Fluazifop. In: Wikipedia. [Link]
-
Fluazifop Information and Products | Herbicide Active Ingredient. Solutions Pest & Lawn. [Link]
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Report - JMPR 2005. Food and Agriculture Organization of the United Nations. [Link]
-
Influence of Temperature, Rainfall, Grass Species, and Growth Stage on Efficacy of Fluazifop. Weed Technology. Cambridge University Press & Assessment. [Link]
-
HERBICIDE INTERACTIONS WITH SOIL MOISTURE RAIN AND HUMIDITY. Weed Science Society of America. [Link]
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Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. PubMed. [Link]
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TABLE 11 – Rain-free Period for Postemergence Herbicide Applications. University of Tennessee. [Link]
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Effect of environmental factors on herbicide performance. CAWS – Council of Australasian Weed Societies. [Link]
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Part I: Mode of Action of Herbicides. YouTube. [Link]
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Pre-treatment environmental effects on the uptake, translocation, metabolism and performance of fluazifop-butyl in Elymus repens. ResearchGate. [Link]
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Herbicides and Variable Weather. Integrated Crop Management. [Link]
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Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. LSU AgCenter. [Link]
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Effect of weather conditions on efficacy and residue amount of two acetyl‐CoA carboxylase inhibiting herbicides in spinach. OUCI. [Link]
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Use Case: To Spray or Not to Spray. METOS by Pessl Instruments. [Link]
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When does the fluazifop-P-butyl degradate, TFMP, leach through an agricultural loamy soil to groundwater? PubMed. [Link]
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Effect of Application Factors on Postemergence Phytotoxicity of Fluazifop-butyl, Haloxyfop-methyl, and Sethoxydim. Weed Science. Cambridge University Press & Assessment. [Link]
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Storage Limitation Statements: Temperature—Herbicides. University of Florida. [Link]
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Physiological Basis for Antagonism of Fluazifop-P by DPX-PE350. Weed Science. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Fluazifop-methyl Laboratory Experiments
Welcome to the technical support center for Fluazifop-methyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering variability in their laboratory experiments with this herbicide. Here, we will delve into the common causes of inconsistent results and provide systematic troubleshooting strategies to enhance the reliability and reproducibility of your findings.
I. Understanding this compound: The Foundation of Consistent Results
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] Its efficacy hinges on the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway of susceptible grass species.[2][3] Understanding the compound's mode of action, stability, and metabolism is paramount to designing robust experiments and interpreting results accurately.
A key characteristic of this compound is its formulation as a methyl ester.[4] Upon absorption into plant tissues, it is rapidly hydrolyzed to its biologically active form, fluazifop acid.[5][6] This conversion is crucial for its herbicidal activity, as fluazifop acid is the actual inhibitor of the ACCase enzyme.[5]
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding inconsistent results in this compound experiments.
Q1: Why am I seeing variable herbicidal effects even at the same concentration?
Inconsistent herbicidal efficacy can stem from several factors beyond just concentration. These include the stability of your this compound stock solution, the metabolic state of your target plants, environmental conditions during the experiment, and the potential for herbicide resistance in the plant population. Each of these factors can significantly influence the uptake, translocation, and metabolic degradation of the herbicide.
Q2: How quickly does this compound degrade in solution?
This compound's stability in solution is influenced by pH, temperature, and light exposure. In aqueous solutions, the ester form, fluazifop-p-butyl, undergoes rapid hydrolysis to fluazifop acid, with the rate increasing at higher pH levels.[7] While the resulting fluazifop acid is relatively stable in water, the initial degradation of the parent compound can be a source of variability if not controlled.[7] Studies have shown that fluazifop-p-butyl can degrade faster under alkaline conditions.[8][9]
Q3: Can the solvent I use affect the experiment?
Absolutely. The choice of solvent for your stock solution is critical. This compound is typically dissolved in organic solvents like acetonitrile.[10] The purity of the solvent and its compatibility with your experimental system are important considerations. Impurities in the solvent or unintended interactions with other components in your assay can lead to inconsistent results.
Q4: Is it possible that my target grass species has developed resistance?
Yes, herbicide resistance is a significant concern.[11] Repeated exposure of a weed population to the same herbicide can lead to the selection of resistant biotypes.[11][12] Resistance can be due to a target-site mutation in the ACCase enzyme or enhanced metabolic degradation of the herbicide.[13] If you observe a subset of plants consistently surviving a normally lethal dose, resistance testing is warranted.[11][14]
Troubleshooting Guide: A Systematic Approach to Resolving Inconsistencies
This guide provides a structured approach to identifying and resolving common issues in this compound experiments.
Problem 1: Poor or No Herbicidal Activity
Potential Causes:
-
Degraded Herbicide Stock: The active ingredient may have degraded due to improper storage or handling.
-
Incorrect Dosage: Errors in calculation or dilution can lead to a sub-lethal dose.
-
Resistant Plant Biotype: The target plants may possess inherent or acquired resistance.
-
Suboptimal Environmental Conditions: Factors like low temperature or drought stress can reduce herbicide uptake and efficacy.[7][15][16]
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound from a certified reference material.
-
Store stock solutions in amber glass bottles at the recommended temperature (typically 2-8°C) to prevent photodegradation and solvent evaporation.[10][17]
-
Refer to the Certificate of Analysis for the specific shelf life of your standard.
-
-
Confirm Experimental Concentrations:
-
Double-check all calculations for dilutions.
-
Calibrate pipettes and other volumetric equipment regularly.
-
-
Assess for Herbicide Resistance:
-
Include a known susceptible plant species as a positive control in your experiments.
-
If resistance is suspected, consider conducting a dose-response assay to determine the level of resistance.
-
-
Optimize Environmental Conditions:
Problem 2: High Variability Between Replicates
Potential Causes:
-
Inconsistent Application Technique: Uneven spray coverage or droplet size can lead to variable dosing.[18]
-
Heterogeneous Plant Material: Differences in plant age, size, or growth stage can affect their susceptibility.
-
Fluctuations in Environmental Conditions: Variations in light, temperature, or humidity across the experimental setup.
-
Chemical Instability: Degradation of this compound in the application solution.
Troubleshooting Steps:
-
Standardize Application Method:
-
Use a calibrated sprayer to ensure uniform coverage.
-
For single-droplet studies, apply the droplet to a consistent location on the leaf, preferably on metabolically active tissue.[18]
-
-
Ensure Uniformity of Plant Material:
-
Use plants of the same age and growth stage.
-
Select plants that are visually similar in size and vigor.
-
-
Control the Experimental Environment:
-
Conduct experiments in a controlled environment chamber with stable light, temperature, and humidity.
-
Randomize the placement of replicates to minimize the impact of any micro-environmental variations.
-
-
Maintain Solution Stability:
-
Prepare fresh application solutions for each experiment.
-
If the experiment is lengthy, protect the solution from light and extreme temperatures.
-
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing accurate and stable solutions for your experiments.
Materials:
-
This compound certified reference material
-
HPLC-grade acetonitrile[10]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass storage bottles[17]
-
Calibrated micropipettes
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area.[17][19]
-
Preparation of Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard (correcting for purity as indicated on the certificate of analysis).[17][19]
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the standard. If necessary, sonicate briefly and allow the solution to return to room temperature.[17][19]
-
Bring the flask to final volume with acetonitrile and mix thoroughly.
-
-
Storage of Stock Solution:
-
Preparation of Working Solutions:
-
Prepare fresh working solutions by diluting the primary stock solution with the appropriate solvent or assay medium.
-
For example, to prepare a 1.0 µg/mL working solution, dilute 1 mL of the 100 µg/mL stock solution to a final volume of 100 mL.[17]
-
Visualizing Key Concepts
This compound Mode of Action and Metabolism
The following diagram illustrates the pathway from application to the inhibition of fatty acid synthesis.
Caption: Metabolic activation of this compound and its inhibitory effect on ACCase.
Troubleshooting Workflow for Inconsistent Results
This flowchart provides a logical sequence for diagnosing experimental variability.
Sources
- 1. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. youtube.com [youtube.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. invasive.org [invasive.org]
- 8. Enantioselective degradation and chiral stability of the herbicide fluazifop-butyl in soil and water [pubmed.ncbi.nlm.nih.gov]
- 9. esjpesticides.org.eg [esjpesticides.org.eg]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 12. Determining the herbicide-resistance in grower fields is a key for successful weed control in rice | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 13. researchgate.net [researchgate.net]
- 14. How to spot herbicide resistance | FMC Ag CA [ag.fmc.com]
- 15. caws.org.nz [caws.org.nz]
- 16. my.ucanr.edu [my.ucanr.edu]
- 17. epa.gov [epa.gov]
- 18. Effect of Application Factors on Postemergence Phytotoxicity of Fluazifop-butyl, Haloxyfop-methyl, and Sethoxydim | Weed Science | Cambridge Core [cambridge.org]
- 19. epa.gov [epa.gov]
Overcoming poor control of perennial grasses with Fluazifop-methyl
Overcoming Poor Efficacy on Perennial Grasses: A Troubleshooting Guide
Introduction: Fluazifop-p-butyl is a selective, post-emergence herbicide widely valued for its ability to control grass weeds in broadleaf crops. It operates by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the synthesis of fatty acids necessary for cell membrane production and plant growth. However, researchers and applicators frequently encounter challenges with its efficacy, particularly against resilient perennial grasses. This guide provides a comprehensive, scientifically-grounded framework for diagnosing and overcoming poor control, ensuring the success of your research and field applications.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common issues encountered when using Fluazifop-p-butyl.
Q1: We've observed poor control of perennial grasses after a recent application of Fluazifop-p-butyl. What are the primary causes?
A1: Poor control is typically rooted in one of three areas: herbicide resistance, suboptimal application/environmental factors, or weed-specific characteristics.
-
Herbicide Resistance: This is the most common cause of control failure, especially in areas with a history of ACCase inhibitor use. Perennial grasses can develop resistance through genetic mutations in the target ACCase enzyme or by evolving metabolic pathways to break down the herbicide.
-
Application & Environmental Factors: The efficacy of Fluazifop-p-butyl is highly dependent on proper application timing and conducive weather. Factors like weed growth stage, drought stress, temperature, and humidity play a significant role.
-
Weed Characteristics: Perennial grasses, with their extensive rhizome and root systems, can be inherently difficult to control. The herbicide must not only affect the foliage but also translocate effectively to these underground structures to prevent regrowth.
Q2: How can we determine if the issue is herbicide resistance or a different problem?
A2: A systematic evaluation is necessary. Start by ruling out application and environmental factors. If conditions were ideal and application was correct, herbicide resistance is the likely culprit.
Initial Troubleshooting Workflow:
Caption: Initial diagnostic workflow for poor herbicide efficacy.
Q3: What specific environmental conditions are optimal for Fluazifop-p-butyl activity?
A3: Fluazifop-p-butyl performs best when weeds are actively growing and not under environmental stress.
| Parameter | Optimal Range | Rationale & Impact of Suboptimal Conditions |
| Temperature | 15-27°C (60-80°F) | Lower temperatures slow metabolic activity, reducing herbicide uptake and translocation. High temperatures can cause weeds to develop a thicker leaf cuticle, hindering absorption. |
| Soil Moisture | Adequate | Drought-stressed plants have reduced translocation rates and a thicker waxy cuticle on their leaves, which acts as a physical barrier to herbicide absorption. |
| Relative Humidity | > 60% | High humidity keeps the spray droplet wet on the leaf surface for a longer period, increasing the time for absorption. |
| Rainfall | No rain for at least 1-2 hours post-application | Rainfall can wash the herbicide off the leaf surface before it can be adequately absorbed. |
Part 2: Advanced Troubleshooting & Protocols
If initial diagnostics point towards resistance or complex application issues, the following protocols provide a structured approach for confirmation and resolution.
Issue 1: Suspected Herbicide Resistance
Confirmation of resistance requires a comparative study between the suspected resistant population and a known susceptible population of the same species.
Protocol 1: Whole-Plant Resistance Screening Assay
This protocol is designed to confirm resistance in a controlled greenhouse or laboratory environment.
Objective: To determine the level of resistance in a suspected perennial grass population by comparing its response to a range of Fluazifop-p-butyl doses against a known susceptible population.
Materials:
-
Suspected resistant and known susceptible grass plants (propagated from rhizomes or seeds).
-
Fluazifop-p-butyl commercial formulation.
-
Research track sprayer or precision hand sprayer.
-
Pots, soil medium, greenhouse or growth chamber space.
-
Appropriate adjuvants (e.g., Crop Oil Concentrate) as per product label.
Methodology:
-
Plant Propagation: Grow both suspected resistant and susceptible plants in separate pots until they reach the 3-5 leaf stage and are actively growing. Ensure uniform size and growth stage.
-
Dose Preparation: Prepare a series of herbicide doses. A typical series for ACCase inhibitors would include: 0x (control), 0.25x, 0.5x, 1x (label rate), 2x, 4x, and 8x the recommended field rate. Prepare enough solution for all replicates.
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design. Use a minimum of 4-6 replicates per dose for each population.
-
Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).
-
Apply the prepared herbicide solutions to the respective plants. Ensure the untreated control is sprayed with water and adjuvant only.
-
-
Incubation: Return plants to the greenhouse or growth chamber. Maintain optimal growing conditions (as outlined in the table above) to ensure that the results reflect genetic resistance rather than environmentally induced tolerance.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Also, measure biomass by harvesting the above-ground tissue for each plant, drying it in an oven at 60°C for 72 hours, and recording the dry weight.
-
Data Analysis: Analyze the data using a statistical software package. Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for both the suspected resistant and susceptible populations. The Resistance Index (RI) is calculated as:
-
RI = GR50 (Resistant Population) / GR50 (Susceptible Population)
-
An RI greater than 2.0 is generally considered indicative of resistance.
-
Issue 2: Optimizing Application for Difficult-to-Control Weeds
Even in the absence of formal resistance, poor control can result from suboptimal application techniques that fail to deliver a lethal dose to the target.
Key Optimization Strategies:
-
Adjuvant Selection: Fluazifop-p-butyl is a lipophilic ("oil-loving") herbicide. Its movement through the waxy plant cuticle is significantly enhanced by the use of oil-based adjuvants.
-
Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO): These are essential for improving uptake. MSOs are often more effective than standard COCs under hot, dry conditions as they are better solvents of the leaf cuticle. Always follow the herbicide label for recommended adjuvant types and rates.
-
-
Application Timing & Weed Stage: Target young, actively growing perennial grasses. At this stage, they are more metabolically active and are more effectively translocating nutrients (and the herbicide) to the rhizomes. Treating large, established, or stressed plants is a primary cause of failure.
-
Carrier Volume and Nozzle Selection: Ensure thorough coverage. While lower water volumes can increase herbicide concentration in the spray droplet, coverage is critical. Use nozzles that produce a medium droplet size to balance coverage and drift reduction.
The Mechanism of ACCase Inhibition and Herbicide Action
Caption: Mode of action for Fluazifop-p-butyl from application to inhibition.
Part 3: Summary of Best Practices
To proactively avoid poor control of perennial grasses, integrate the following best practices into your experimental design and application protocols:
-
Scout Fields Regularly: Identify grass weeds early and apply herbicides when they are small and actively growing.
-
Use Full Label Rates: Cutting rates can select for low-level resistance and lead to control failures.
-
Always Include an Appropriate Adjuvant: Use a high-quality COC or MSO as recommended by the product label to maximize herbicide uptake.
-
Optimize Environmental Conditions: Avoid applications during periods of drought, extreme heat, or cold. Spray when plants are not under stress.
-
Rotate Herbicide Modes of Action: Do not rely solely on ACCase inhibitors (Group 1 herbicides). Incorporate herbicides with different modes of action into your long-term weed management strategy to delay the onset of resistance.
By adopting a systematic, evidence-based approach to troubleshooting and application, researchers and professionals can significantly improve the performance of Fluazifop-p-butyl and achieve reliable control of challenging perennial grass weeds.
References
-
Herbicide Resistance Action Committee (HRAC). Mode of Action Lookup Tool.[Link]
-
Heap, I. The International Herbicide-Resistant Weed Database. . [Link]
- Prather, T. et al. (University of California Agriculture and Natural Resources).Perennial Grasses.
- Peterson, D.E., and Al-Khatib, K. (Kansas State University).
- The Adjuvant Advantage (Purdue University).Adjuvants for Postemergence Herbicides.
Technical Support Center: Investigating Fluazifop-methyl Tank-Mix Interactions
Welcome to the technical support center for Fluazifop-methyl research. This guide is designed for researchers, scientists, and professionals in agricultural science and drug development who are working with this compound and exploring its interactions in tank-mix scenarios. As a selective, post-emergence herbicide, this compound's efficacy can be significantly altered when combined with other agrochemicals. This resource provides in-depth, field-proven insights into the complexities of antagonism and synergy, offering troubleshooting advice and robust experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is herbicide antagonism and why is it a common issue with this compound?
A: Herbicide antagonism is an interaction where the combined effect of two or more herbicides is less than the sum of their individual effects.[1] For this compound, a Group 1 herbicide (ACCase inhibitor), this is a frequent and critical issue.[2] It is particularly pronounced when tank-mixed with broadleaf herbicides, such as synthetic auxins (e.g., 2,4-D, dicamba) and others like bentazon.[1][3]
The precise mechanisms are not fully elucidated but are believed to involve several factors:
-
Reduced Absorption/Translocation: The broadleaf herbicide can interfere with the uptake of this compound through the leaf cuticle or its subsequent movement (translocation) within the plant's vascular system (phloem) to its site of action in the meristems.[4][5][6]
-
Biochemical Antagonism: One herbicide may alter the metabolic processes of the target plant, leading to a faster breakdown or detoxification of this compound before it can reach its target enzyme, Acetyl-CoA Carboxylase (ACCase).
-
Competitive Antagonism: While less documented for this specific mix, this occurs when different herbicides compete for the same binding site on a target enzyme.
Q2: Which specific herbicide families are known to be antagonistic with this compound?
A: Research and field observations have consistently shown antagonism between this compound (an aryloxyphenoxypropionate or "FOP") and several broadleaf herbicide families. A classic example is the reduced control of grass weeds when this compound is mixed with synthetic auxin herbicides.[3][7]
| Herbicide Family | Common Examples | Observed Effect on Grass Control |
| Synthetic Auxins (Group 4) | 2,4-D, Dicamba | Significant reduction in grass control.[7][8] |
| Benzothiadiazoles (Group 6) | Bentazon | Commonly reported to reduce the efficacy of graminicides.[1] |
| Imidazolinones (Group 2) | Imazapic (Cadre) | Can cause a reduction in grass weed control.[1] |
Studies have documented grass control reductions ranging from 7% to as high as 45%, depending on the weed species, environmental conditions, and the specific herbicides mixed.[1]
Q3: What is herbicide synergy, and is it observed with this compound?
A: Herbicide synergy is the opposite of antagonism; the combined effect of the herbicides is greater than the sum of their individual effects.[7] While less common than antagonism for this compound, synergistic effects have been reported. For instance, a tank-mix of this compound and sethoxydim (another ACCase inhibitor) showed synergistic and complementary control over a broader spectrum of grass species than either product applied alone.[7] This is often due to each herbicide having slightly different efficacy profiles on various grass species.
Troubleshooting Guide for Experimental Work
Q1: My grass weed control efficacy plummeted after tank-mixing this compound with a broadleaf herbicide. What are the likely causes and how can I confirm them?
A: This is a classic symptom of antagonism. The most probable cause is that the broadleaf herbicide is interfering with the absorption, translocation, or metabolism of this compound in the target grass species.
Troubleshooting Steps:
-
Review the Mix Partners: Identify the chemical family of the broadleaf herbicide. If it is a synthetic auxin like 2,4-D or dicamba, antagonism is the expected outcome.
-
Check Application Timing & Rates: Antagonism can be more severe when the graminicide (this compound) rate is low and the broadleaf herbicide rate is high.[8]
-
Conduct a Confirmatory Bioassay: Design a small-scale, controlled greenhouse experiment (see Protocol 1) with the following treatments:
-
Untreated Control
-
This compound alone
-
Broadleaf herbicide alone
-
The tank-mix of both This will confirm the antagonistic interaction under controlled conditions.
-
-
Investigate the Mechanism: To determine if absorption/translocation is the issue, a study using radiolabeled ¹⁴C-fluazifop-butyl can be conducted. This advanced technique tracks the movement of the herbicide within the plant, comparing its distribution when applied alone versus in a tank-mix. A lower concentration of the radiolabel in the meristematic tissues of tank-mixed plants would suggest reduced translocation.[9]
Q2: How can I quantitatively measure the level of antagonism or synergy in my experiments?
A: The most widely accepted method for quantifying these interactions is Colby's Method .[10][11][12] This calculation determines the "expected" level of weed control for a combination if the herbicides were acting independently (additively). This expected value is then compared to the "observed" control from your tank-mix treatment.
Colby's Formula: E = X + Y - (XY / 100)
Where:
-
E is the expected percent control for the mixture.
-
X is the percent control observed for herbicide A applied alone.
-
Y is the percent control observed for herbicide B applied alone.
Interpretation:
-
If Observed Control > Expected Control (E), the interaction is Synergistic .
-
If Observed Control < Expected Control (E), the interaction is Antagonistic .
-
If Observed Control = Expected Control (E), the interaction is Additive .
(See Protocol 2 for a step-by-step calculation guide).
Q3: What practical strategies can I employ in my experimental design to mitigate antagonism?
A: If your research goal is to overcome antagonism rather than just study it, several field-proven strategies can be tested:
-
Sequential Applications: Apply the graminicide (this compound) and the broadleaf herbicide separately. Applying this compound 1 to 3 days before the broadleaf herbicide often restores grass control efficacy.[1] This allows the this compound to be absorbed and translocated without interference.
-
Rate Adjustment: Increase the rate of the this compound within its labeled limits.[1][8] This can help overcome the antagonistic effect by ensuring more active ingredient reaches the target site.
-
Use of Adjuvants: Investigate the role of different adjuvants. While some adjuvants can improve the uptake of herbicides, their interaction in a complex tank-mix can be unpredictable.[3] Compatibility adjuvants can also be used to prevent physical or chemical incompatibility issues in the spray tank, which can sometimes be a precursor to biological antagonism.[13]
Key Experimental Protocols
Protocol 1: Whole-Plant Greenhouse Pot Assay for Assessing Tank-Mix Efficacy
This protocol is fundamental for confirming antagonism or synergy under controlled conditions.[14][15]
1. Plant Propagation:
- Grow a susceptible grass species (e.g., oats, barnyardgrass) in 10-cm pots filled with a standard greenhouse potting mix.
- Cultivate plants in a controlled environment (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach the 3-5 leaf stage, which is optimal for post-emergence herbicide application.[4]
2. Treatment Preparation:
- Prepare stock solutions of this compound and the tank-mix partner herbicide.
- Establish the following treatment groups (with at least 4 replicates per group):
- T1: Untreated Control (sprayed with water + adjuvant only)
- T2: this compound at rate X
- T3: Broadleaf Herbicide at rate Y
- T4: Tank-mix of this compound (rate X) + Broadleaf Herbicide (rate Y)
- Always include a non-ionic surfactant or crop oil concentrate as recommended by the herbicide label.[2]
3. Herbicide Application:
- Use a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.
4. Data Collection & Analysis:
- At 14-21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
- Harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Calculate the percent biomass reduction relative to the untreated control.
- Perform an Analysis of Variance (ANOVA) to determine statistical significance between treatments.
Protocol 2: Calculating Antagonism/Synergy using Colby's Method
This protocol uses the data generated from the Whole-Plant Pot Assay (Protocol 1).
1. Gather Data:
- From your experiment, obtain the percent control data (either from visual ratings or biomass reduction) for each treatment.
- Example Data:
- This compound alone (% Control) = 85% (this is 'X')
- Broadleaf Herbicide alone (% Control) = 10% (this is 'Y')
- Observed Tank-Mix (% Control) = 60%
2. Calculate Expected Response (E):
- Use the formula: E = X + Y - (XY / 100)
- E = 85 + 10 - ((85 * 10) / 100)
- E = 95 - (850 / 100)
- E = 95 - 8.5
- E = 86.5%
3. Compare and Conclude:
- Expected Control: 86.5%
- Observed Control: 60%
- Conclusion: Since the observed control (60%) is significantly less than the expected control (86.5%), the interaction is antagonistic .
References
-
Fluazifop-P-butyl - Active Ingredient Page - Chemical Warehouse. (n.d.). Retrieved from [Link]
-
Fusilade II (fluazifop-P-butyl) | NC State Extension Publications. (2016, May 9). Retrieved from [Link]
-
Check antagonism before pulling trigger on tank-mixed herbicides - The Seam. (2022, July 27). Retrieved from [Link]
-
Reduced herbicide antagonism through novel spray application techniques - Scholars Junction - Mississippi State University. (2019, February 5). Retrieved from [Link]
-
Absorption and Translocation of Fluazifop with Additives | Weed Science | Cambridge Core. (2017, June 12). Retrieved from [Link]
-
Determination of Tank-Mixture Efficacy Agenda The Colby Analysis. (2009, December 2). Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015, July 2). Retrieved from [Link]
-
Soybean School: How to avoid antagonism in the spray tank - YouTube. (2022, October 24). Retrieved from [Link]
-
Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. (1967). Retrieved from [Link]
-
DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES - New Prairie Press. (n.d.). Retrieved from [Link]
-
Calculating Synergistic and Antagonistic Responses of Herbicide Combinations - ScienceOpen. (1967, January). Retrieved from [Link]
-
Using the Colby Equation in ARM. (n.d.). Retrieved from [Link]
-
Partner Insight: How to mitigate chemical tank-mixing issues this spring - Farmers Guardian. (2024, April 11). Retrieved from [Link]
-
Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science. (2017, June 12). Retrieved from [Link]
-
Common Commercial Pre-packaged Herbicide Mixtures - UT Institute of Agriculture. (n.d.). Retrieved from [Link]
-
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core. (2021, April 6). Retrieved from [Link]
-
Effects of Tank-Mix Adjuvants on Physicochemical Properties and Efficacy of Fluazifop-p-butyl against Three Weed Species | ACS Agricultural Science & Technology - ACS Publications. (2025, December 26). Retrieved from [Link]
-
Fluazifop-P-butyl efficacy as a function of application time and herbicide dose. (n.d.). Retrieved from [Link]
-
(PDF) Efficacy study and resistance detection for pre-emergence herbicides under greenhouse conditions; a method comparison for pendimethalin - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 2. Fusilade II (fluazifop-P-butyl) | NC State Extension Publications [content.ces.ncsu.edu]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. invasive.org [invasive.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ncwss.org [ncwss.org]
- 11. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 12. scienceopen.com [scienceopen.com]
- 13. Partner Insight: How to mitigate chemical tank-mixing issues this spring | Farm News | Farmers Guardian [farmersguardian.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of soil moisture and temperature on Fluazifop-methyl activity
A Guide for Researchers on the Impact of Soil Moisture and Temperature
Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide to address common issues encountered during experimentation with Fluazifop-methyl. This document moves beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot unexpected results and design robust, self-validating experiments.
Section 1: Foundational Knowledge - Mechanism of Action
Before troubleshooting, it is crucial to understand how this compound works. This compound itself is a pro-herbicide. After application, it is rapidly converted within the plant to its active form, fluazifop acid.[1] This active molecule targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3]
ACCase is a critical enzyme in the fatty acid synthesis pathway, catalyzing the first committed step: the conversion of acetyl-CoA to malonyl-CoA.[4][5] By blocking this step, fluazifop halts the production of lipids, which are essential components of cell membranes.[6][7] This disruption of membrane integrity and lipid-dependent signaling ultimately leads to the death of the plant, particularly at sites of active growth like meristems.[6][8] The herbicide's selectivity for grasses is due to its specific targeting of the plastid isoform of ACCase found in these species.[1][2]
Caption: Mechanism of Fluazifop-P inhibition of ACCase.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems observed during efficacy studies.
Q1: I'm seeing significantly reduced herbicide activity in my summer experiments compared to winter. Why is this happening?
This is a classic temperature-related effect. While moderate warmth generally enhances the activity of systemic herbicides like fluazifop, very high temperatures (e.g., >30-35°C or 90°F) can be detrimental.[9][10]
-
Causality:
-
Metabolic Response: At very high temperatures, sensitive grass species may slow their metabolic processes to conserve energy and water. Since fluazifop's efficacy relies on being translocated within an actively growing plant, a metabolic slowdown directly reduces its movement to the target sites (meristems).[9]
-
Cuticle Thickening: Plants grown under heat and low humidity often develop a thicker, less permeable leaf cuticle as a defense mechanism against water loss.[11][12] This thickened barrier can physically impede the absorption of the herbicide from the leaf surface.
-
Reduced Control: Studies have shown that increasing air temperature from 18°C to 30°C can actually reduce the control of certain grass species, like green foxtail, at lower herbicide rates.[13] Some research indicates that at high temperatures, weeds may require more than twice the amount of herbicide for effective control.[10]
-
Troubleshooting Tip: If you must conduct experiments in high heat, consider applying the herbicide during cooler parts of the day, such as the early morning.[14] Always record temperature and humidity data alongside your efficacy results to identify these trends.
Q2: My experiments under cool conditions (<15°C) are showing slow and inconsistent results. What is the underlying issue?
Low temperatures present a different set of challenges. The general rule for systemic herbicides is that they perform best on actively growing plants, and cold temperatures significantly slow plant metabolism.[15][16]
-
Causality:
-
Reduced Absorption & Translocation: Cool temperatures decrease the fluidity of the leaf cuticle, making it less permeable to the herbicide.[9] Furthermore, the overall metabolic rate of the plant is lower, which slows the translocation (movement) of fluazifop from the leaves to the growing points.[16][17]
-
Delayed Symptoms: Because the plant's growth is slow, the visual symptoms of herbicide damage (yellowing, necrosis) will take much longer to appear.[18] This can lead to premature or inaccurate efficacy assessments.
-
Troubleshooting Tip: When conducting experiments in cool conditions, extend your observation period. Symptoms that might appear in 7-10 days under optimal conditions could take 2-3 weeks to fully develop. Ensure plants are properly acclimated to the cooler temperatures before treatment to avoid shock-induced metabolic shutdowns.
Q3: I applied this compound to plants with low soil moisture, and the efficacy was very poor. What is the scientific reason for this?
This is a critical and frequently encountered issue. Soil moisture is a primary determinant of a plant's physiological status. Plants under drought stress are physiologically "hardened" and much more difficult to control with post-emergence herbicides.[12][17]
-
Causality:
-
Reduced Translocation: Drought stress is the most significant factor reducing the basipetal (downward) translocation of fluazifop. Studies using radiolabeled fluazifop have shown that moisture stress can decrease this crucial movement by approximately 19%.[19] The plant conserves water by reducing the flow within its vascular systems, which inadvertently "strands" the herbicide in the treated leaves.
-
Thicker Cuticle: As with heat stress, plants in dry soil develop thicker leaf cuticles to prevent water loss, which reduces herbicide absorption.[12]
-
Altered Leaf Orientation: Stressed plants may wilt or change their leaf orientation, resulting in less spray droplet retention on the leaf surface.[12]
-
Troubleshooting Tip: For reproducible results, all plants in an experiment should be maintained at a consistent and adequate soil moisture level (e.g., 75-100% of field capacity) before, during, and after application.[20] If your research specifically involves drought conditions, this stress must be quantified and consistently applied across all relevant experimental units.
Caption: Relationship between environmental stress and herbicide efficacy.
Section 3: Standardized Experimental Protocols
To ensure your results are valid and reproducible, we recommend the following validated protocols.
Protocol 1: Controlled Environment Assay for Temperature Effects
This protocol is designed to isolate the effect of temperature on this compound activity.
-
Plant Propagation: Grow a susceptible grass species (e.g., green foxtail, Setaria viridis) in 10 cm pots with a standardized greenhouse soil mix. Grow until the 3- to 4-leaf stage.
-
Acclimation: Move plants to controlled environment growth chambers set to the target temperatures (e.g., 18°C, 25°C, and 32°C) with a 16:8 hour light:dark cycle. Acclimate plants for at least 72 hours prior to treatment. Maintain soil moisture at ~80% field capacity.
-
Herbicide Application: Prepare a solution of Fluazifop-P-butyl at the desired rate (e.g., 0.14 kg ai/ha) with a recommended adjuvant. Apply using a calibrated track sprayer to ensure uniform coverage. Leave a set of plants at each temperature untreated as a control.
-
Post-Application Incubation: Immediately return plants to their respective temperature-controlled chambers. Maintain consistent lighting and watering.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), perform the following assessments:
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete necrosis).
-
Biomass Reduction: Harvest the above-ground biomass, record the fresh weight, then dry at 60°C for 72 hours and record the dry weight. Calculate the percent reduction relative to the untreated control.
-
-
Data Analysis: Use analysis of variance (ANOVA) to determine if temperature has a significant effect on visual injury and biomass reduction.
Caption: Workflow for a controlled temperature experiment.
Protocol 2: Soil Moisture Impact Assessment
This protocol evaluates how different soil moisture levels affect herbicide performance.
-
Plant Propagation: Grow a susceptible grass species as described in Protocol 1.
-
Moisture Level Establishment: Two weeks after planting, begin differential watering to establish distinct soil moisture levels. Use a soil moisture probe to maintain pots at:
-
Severe Stress (e.g., 30% field capacity)
-
Moderate Stress (e.g., 55% field capacity)
-
Well-Watered (e.g., 100% field capacity)[11] Maintain these moisture levels for at least one week prior to herbicide application to ensure plants are physiologically conditioned.
-
-
Herbicide Application: Apply Fluazifop-P-butyl as described in Protocol 1. Maintain a consistent temperature (e.g., 25°C) for all treatments to isolate the effect of moisture.
-
Post-Application Maintenance: Continue maintaining the differential watering regimes for the duration of the experiment.
-
Data Collection & Analysis: Collect and analyze visual injury and biomass data as described in Protocol 1, comparing the results across the different soil moisture levels.
Section 4: Data Summary Table
This table summarizes the expected impact of key environmental variables on this compound activity based on published research.
| Variable | Condition | Effect on Absorption | Effect on Translocation | Expected Efficacy Outcome | Citations |
| Temperature | Low (<15°C) | Reduced | Reduced | Slowed activity, potentially reduced overall control | [9][16] |
| Optimal (20-30°C) | Good | Good | High efficacy | [21] | |
| High (>35°C) | Reduced (thicker cuticle) | Reduced (metabolic slowdown) | Reduced efficacy, especially at lower rates | [9][10][13] | |
| Soil Moisture | Low (Drought Stress) | Reduced (thicker cuticle) | Significantly Reduced | Poor efficacy | [12][19][20][21] |
| High (Field Capacity) | Optimal | Optimal | High efficacy | [11][20] |
References
-
Shrestha, A. (2016). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. ResearchGate. [Link]
-
Rao, A. N. (2016). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. ResearchGate. [Link]
-
Reynolds, D. B., et al. (1988). Moisture Stress Effects on Absorption and Translocation of Four Foliar-Applied Herbicides. Weed Science. [Link]
-
Leon, R. G., et al. (2020). Environmental effects on efficacy of herbicides for postemergence goosegrass (Eleusine indica) control. Scientific Reports. [Link]
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Wikipedia. (n.d.). Fluazifop. Wikipedia. [Link]
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Zimmer, M. (2023). Considerations for Postemergence Herbicides. SDSU Extension. [Link]
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AERU. (n.d.). Fluazifop. University of Hertfordshire. [Link]
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Agricura. (n.d.). Factors affecting post-emergent herbicide efficacy (1). Agricura. [Link]
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Dekker, J. H., & Harker, K. N. (1990). Influence of Temperature, Rainfall, Grass Species, and Growth Stage on Efficacy of Fluazifop. Weed Technology. [Link]
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Coupland, D. (1986). HERBICIDE INTERACTIONS WITH SOIL MOISTURE RAIN AND HUMIDITY. Weed Science Society of America. [Link]
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Solutions Pest & Lawn. (n.d.). Fluazifop Information and Products. Solutions Pest & Lawn. [Link]
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Walker, K. A., Ridley, S. M., Lewis, T., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Biochemical Journal. [Link]
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Walker, K. A., Ridley, S. M., Lewis, T., & Harwood, J. L. (1988). Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. PubMed. [Link]
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Crop Protection. (2021). Part I: Mode of Action of Herbicides. YouTube. [Link]
-
Soukup, J., et al. (2024). Effect of weather conditions on efficacy and residue amount of two acetyl‐CoA carboxylase inhibiting herbicides in spinach. Pest Management Science. [Link]
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Ikley, J., & Johnson, B. (2018). Air Temps and Herbicide Efficacy. Purdue University Pest&Crop newsletter. [Link]
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Grossman, E. (2021). Changing Temperatures Affecting Herbicide Efficacy? Topics in Subtropics. [Link]
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Syngenta. (n.d.). Fluazifop. HerbiGuide. [Link]
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Cultivar Magazine. (2023). Effects of temperature on herbicides. Revista Cultivar. [Link]
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Kells, J. J., Meggitt, W. F., & Penner, D. (1984). Absorption, Translocation, and Activity of Fluazifop-Butyl as Influenced by Plant Growth Stage and Environment. Weed Science. [Link]
-
Martin-Gras, E., et al. (2019). Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models. PLoS Pathogens. [Link]
-
Cui, H., et al. (2016). Mechanism of metamifop inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in Echinochloa crus-galli. Scientific Reports. [Link]
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- 4. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of metamifop inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Fluazifop-methyl Resistance Detection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the detection of Fluazifop-methyl resistance in weed populations. This resource is designed for researchers and scientists engaged in weed science and herbicide development. It provides in-depth, field-proven insights into the methodologies, troubleshooting, and interpretation of resistance testing.
This compound, and its active form Fluazifop-P-butyl, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical family.[1][2] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses.[3] The repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes, making reliable detection methods essential for effective weed management strategies.[3][4]
This guide is structured to provide both foundational knowledge and practical solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding this compound resistance.
Q1: What is the primary mechanism of resistance to this compound?
A1: The most common and well-documented mechanism is target-site resistance (TSR).[5] This involves genetic mutations in the nuclear gene encoding the plastidic ACCase enzyme.[6] These mutations result in single amino acid substitutions in the carboxyltransferase (CT) domain of the enzyme, which is the herbicide's binding site.[3][6] This change reduces the binding affinity of the herbicide, rendering it ineffective. Non-target-site resistance (NTSR), such as enhanced metabolic detoxification of the herbicide, can also occur but is often more complex to diagnose.[7]
Q2: What are the principal methods for detecting this compound resistance?
A2: Detection methods can be broadly categorized into biological (phenotypic) assays and molecular (genotypic) assays.
-
Biological Assays: These tests measure the whole-plant or seedling response to the herbicide. They confirm the presence of a resistant phenotype but do not identify the mechanism. Examples include whole-plant bioassays and seed-based petri dish assays.[7][8]
-
Molecular Assays: These tests identify the genetic basis of resistance, typically by detecting known mutations in the ACCase gene.[9] They are rapid but can only detect known target-site mutations.[7][10]
Q3: Why is it critical to include a known susceptible population in my experiments?
A3: Including a susceptible check population is fundamental for validating the bioassay.[8] It serves as a positive control, confirming that the herbicide was applied correctly and is biologically active. If the susceptible plants do not die, any survival observed in the test population cannot be confidently attributed to resistance.[8][11]
Q4: How do I choose the right detection method?
A4: The choice depends on your objective, resources, and required turnaround time. Whole-plant assays are considered the definitive confirmation of resistance but are slow.[8] Molecular assays are very fast and ideal for screening for known mutations in-season.[9][12] Seed assays offer a moderately paced intermediate. The following table summarizes the key differences:
| Feature | Whole-Plant Bioassay | Seed Bioassay | Molecular Assay (PCR/Sequencing) |
| Principle | Phenotypic response of whole plants | Phenotypic response of germinating seeds | Genotypic detection of resistance alleles |
| Time to Result | 4-8+ weeks[4][13] | 2-3 weeks[7] | 1-7 days[9][14] |
| Complexity | High (requires greenhouse space, plant husbandry) | Medium (requires sterile technique, growth chamber) | High (requires molecular lab equipment & expertise) |
| Cost | Medium to High | Low to Medium | High (per sample)[7] |
| Information Provided | Confirms resistance; allows dose-response analysis | Indicates resistance at germination stage | Identifies specific target-site mutations |
| Key Advantage | Definitive confirmation of phenotypic resistance | Faster than whole-plant assays | Extremely rapid; high specificity for known mutations |
| Key Limitation | Slow; labor-intensive[15] | Not suitable for all species; may not correlate perfectly with whole-plant results[7] | Will not detect novel or non-target-site resistance |
Section 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the most common and reliable detection methods.
Protocol 1: Whole-Plant Dose-Response Bioassay
This is the gold standard for confirming resistance and quantifying its level.[8]
Objective: To determine the herbicide dose required to kill or suppress the growth of a suspected resistant weed population compared to a known susceptible population.
Causality: By applying a range of herbicide doses, we can generate a dose-response curve. The shift in this curve for the resistant population relative to the susceptible one allows for the calculation of a Resistance Index (RI), quantifying the magnitude of resistance.[16]
Workflow: Whole-Plant Bioassay
Caption: Workflow for a whole-plant herbicide resistance bioassay.
Step-by-Step Methodology:
-
Seed Collection & Preparation:
-
Collect mature seeds from at least 30 surviving plants in the suspected field to capture genetic diversity.[8] Collect a separate sample from a location with no history of ACCase inhibitor use (this will be your susceptible control).
-
Air-dry the seeds and store them in labeled paper bags in a cool, dry place.[7]
-
Many grass species exhibit seed dormancy, which must be broken before the assay.[4] This may require cold stratification (e.g., 4°C for several weeks) or chemical treatment. Consult literature for the specific species.[16]
-
-
Plant Growth:
-
Sow seeds in pots or trays filled with a standard greenhouse growing medium.
-
Grow plants in a controlled environment (greenhouse) until they reach the 2-3 leaf stage, the optimal time for post-emergence herbicide application.[4]
-
Thin seedlings to a uniform number per pot (e.g., 4-5 plants) to ensure consistent spray coverage.
-
-
Herbicide Application:
-
Prepare a stock solution of a commercial formulation of Fluazifop-P-butyl.
-
Create a dilution series to achieve a range of doses. A typical range for a suspected resistant (R) population is 0, 0.25, 0.5, 1 (field rate), 2, 4, and 8 times the recommended field dose. For the susceptible (S) population, a lower range is needed (e.g., 0, 0.0625, 0.125, 0.25, 0.5, and 1x).[16]
-
Apply the herbicide using a calibrated cabinet sprayer to ensure uniform application.[8] Include a non-treated control (0x dose) for both populations.
-
-
Assessment & Data Analysis:
-
Return plants to the greenhouse for 21-28 days.[8]
-
Assess efficacy by counting the number of surviving plants in each pot. A plant is considered dead if it shows no new growth.[8]
-
For a more quantitative measure, harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and weigh it.
-
Analyze the data using a statistical program to perform a dose-response analysis (e.g., log-logistic regression). Calculate the dose required for 50% growth reduction (GR₅₀) for both S and R populations.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible) .
-
Protocol 2: Molecular Detection of ACCase Mutations
This protocol provides a rapid diagnosis of target-site resistance by identifying known mutations.
Objective: To amplify and sequence the carboxyltransferase (CT) domain of the ACCase gene to detect single nucleotide polymorphisms (SNPs) that confer resistance.
Causality: Specific point mutations in the ACCase gene are known to confer resistance to FOP herbicides like Fluazifop. By sequencing this gene region, we can directly identify the genetic basis for resistance. Common resistance-conferring amino acid substitutions in grass weeds occur at positions Ile-1781-Leu, Trp-2027-Cys, Ile-2041-Asn, and Asp-2078-Gly.[6][17][18]
Mechanism: ACCase Inhibition & Target-Site Resistance
Sources
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- 2. fao.org [fao.org]
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- 13. Your Weed Resistance Testing Questions, Answered | The More You Grow | Corteva Agriscience [corteva.com]
- 14. PCR-based detection of resistance to acetyl-CoA carboxylase-inhibiting herbicides in black-grass (Alopecurus myosuroides Huds) and ryegrass (Lolium rigidum gaud). | Semantic Scholar [semanticscholar.org]
- 15. phys.org [phys.org]
- 16. cambridge.org [cambridge.org]
- 17. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
- 18. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
Strategies to mitigate crop injury from Fluazifop-methyl application
This guide is designed for researchers, scientists, and professionals engaged in crop science and drug development. It provides in-depth technical support, troubleshooting guides, and validated protocols to mitigate crop injury during the experimental application of Fluazifop-methyl. Our focus is on the causal mechanisms behind phytotoxicity and the practical, field-proven strategies to ensure experimental integrity and crop safety.
Section 1: Foundational Knowledge: Mechanism of Action and Injury
Understanding the biochemical pathway of this compound is critical to diagnosing and mitigating crop injury. The questions in this section address the foundational principles of its herbicidal activity.
Q1: What is the precise mode of action for this compound, and why does it primarily affect grasses?
A1: this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is a pro-herbicide, meaning the applied substance, this compound (often the P-butyl ester), is not biologically active itself.[1] After foliar absorption, it is rapidly hydrolyzed within the plant to its active form, fluazifop acid.[1][2]
The primary target of fluazifop acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for building cell membranes.[3][4] By inhibiting ACCase, this compound halts lipid production, leading to a breakdown of cell membrane integrity, particularly in regions of active growth like meristems, rhizomes, and stolons.[3][5] This disruption ultimately causes cell leakage and death of the plant.[5]
The selectivity for grasses over broadleaf crops (dicots) is due to differences in the target ACCase enzyme. Most broadleaf plants possess a form of ACCase that is insensitive to this class of herbicides, providing a natural tolerance.[4]
Caption: Metabolic pathway and mode of action of Fluazifop-P-butyl.
Section 2: Troubleshooting Guide: Diagnosing Crop Injury
Accurate diagnosis is the first step in resolving issues of phytotoxicity. This section provides guidance on identifying symptoms specific to this compound and differentiating them from other stressors.
Q2: How can I confirm that observed crop phytotoxicity is caused by this compound and not another experimental variable or stressor?
A2: this compound injury presents a distinct set of symptoms, primarily in non-target grass crops or sensitive broadleaf species under specific conditions. Key diagnostic indicators include:
-
Cessation of Growth: This is the first symptom, occurring within 2-3 days of application, though it may not be visually obvious.[6]
-
Necrosis at Growing Points: The most characteristic symptom is the browning and mushy decay of tissue within the nodes and buds.[6] The base of the leaf sheaths can be easily pulled away from the stem.
-
Chlorosis of Young Leaves: The newest leaves emerging from the whorl will turn yellow (chlorotic) and then brown, typically within one week.[6][7] Older leaves may show some yellowing or purpling but are less affected.[6]
-
Slow Development: Visible symptoms can take 7 to 14 days to fully develop, with plant death occurring within 3 to 4 weeks.[6][7]
To differentiate from other stressors, consider that nutrient deficiencies often appear on older leaves first, and disease symptoms may include distinct lesions or fungal growth. To definitively confirm this compound as the cause, a residue analysis of the affected plant tissue is the gold standard.
Q3: What analytical methods are recommended for detecting Fluazifop residues in plant tissue to confirm phytotoxicity?
A3: For regulatory and diagnostic purposes, the residue definition is "total fluazifop," which includes the parent ester (fluazifop-P-butyl), the active fluazifop acid, and their conjugates, expressed as fluazifop acid.[8][9] The standard and most reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]
A typical workflow involves:
-
Extraction: Residues are extracted from homogenized plant material using an acidified organic solvent.[10]
-
Hydrolysis: The extract undergoes acid hydrolysis (e.g., with 6 M hydrochloric acid) to convert all fluazifop-related compounds into the single, quantifiable fluazifop acid.[9][10]
-
Cleanup: The extract is purified using Solid-Phase Extraction (SPE) to remove interfering matrix components.[10]
-
Analysis: Quantification is performed via LC-MS/MS, which offers high sensitivity and specificity.[10] The limit of quantification can be as low as 0.01-0.05 mg/kg, depending on the crop matrix.[10] Gas chromatography methods have also been developed.[11][12]
Section 3: FAQs on Mitigation Strategies
This section directly addresses common user questions regarding the mitigation of crop injury through adjustments in application technique, formulation, and cultural practices.
Q4: What are the most critical application and environmental factors that increase the risk of crop injury?
A4: Crop injury is rarely due to the active ingredient alone. It is often exacerbated by specific application parameters and environmental conditions that increase herbicide uptake or reduce the crop's ability to tolerate it.
| Factor | Impact on Crop Injury | Mitigation Strategy |
| Carrier Volume | Lower carrier volumes (e.g., 24 L/ha vs. 570 L/ha) create more concentrated droplets, increasing phytotoxicity.[13] | Use higher, label-recommended water volumes to ensure adequate coverage without overly concentrating the herbicide on the leaf surface. |
| Adjuvants | Aggressive adjuvants like Methylated Seed Oils (MSO) and Crop Oil Concentrates (COC) enhance penetration through the leaf cuticle, which can increase uptake in marginally tolerant crops and lead to injury.[14][15] | In sensitive crops or when conditions favor injury, consider using a less aggressive adjuvant like a Non-ionic Surfactant (NIS) or conduct a small-scale test to evaluate adjuvant safety. |
| Plant Stress | Plants under stress from drought, high temperatures, or low humidity are less able to metabolize herbicides, making them more susceptible to injury.[5][6] | Avoid application during periods of environmental stress. Ensure adequate soil moisture before application. |
| Growth Stage | Application at sensitive crop growth stages can lead to greater injury. For weeds, efficacy is highest on young, actively growing plants.[16][17] | Apply at the crop growth stage recommended on the product label. Target weeds when they are small and actively growing for best control at lower rates. |
| Tank-Mixing | Antagonism can occur with certain herbicides like 2,4-D, reducing grass control.[5] Conversely, some tank-mix partners can increase crop injury.[18] | Always perform a jar test for physical compatibility. For biological compatibility, consult the herbicide labels for known interactions and conduct a small-scale test on a few plants before treating the entire experimental area. |
Q5: Can the choice of adjuvant directly mitigate crop injury?
A5: Yes. While adjuvants are essential for the efficacy of this compound, their properties directly influence crop safety. Adjuvants work by reducing surface tension and dissolving the waxy leaf cuticle to facilitate herbicide absorption.[15]
-
Methylated Seed Oils (MSO): Generally the most effective at enhancing herbicide penetration, but also carry the highest risk of causing crop injury (phytotoxicity) due to their aggressive nature.[15]
-
Crop Oil Concentrates (COC): Provide good penetration and are less aggressive than MSOs, offering a balance between efficacy and crop safety.[15]
-
Non-ionic Surfactants (NIS): Are the mildest activator adjuvants. They primarily act as spreaders and offer the lowest risk of crop injury, but may provide less enhancement of herbicide uptake under tough conditions (e.g., hardened-off weeds).
Recommendation: For sensitive crops or in hot, humid conditions, start with a high-quality NIS. If weed control is insufficient, consider a COC. Reserve MSOs for hard-to-control weeds in highly tolerant crops.
Q6: Are there chemical safeners available to protect my crop from this compound?
A6: Herbicide safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on target weeds.[19][20] They typically work by enhancing the activity of enzymes within the crop plant that rapidly metabolize and detoxify the herbicide.[20][21]
While safeners like isoxadifen and cyprosulfamide are formulated with other herbicides for use in crops like corn, there are no universally registered safeners specifically for tank-mixing with this compound across all broadleaf crops.[19][22] However, research has shown that in specific situations, such as zoysiagrass, tank-mixing with the herbicide triclopyr can have a safening effect against this compound injury.[23] The development and validation of a safener for your specific crop and experimental conditions would require a dedicated research protocol (see Section 4, Protocol 2).
Caption: Decision workflow for troubleshooting this compound crop injury.
Section 4: Experimental Protocols
For robust experimental design, validated protocols are essential. The following provides a detailed, step-by-step methodology for determining crop tolerance, a prerequisite for any mitigation strategy.
Protocol 1: Conducting a Crop Tolerance Dose-Response Assay
Objective: To determine the rate of this compound that causes a 10% and 50% visual injury or growth reduction (GR10 and GR50) in a specific crop variety under controlled conditions.
Materials:
-
Healthy, uniform crop plants grown in pots, at the intended application growth stage.
-
This compound formulated product.
-
Appropriate adjuvant (start with NIS to isolate the effect of the active ingredient).
-
Research track sprayer or precision hand-held sprayer calibrated to deliver a known volume (e.g., 200 L/ha).[24]
-
Personal Protective Equipment (PPE).
-
Plant labels, measuring tools, and a digital scale for biomass.
Methodology:
-
Plant Propagation: Grow a sufficient number of plants (e.g., 5-10 replicates per treatment) in a greenhouse or growth chamber to ensure uniformity.[17] Allow plants to acclimate and reach the desired growth stage (e.g., 3-4 true leaves).[17]
-
Treatment Preparation:
-
Select a range of doses. This should bracket the expected field use rate. For example, if the 1X rate is 200 g ai/ha, use: 0 (untreated control), 0.125X, 0.25X, 0.5X, 1X, 2X, and 4X the field rate.
-
Accurately prepare the herbicide spray solutions for each dose, including the selected adjuvant at its recommended rate in all treatments (except the untreated control).[17]
-
-
Application:
-
Data Collection:
-
Visual Injury Ratings: At 7, 14, and 21 days after treatment (DAT), visually assess each plant for injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the tissue in an oven at 60-70°C until a constant weight is achieved. Record the dry weight for each plant.
-
-
Data Analysis:
-
Convert the dry weight data to a percentage of the untreated control mean.
-
Use a statistical software package (e.g., R with the drc package, SAS) to perform a non-linear regression analysis on the dose-response data (both visual injury and biomass).
-
Fit a log-logistic model to the data to calculate the GR10 and GR50 values and their corresponding confidence intervals. These values represent the herbicide rates that cause a 10% and 50% reduction in growth, respectively, providing a quantitative measure of crop tolerance.
-
References
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Di Muccio, A., et al. (2002). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. PubMed. [Link]
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FAO. (2019). 5.11 Fluazifop-P-butyl (283) RESIDUE AND ANALYTICAL ASPECTS. Food and Agriculture Organization of the United Nations. [Link]
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Buhler, D. D., & Burnside, O. C. (1984). Effect of Application Factors on Postemergence Phytotoxicity of Fluazifop-butyl, Haloxyfop-methyl, and Sethoxydim. Weed Science, 32(5), 574-583. [Link]
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Brosnan, J. T., et al. (2014). Variation in tolerance mechanisms to fluazifop-P-butyl among selected zoysiagrass lines. Weed Science, 62(2), 329-336. [Link]
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Liu, W., et al. (1991). Analysis of fluazifop-butyl and fluazifop residues in soil and crops by gas chromatography. Analyst, 116(3), 273-275. [Link]
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Unruh, J. B., et al. (2018). Characterization of fluazifop-p-butyl herbicide tolerance. University of Florida Digital Collections. [Link]
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Lin, C., et al. (2017). Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan. Weed Science, 65(3), 368-377. [Link]
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Blake, R. J., et al. (2012). Investigating the phytotoxicity of the graminicide fluazifop-P-butyl against native UK wildflower species. Pest Management Science, 68(4), 626-633. [Link]
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ResearchGate. (2011). (PDF) Investigating the phytotoxicity of the graminicide fluazifop-P-butyl against native UK wildflower species. ResearchGate. [Link]
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University of Nebraska-Lincoln. (n.d.). Herbicide Mode of Action and Injury Symptoms. Applied Weed Science Research. [Link]
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ResearchGate. (2020). Effects of Tank-Mix Adjuvants on Physicochemical Properties and Efficacy of Fluazifop- p -butyl against Three Weed Species. Request PDF. [Link]
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Washington State University. (2025). Herbicide Damage: Fluazifop. Hortsense. [Link]
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ResearchGate. (2020). (PDF) Tank mix: what to consider for herbicide, fungicide, insecticide and foliar fertilizer compatibility. ResearchGate. [Link]
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El-Ahmady, A. A. (2011). Herbicides Applications: Problems and Considerations. SciSpace. [Link]
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FAREI. (n.d.). Herbicide Fluazifop-P-butyl for control of annual and perennial grasses. Knowledge Hub. [Link]
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Henning, L. (2010). Safener solutions. Farm Progress. [Link]
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Tan, H., et al. (2019). Safeners Improve Maize Tolerance under Herbicide Toxicity Stress by Increasing the Activity of Enzymes in Vivo. PubMed. [Link]
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Badawi, A., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils... PubMed. [Link]
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David Publishing. (n.d.). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control. David Publishing. [Link]
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Helalia, A. A., et al. (2018). Efficiency of fluazifop-p-butyl and Oxyfluorfen herbicides separately and in combinations with selected spray tank additives on weeds in onion field. Journal of Phytopathology and Pest Management. [Link]
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Alberta Agriculture, Food and Rural Development. (2000). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Government of Alberta. [Link]
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Corteva Agriscience. (2022). Herbicide Safeners Expand Weed Control Options. Corteva Agriscience. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52937. [Link]
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Al-Khatib, K. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. In-furrow. [Link]
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University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). AERU. [Link]
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ResearchGate. (2018). (PDF) Efficacy of glyphosate and fluazifop-P-butyl herbicides with adjuvants at different levels of cutting for the common reed (Phragmites australis). ResearchGate. [Link]
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Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]
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ResearchGate. (2018). (PDF) Acute Toxicity of Fluazifop-P-Butyl (Herbicide) on Daphnia magna (Straus, 1820). ResearchGate. [Link]
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Leary, J., et al. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Fluazifop-p-butyl and Quizalofop-p-ethyl in Soybeans
This guide provides an in-depth, objective comparison of two leading aryloxyphenoxypropionate ("fop") herbicides, Fluazifop-p-butyl and Quizalofop-p-ethyl, for post-emergence grass weed control in soybean (Glycine max) cultivation. Designed for researchers and agricultural scientists, this document synthesizes experimental data to elucidate the distinct performance characteristics, optimal application parameters, and underlying mechanisms of action for each active ingredient. Our analysis moves beyond surface-level comparisons to explore the causality behind their field performance, offering a robust framework for informed herbicide selection in soybean weed management programs.
Introduction: The Role of ACCase Inhibitors in Soybean Production
Fluazifop-p-butyl and Quizalofop-p-ethyl are selective, systemic, post-emergence herbicides indispensable for managing annual and perennial grass weeds in a multitude of broadleaf crops, with soybeans being a primary application.[1][2][3] Both belong to the WSSA/HRAC Group 1 herbicides, characterized by their specific mode of action: the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][4][5] This shared mechanism is the foundation of their high efficacy on grasses and their excellent safety profile in dicotyledonous crops like soybeans.[2] Despite this commonality, nuanced differences in their chemical structure, translocation efficiency, and response to environmental variables result in distinct performance profiles in the field. This guide will dissect these differences to provide a clear, data-supported comparison.
Mechanism of Action: A Shared Pathway
The herbicidal activity of both Fluazifop-p-butyl and Quizalofop-p-ethyl is rooted in the disruption of lipid biosynthesis in susceptible grass species.[5][6]
-
Uptake and Translocation: Following foliar application, the herbicides are rapidly absorbed through the leaf surfaces.[1][2][4] They are systemic, meaning they are translocated throughout the plant via the phloem and xylem, accumulating in the meristematic tissues—the active growing points in shoots, roots, and rhizomes.[1][2][4]
-
Enzymatic Inhibition: Within the plant, both compounds target and inhibit the ACCase enzyme.[2][7][8][9] This enzyme catalyzes the first committed step in the de novo synthesis of fatty acids.
-
Cellular Disruption: Fatty acids are essential building blocks for phospholipids, which are critical components of all cellular membranes. By halting fatty acid production, the integrity of cell membranes is compromised, especially in regions of rapid cell division like the meristems.[5][6] This leads to a cessation of growth, followed by necrosis and eventual plant death.
-
Basis of Selectivity: Soybeans and other broadleaf crops are tolerant to these herbicides because their ACCase enzyme has a different structure that is not susceptible to inhibition by this chemical family.[2][5]
Caption: Mechanism of ACCase inhibition by "fop" herbicides.
Comparative Performance Analysis in Soybeans
While their mode of action is identical, the field efficacy of Fluazifop-p-butyl and Quizalofop-p-ethyl can diverge based on target weed species, environmental conditions, and application timing.
Weed Control Spectrum
Both herbicides provide excellent control of a wide range of annual and perennial grasses. However, experimental data and field observations reveal relative strengths. Fluazifop-p-butyl has demonstrated particularly robust efficacy against tough perennial grasses.[10][11] Conversely, Quizalofop-p-ethyl is noted for its effectiveness against volunteer cereals and certain annual grasses.[8][9][12]
| Weed Species | Fluazifop-p-butyl Efficacy | Quizalofop-p-ethyl Efficacy |
| Annual Grasses | ||
| Volunteer Corn (Zea mays) | Excellent[5] | Excellent[9] |
| Giant Foxtail (Setaria faberi) | Excellent | Excellent[8] |
| Barnyardgrass (Echinochloa crus-galli) | Excellent | Excellent[8] |
| Wild Oats (Avena fatua) | Excellent[2] | Excellent[8] |
| Volunteer Wheat (Triticum aestivum) | Good[5] | Excellent |
| Perennial Grasses | ||
| Johnsongrass (Sorghum halepense) | Excellent[5] | Excellent[8] |
| Quackgrass (Elymus repens) | Excellent[5] | Good |
| Bermudagrass (Cynodon dactylon) | Good-Excellent | Good |
| Reeds (Phragmites spp.) | Good-Excellent | Moderate |
Note: Efficacy can vary based on application rate, weed size, and environmental conditions.
Speed of Action and Symptomology
The visual manifestation of herbicidal effects differs slightly between the two compounds.
-
Fluazifop-p-butyl: Growth cessation occurs within hours of application.[2] Symptoms, including discoloration of new growth, appear in 3-4 days, with necrosis and complete plant death typically occurring within 2 to 4 weeks.[2][4][5]
-
Quizalofop-p-ethyl: Symptoms of wilting and leaf discoloration begin to appear within 3-5 days.[7] Growth stops within a few days, and complete plant death usually occurs within 7 to 14 days, depending on conditions.[7][8]
Generally, Quizalofop-p-ethyl may exhibit slightly faster visual symptoms under optimal growing conditions.
Influence of Environmental Factors
The performance of both herbicides is significantly influenced by the environmental conditions at and around the time of application. As systemic products, they rely on the active growth of the target weed for effective translocation.
| Environmental Factor | Impact on Fluazifop-p-butyl | Impact on Quizalofop-p-ethyl | Causality |
| Temperature | Less effective at low temperatures.[13] Some studies note it is less affected by low temperatures than Quizalofop-p-ethyl. | Efficacy is significantly reduced by low temperatures.[14] | Lower temperatures slow down plant metabolic processes, including herbicide absorption and translocation. |
| Drought Stress | Efficacy is significantly reduced.[6] | Efficacy is significantly reduced.[14] | Stressed plants have closed stomata and reduced metabolic activity, hindering herbicide uptake and movement. |
| Relative Humidity | High humidity favors activity.[15] | High humidity favors activity. | High humidity keeps the leaf cuticle hydrated, facilitating better absorption of the herbicide spray droplet. |
| Rainfall | A rain-free period of at least 6 hours post-application may be required to prevent wash-off.[13] | Rapidly absorbed. A shorter rain-free period is generally sufficient. | Rainfall can physically remove the herbicide from the leaf surface before it can be fully absorbed. |
One key differentiator is temperature sensitivity; field reports suggest Fluazifop-p-butyl maintains better efficacy under cooler conditions compared to Quizalofop-p-ethyl.[12]
Application Timing and Weed Stage
For maximum efficacy, both herbicides should be applied when grass weeds are young and actively growing, typically at the 2-6 leaf stage.[5][8] Efficacy diminishes as grasses mature and become more established. Some evidence suggests that at higher doses, Fluazifop-p-butyl may provide better control of more mature grass weeds compared to Quizalofop-p-ethyl.[12]
Experimental Protocol: Field Efficacy Trial
To objectively compare the performance of these herbicides, a robust, repeatable experimental design is crucial. The following protocol outlines a standard methodology for a field-based efficacy trial.
Objective: To evaluate and compare the efficacy of Fluazifop-p-butyl and Quizalofop-p-ethyl on a target grass weed spectrum in soybeans, and to assess crop safety.
Methodology:
-
Site Selection: Choose a field with a uniform and moderate-to-high infestation of the target grass weed species.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications. This design accounts for field variability.
-
Treatments:
-
Plot Establishment: Delineate plots of a standard size (e.g., 3m x 6m). Plant soybeans at a locally recommended seeding rate.
-
Herbicide Application:
-
Apply herbicides post-emergence when the target grass weeds are at the 3-5 leaf stage and soybeans are at an appropriate growth stage (e.g., V2-V3).
-
Use a calibrated research plot sprayer delivering a consistent volume (e.g., 150-200 L/ha).
-
Include a recommended adjuvant (e.g., non-ionic surfactant or crop oil concentrate) as per product labels.[3][14]
-
Record all environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
-
Data Collection:
-
Weed Control: Visually rate weed control at 7, 14, 28, and 45 days after application (DAA) on a scale of 0% (no control) to 100% (complete death).
-
Weed Density & Biomass: At 28 or 45 DAA, count weed density and collect above-ground biomass from a designated quadrat (e.g., 0.25m²) within each plot. Dry the biomass to a constant weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAA on a scale of 0% (no injury) to 100% (crop death).[17]
-
Yield: Harvest the center rows of each plot at crop maturity and adjust grain yield to a standard moisture content.
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD at P≤0.05) to determine significant differences between treatment means.
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A Comparative Analysis of Fluazifop-methyl and Sethoxydim for Post-Emergence Crabgrass Control: A Technical Guide for Researchers
Introduction: The Persistent Challenge of Crabgrass in Research Environments
Crabgrass (Digitaria sanguinalis), a prevalent and aggressive summer annual weed, poses a significant challenge in maintaining the integrity of field research plots and managed turfgrass environments. Its rapid growth and prolific seed production can lead to intense competition with desirable plant species for essential resources such as light, water, and nutrients, thereby confounding experimental results and compromising aesthetic standards. Effective and selective post-emergence control is paramount for preserving the validity of research outcomes and the utility of managed landscapes. This guide provides an in-depth comparative analysis of two widely utilized post-emergence graminicides, Fluazifop-methyl and sethoxydim, for the control of crabgrass. Both herbicides belong to the Acetyl-CoA Carboxylase (ACCase) inhibitor class, yet they exhibit nuanced differences in their chemical structure, formulation, and field performance. This document is intended for researchers, scientists, and turfgrass management professionals, offering a technical overview, a framework for comparative efficacy evaluation, and field-proven insights to inform herbicide selection and application strategies.
Chemical Profiles and Mechanism of Action
This compound and sethoxydim are selective, systemic herbicides that are effective against a wide range of annual and perennial grasses.[1][2] Their selectivity allows for the control of grassy weeds within broadleaf crops and ornamental plantings.[1]
This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family. It is typically formulated as a butyl ester, which is readily absorbed by the foliage of the target grass.[3] Once absorbed, it is translocated throughout the plant and accumulates in the meristematic regions (areas of active growth).[4]
Sethoxydim belongs to the cyclohexanedione ("dim") chemical family.[2] Similar to this compound, it is absorbed through the leaves and translocated to the growing points of the plant.[2] For maximum effectiveness, sethoxydim formulations often require the addition of an oil adjuvant or nonionic surfactant.[2]
Both herbicides share a common mechanism of action: the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, plant death. The selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grasses and broadleaf plants; the ACCase in broadleaf plants is not significantly affected by these herbicides.[2]
DOT Script for ACCase Inhibition Pathway
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Validating a new analytical method for Fluazifop-methyl detection
The validation data confirms that the proposed UPLC-MS/MS method is fit for the purpose of quantifying this compound residues in complex matrices. It offers significant advantages in sensitivity, specificity, accuracy, and throughput compared to older techniques like HPLC-UV and GC-MS. By adhering to internationally recognized validation guidelines such as ICH Q2(R2) and SANTE/11312/2021, this guide provides a robust framework for laboratories to confidently develop, validate, and implement new analytical methods, ensuring the generation of high-quality, defensible data. [4][13]The continuous evolution of analytical procedures, as encouraged by guidelines like ICH Q14, ensures that methods remain robust and compliant throughout their lifecycle. [12][16]
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A Comparative Analysis of Fluazifop-p-butyl's Efficacy Against Commercial Graminicides
This guide provides an in-depth, objective comparison of the field performance of fluazifop-p-butyl against other leading commercial graminicides. Designed for researchers, scientists, and agricultural professionals, this document synthesizes experimental data to deliver actionable insights into herbicide selection for effective grass weed management. We will explore the underlying mechanisms, compare efficacy across a spectrum of grass weeds, and provide robust experimental protocols for independent validation.
The Foundational Mechanism: ACCase Inhibition
Fluazifop-p-butyl belongs to the aryloxyphenoxypropionate ('FOP') chemical family, a class of herbicides that, along with the cyclohexanediones ('DIMs'), are classified as Acetyl-CoA Carboxylase (ACCase) inhibitors (WSSA Group 1).[1][2][3] Their efficacy is rooted in a highly specific mode of action that targets a critical enzyme in grass species.
Mechanism of Action: These herbicides function by inhibiting the ACCase enzyme, which catalyzes the first essential step in the biosynthesis of fatty acids.[2][4] Fatty acids are fundamental components for building and maintaining cell membranes. By blocking this pathway, the herbicide halts the production of these vital lipids, leading to a loss of cell membrane integrity, particularly in areas of active growth like the meristems.[5] This disruption ultimately results in weed death.[5]
Basis for Selectivity: The remarkable selectivity of these graminicides for grass weeds in broadleaf crops (dicots) stems from a fundamental difference in the structure of the ACCase enzyme between these plant groups.[5][6][7] The ACCase enzyme in broadleaf plants is structurally different and insensitive to these herbicides, allowing the crops to remain unharmed while susceptible grasses are controlled.[6][7]
Caption: Mode of action of Fluazifop-p-butyl targeting ACCase.
Comparative Efficacy: Field Performance Data
The selection of a graminicide is dictated by the target weed species, environmental conditions, crop safety, and herbicide resistance management. The following data summarizes the performance of fluazifop-p-butyl in relation to other widely used commercial alternatives.
Fluazifop-p-butyl vs. Other Aryloxyphenoxypropionates ('FOPs')
'FOP' herbicides, including fluazifop-p-butyl, quizalofop-p-ethyl, and fenoxaprop-p-ethyl, are known for their systemic activity against grass weeds.
| Feature | Fluazifop-p-butyl | Quizalofop-p-ethyl | Fenoxaprop-p-ethyl |
| Primary Strength | Excellent control of both annual and perennial grasses, including difficult species like quackgrass.[8] | Highly effective on annual grasses and volunteer cereals.[9] | Effective on wild oats and other annual grasses. |
| Perennial Grass Control | Strong | Moderate to Good | Generally Weaker |
| Speed of Action | Symptoms appear in 3-4 days; death in 2-3 weeks.[10] | Symptoms appear in 4-7 days; death in 10-15 days.[9] | Varies by species. |
| Low-Temperature Efficacy | More effective in cooler conditions compared to quizalofop.[9] | Efficacy can be reduced in cool temperatures.[9] | Performance can be temperature-dependent. |
| Crop Rotation | Generally flexible, but labels should be consulted. | Can have longer plant-back intervals for cereal crops (e.g., 18 weeks).[11] | Consult label for specific restrictions. |
| Tank Mix Compatibility | Check labels; antagonism can occur with some broadleaf herbicides. | Check labels for compatibility. | Often tank-mixed, but antagonism is possible.[12] |
Field Insights:
-
In conditions of low temperature, high-efficiency fluazifop-p-butyl demonstrates a more prominent control effect compared to quizalofop-p-ethyl.[9]
-
For controlling mature grass weeds, fluazifop-p-butyl often provides better control than quizalofop-p-ethyl, although higher application rates may be necessary.[9]
-
Quizalofop-p-ethyl is reported to be more effective than high-efficiency fluazifop-p-butyl for the control of self-sown wheat seedlings in certain crops.[9]
Fluazifop-p-butyl vs. Cyclohexanediones ('DIMs')
'DIM' herbicides like sethoxydim and clethodim are also systemic graminicides that inhibit the ACCase enzyme. They are critical tools, especially in managing resistance to other herbicide groups.
| Feature | Fluazifop-p-butyl | Sethoxydim | Clethodim |
| Primary Strength | Robust control of a wide range of annual and perennial grasses.[8][13] | Good control of annual grasses like crabgrass.[14][15] | Broad-spectrum control, including annual bluegrass, and is a key tool for managing resistant ryegrass.[15] |
| Perennial Grass Control | Strong | Generally considered weaker on perennial grasses compared to fluazifop-p and clethodim.[15] | Considered one of the better options for perennial grass control.[15] |
| Herbicide Resistance | Resistance has been documented in some grass species. | Resistance is known to occur. | Widely used to control grass populations resistant to other ACCase inhibitors, but clethodim-resistant populations are now a significant concern.[16][17] |
| Speed of Action | 2-3 weeks for complete control.[10] | Growth stops within days; full effect in 7-10 days.[14] | Varies; can be slower than sethoxydim. |
| Application Timing | Best on young, actively growing weeds (2-5 leaf stage).[13] | Most effective in early spring on small annual grasses.[14][18] | Effective on a range of growth stages, but best when weeds are actively growing. |
Supporting Experimental Data: Studies evaluating the control of invasive grasses like West Indian marsh grass have shown that both fluazifop-p-butyl and sethoxydim can significantly reduce weed cover. In one study, both graminicides reduced cover by 85% to 90% at 6 months after the first treatment (MAT1).[19] However, perennial grasses often require sequential applications for long-term control.[19][20] For instance, after a second treatment, both herbicides reduced cover by 75% to 88% at 11 months after the second treatment (MAT2).[19]
Protocol for Evaluating Graminicide Efficacy
To ensure trustworthy and repeatable results, a robust experimental design is paramount. The following protocol outlines a standard methodology for conducting herbicide efficacy trials.
Objective: To quantitatively compare the efficacy of fluazifop-p-butyl and other graminicides on target grass weed species and assess crop safety.
Experimental Design:
-
Layout: A Randomized Complete Block Design (RCBD) is the standard to account for field variability.[21][22]
-
Treatments: Include multiple rates of each test herbicide, a designated reference product, and an untreated control for baseline comparison.
-
Replication: Each treatment should be replicated at least four times to allow for valid statistical analysis.[21]
-
Plot Size: Experimental units (plots) should be of sufficient size to minimize edge effects and be representative of field conditions.[23]
Step-by-Step Methodology:
-
Site Selection: Choose a site with a uniform and sufficient population of the target grass weed species.
-
Plot Establishment: Mark out plots according to the RCBD layout. Record initial weed density and growth stage.
-
Herbicide Application:
-
Calibrate spray equipment to ensure precise and uniform application volume.
-
Apply treatments at the recommended weed growth stage (e.g., 2-5 leaf stage for annual grasses).[13]
-
Include necessary adjuvants, such as methylated seed oil or crop oil concentrate, as specified by the product label to enhance efficacy.[14][18]
-
-
Data Collection:
-
Visual Weed Control: Rate efficacy at set intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete death).
-
Weed Biomass/Density: At a later time point (e.g., 28 DAT), collect all weed biomass from a designated quadrat within each plot. Dry and weigh the biomass for quantitative comparison.
-
Crop Injury: Visually assess crop phytotoxicity at the same intervals on a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: Harvest the crop from the center of each plot to determine the impact of weed control on yield.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Caption: Standard workflow for a randomized complete block herbicide efficacy trial.
Concluding Remarks
Fluazifop-p-butyl is a highly effective systemic graminicide with a robust performance profile against a wide spectrum of annual and perennial grasses.[8][10][13] Its utility in cooler temperatures provides a distinct advantage over some competitors like quizalofop-p-ethyl.[9]
However, no single herbicide is a universal solution. The choice between fluazifop-p-butyl, clethodim, sethoxydim, or other graminicides must be a strategic decision based on:
-
The specific grass weed spectrum present in the field.
-
Prevailing environmental conditions at the time of application.
-
The presence of herbicide-resistant weed biotypes. Clethodim, for example, remains a crucial tool for managing ryegrass resistant to other herbicides, though resistance to clethodim itself is an increasing problem.[16][17]
-
Crop safety and rotational plans.
Ultimately, an integrated weed management (IWM) approach that incorporates diverse herbicide modes of action, cultural practices, and diligent monitoring is essential for sustainable and long-term grass weed control. This guide provides the foundational data and protocols to empower researchers and professionals to make informed, evidence-based decisions in this critical area of crop protection.
References
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Badawi, N., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. ACS Publications. Retrieved from [Link]
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Principles of Weed Control. (n.d.). 15.6 Herbicides that Inhibit ACCase. Retrieved from [Link]
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EXTOXNET. (1996). Fluazifop-p-butyl. Oregon State University. Retrieved from [Link]
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Herbicide Symptoms. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Retrieved from [Link]
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Francischini, A. C., et al. (2017). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Sci. Agric. (Piracicaba, Braz.). Retrieved from [Link]
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DIY Pest Control. (n.d.). Sethoxydim Herbicides. Retrieved from [Link]
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Food and Agricultural Research and Extension Institute. (n.d.). Herbicide Fluazifop-P-butyl for control of annual and perennial grasses. Retrieved from [Link]
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Badawi, N., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. PubMed. Retrieved from [Link]
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Plant Management in Florida Waters. (2025). Sethoxydim Considerations. Retrieved from [Link]
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PennState Extension. (n.d.). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. Retrieved from [Link]
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Weed Science Society of America. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Cambridge University Press. Retrieved from [Link]
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Council of Australasian Weed Societies. (2014). Molecular basis of resistance to clethodim in Australian ryegrass (Lolium rigidum) populations. Retrieved from [Link]
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University of Florida. (n.d.). Characterization of fluazifop-p-butyl herbicide tolerance. UFDC Image Array 2. Retrieved from [Link]
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Enloe, S. F., et al. (2018). Evaluation of sethoxydim for torpedograss control in aquatic and wetland sites. Journal of Aquatic Plant Management. Retrieved from [Link]
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Wisconsin Crop Weed Science. (n.d.). Herbicide Evaluation Program. Retrieved from [Link]
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ResearchGate. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study | Request PDF. Retrieved from [Link]
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Industrial Specialty Group. (2025). Sethoxydim Herbicide – Effective Grass Weed Control for Industrial Crops. Retrieved from [Link]
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FMC UK. (n.d.). Compatibility Appendix UK Product Guide. Retrieved from [Link]
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Prince, T. W., et al. (2020). Evaluation of fluazifop-P-butyl and sethoxydim for Hymenachne amplexicaulis control in mixed and monotypic emergent plant communities. Journal of Aquatic Plant Management. Retrieved from [Link]
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USDA ARS. (2019). Resistance to clethodim in Italian ryegrass (Lolium perenne ssp. multiflorum) from Mississippi and North Carolina. Retrieved from [Link]
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J-Stage. (n.d.). Field Evaluation of Sethoxydim as a Postemergence Herbicide for Gramineous Weeds. Retrieved from [Link]
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AgriBusiness Global. (2023). Clethodim Remains a Strong Alternative to Treat Grasses Resistant to Other Herbicides. Retrieved from [Link]
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Cambridge University Press. (n.d.). Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil. Retrieved from [Link]
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Enloe, S. F., et al. (2019). Evaluation of fluazifop-P-butyl for para grass and torpedograss control in aquatic and wetland sites. Journal of Aquatic Plant Management. Retrieved from [Link]
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NC State Extension Publications. (n.d.). Postemergence Grass Control in Landscapes and Nurseries. Retrieved from [Link]
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EPPO database on PP1 Standards. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Retrieved from [Link]
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WeedSmart. (2020). Extent of herbicide resistance in summer weeds revealed. Retrieved from [Link]
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Shardausa USA. (2020). WARNING / AVISO. Retrieved from [Link]
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Iowa State University Digital Press. (2010). Herbicide Efficacy Trial. Retrieved from [Link]
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(n.d.). Fenoxaprop-P-Ethyl. Retrieved from [Link]
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ResearchGate. (2018). evaluation of doses of new herbicide fluazifop-p-butyl 13.4 ec for grassy weeds management in irrigated groundnut. Retrieved from [Link]
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Weed Science. (n.d.). Crop Replanting and Rotation Guide. Retrieved from [Link]
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Weed Science. (2017). Application of Fluazifop-P, Haloxyfop, and Quizalofop by Sprinkler Irrigation. Retrieved from [Link]
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Mississippi Agricultural and Forestry Experiment Station. (2012). Crop Rotation Restrictions Herbicides. Retrieved from [Link]
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Crops and Soils. (n.d.). Herbicide Rotational Restrictions. Retrieved from [Link]
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Regulations.gov. (2014). Quizalofop-ethyl Quizalofop-p-ethyl Interim Registration Review Decision Case Number 7215. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Weed Response to Different Tank-Mix Herbicide Combinations and its Impact on Winter Rice Performance in Zero Till Non-Puddled Condition. Retrieved from [Link]
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(n.d.). The efficacy of quizalofop-P-ethyl herbicide to control of grass-weeds in groundnut fields. Retrieved from [Link]
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A Comparative Guide to Long-Term Perennial Grass Control with Fluazifop-p-butyl
This guide provides an in-depth, objective comparison of Fluazifop-p-butyl's performance against other leading alternatives for the long-term control of perennial grasses. Synthesizing technical data with field-proven insights, this document is intended for researchers and scientists in agronomy and weed management. We will explore the biochemical mechanisms, comparative efficacy, and strategic protocols essential for achieving robust and sustainable weed control.
Introduction: The Challenge of Perennial Grasses
Perennial grasses such as quackgrass (Elytrigia repens), johnsongrass (Sorghum halepense), and bermudagrass (Cynodon dactylon) represent a significant challenge in crop production and land management. Their extensive rhizome and stolon systems allow them to persist through seasons, outcompete desirable plants, and resist conventional control methods. Selective post-emergence herbicides are critical tools for managing these species within established broadleaf crops or ornamental landscapes. Among the most important of these are the Acetyl-CoA Carboxylase (ACCase) inhibitors, or graminicides, which offer targeted control of grass species while leaving dicotyledonous plants unharmed[1][2][3].
Fluazifop-p-butyl, a member of the aryloxyphenoxypropionate ('FOP') chemical family, is a cornerstone of this herbicide group[2][4]. This guide will dissect its efficacy and compare it directly with other ACCase inhibitors and the non-selective herbicide glyphosate, providing the data necessary to design effective, long-term control strategies.
Fluazifop-p-butyl: Mechanism and Application
Biochemical Mode of Action
Fluazifop-p-butyl's herbicidal activity is precise and potent. Its primary target is the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in the biosynthesis of fatty acids[5][6][7].
-
Absorption and Translocation : Applied as a butyl ester, Fluazifop-p-butyl is rapidly absorbed through the leaf cuticle[8][9]. Inside the plant, it is quickly hydrolyzed to its biologically active form, fluazifop acid[8][9].
-
Systemic Action : As a systemic herbicide, fluazifop acid is translocated throughout the plant via the phloem, accumulating in the meristematic tissues—the active growing points in shoots, roots, rhizomes, and stolons[5][7][9]. This systemic movement is paramount for killing the entire plant, including the underground structures that enable perennial regrowth.
-
ACCase Inhibition : In susceptible grasses, fluazifop acid binds to and inhibits the ACCase enzyme. This action blocks the production of lipids (fatty acids), which are essential components of cell membranes[7][8].
-
Cellular Collapse : Without new lipids, cell membrane integrity fails, leading to leakage of cellular contents and a cessation of growth within 48 hours[10]. Visible symptoms, such as yellowing or reddening of new foliage followed by necrosis, appear within 7 to 14 days, with complete plant death typically occurring in 2 to 4 weeks[5][10].
The selectivity of Fluazifop-p-butyl arises from structural differences in the ACCase enzyme between grasses and broadleaf plants. The enzyme in dicots is not recognized by the herbicide, rendering them tolerant[3][6].
Efficacy and Spectrum of Control
Fluazifop-p-butyl is effective against a wide range of annual and perennial grasses, including quackgrass, johnsongrass, bermudagrass, bromes (Bromus spp.), and panic grasses (Panicum spp.)[8][10]. However, its long-term efficacy on robust perennials often requires a strategic approach. Field studies have shown that while a single application can significantly reduce quackgrass cover, repeated applications are necessary for complete control[8]. Its effectiveness can also be species-dependent; for instance, it may only weaken smooth brome (Bromus inermis) while having a greater impact on quackgrass[8]. It is generally considered strong for bermudagrass control but weak on fescues[11].
Comparative Analysis with Key Alternatives
The selection of an appropriate herbicide depends on the specific weed spectrum, the presence of desirable vegetation, and long-term management goals.
Alternative Graminicides: Clethodim and Sethoxydim
Clethodim and sethoxydim belong to the cyclohexanedione ('DIM') family of ACCase inhibitors[1][2][3]. They share the same mode of action as Fluazifop-p-butyl but can exhibit different performance characteristics.
-
Comparative Efficacy :
-
Sethoxydim may provide superior control of certain annual grasses like large crabgrass, whereas Fluazifop-p-butyl can be more effective on volunteer cereals like wheat and barley[8][11][12].
-
For perennial grass control, Fluazifop-p-butyl is often considered more robust than sethoxydim, particularly for species like bermudagrass[11].
-
Clethodim's performance on bermudagrass can be variable, though it is effective when used in a sequential application program[13][14].
-
-
Synergy and Resistance Management : Tank-mixing 'FOPs' and 'DIMs', such as Fluazifop-p-butyl and clethodim, can broaden the spectrum of control and is a valuable strategy for managing or delaying the onset of herbicide resistance[8][15].
Non-Selective Herbicide: Glyphosate
Glyphosate offers a broad-spectrum, non-selective alternative with a completely different mode of action. It inhibits the EPSP synthase enzyme, blocking the synthesis of essential aromatic amino acids.
-
Selectivity : This is the most critical distinction. Fluazifop-p-butyl selectively removes grasses from broadleaf crops, ornamental beds, and natural areas[5][12]. Glyphosate will kill nearly all plants it contacts, making it suitable for total vegetation removal or carefully directed spot treatments[12][16].
-
Long-Term Efficacy : In comparative studies on highly invasive perennial grasses like torpedograss (Panicum repens) and para grass (Urochloa mutica), glyphosate (often tank-mixed with imazapyr) consistently provides more effective and longer-lasting control than single or sequential applications of Fluazifop-p-butyl[17]. While Fluazifop-p-butyl provides good initial suppression, recovery and regrowth are common, whereas glyphosate offers a more complete kill of the entire plant, including the rhizome system[17][18].
Table 1: Comparative Performance on Key Perennial Grasses
| Herbicide | Target Weed | Control Efficacy | Notes | Source(s) |
| Fluazifop-p-butyl | Torpedograss | Good short-term control (~80% reduction at 4 MAT), but significant recovery by 8 MAT. | Sequential applications did not significantly increase the longevity of control. | [17] |
| Glyphosate + Imazapyr | Torpedograss | Excellent long-term control (>95% reduction) maintained for over 11 MAT. | Non-selective; standard for complete removal. | [17] |
| Fluazifop-p-butyl | Bermudagrass | Generally considered one of the more effective graminicides for control. | Sequential applications are often required for long-term success. | [11][13] |
| Clethodim | Bermudagrass | Variable control with a single application; effective when followed by sequential treatments. | Can be a strong rotational partner with Fluazifop-p-butyl. | [13][14] |
| Fluazifop-p-butyl | Quackgrass | Good impact, but repeated applications (e.g., late May, early July) are needed for complete control. | Efficacy is highly dependent on active growth. | [8] |
Table 2: Herbicide Characteristics at a Glance
| Characteristic | Fluazifop-p-butyl | Clethodim / Sethoxydim | Glyphosate |
| Herbicide Group | WSSA Group 1 (ACCase Inhibitor) | WSSA Group 1 (ACCase Inhibitor) | WSSA Group 9 (EPSPS Inhibitor) |
| Chemical Family | Aryloxyphenoxypropionate ('FOP') | Cyclohexanedione ('DIM') | Glycine |
| Selectivity | Controls grasses only; safe on broadleaf plants. | Controls grasses only; safe on broadleaf plants. | Non-selective; kills most plants. |
| Mode of Action | Systemic, foliar-applied | Systemic, foliar-applied | Systemic, foliar-applied |
| Primary Use Case | In-crop grass control; landscape maintenance. | In-crop grass control; landscape maintenance. | Site prep; total vegetation control; spot treatment. |
| Resistance Risk | High in some grass species. | High in some grass species. | High in some grass and broadleaf species. |
Optimizing Long-Term Control: A Protocol-Driven Approach
Achieving consistent, long-term control with Fluazifop-p-butyl is not merely about application; it is about strategic execution based on plant physiology and environmental conditions.
Critical Success Factors
-
Growth Stage : Apply to actively growing grasses. For perennials, the ideal timing is during the spring growth flush but before the plant enters its reproductive stage (heading)[10]. Efficacy diminishes significantly on mature or stressed plants.
-
Environmental Conditions : Fluazifop-p-butyl is ineffective under drought conditions, as translocation requires active plant metabolism[4][8]. Applications made in the early morning (e.g., 6 a.m.) have demonstrated higher efficacy than those made during the heat of the day[19]. The product is rainfast within one hour of application[4][10].
-
Adjuvants : The use of a nonionic surfactant (typically at 0.25% v/v) is mandatory to ensure proper spreading and absorption of the herbicide on the leaf surface[10].
-
Sequential Applications : For entrenched perennial populations, a single herbicide application is rarely sufficient[20]. A programmed approach with follow-up treatments is essential to control regrowth from rhizomes or stolons[8].
-
Resistance Management : The evolution of resistance to ACCase inhibitors is a documented global issue[1][2][21][22]. To ensure the long-term viability of Fluazifop-p-butyl, it is imperative to rotate with herbicides from different mode-of-action groups (like glyphosate) and utilize integrated weed management practices.
Experimental Protocol: Validating Long-Term Efficacy
To provide a self-validating framework, the following protocol outlines a robust field trial for comparing the long-term efficacy of different herbicide strategies.
Step-by-Step Methodology:
-
Site Selection and Plot Establishment :
-
Select a field with a uniform and well-established population of the target perennial grass.
-
Establish plots (e.g., 3m x 6m) using a randomized complete block design with four replicates per treatment. This minimizes the effect of field variability.
-
-
Treatment Groups :
-
T1: Untreated Control.
-
T2: Fluazifop-p-butyl at labeled rate for the target species (e.g., 0.21 kg ai/ha) + 0.25% v/v NIS. Single application.
-
T3: Fluazifop-p-butyl (as above). Initial application followed by a sequential application 4-6 weeks later.
-
T4: Clethodim at labeled rate + 0.25% v/v NIS. Initial application followed by a sequential application 4-6 weeks later.
-
T5: Glyphosate at labeled rate (e.g., 1.68 kg ae/ha). Single application.
-
-
Application :
-
Apply herbicides using a CO₂-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 150 L/ha) through appropriate nozzles to ensure uniform coverage.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection and Evaluation :
-
Visual Control Ratings : At 2, 4, 8, 12, and 52 weeks after the initial treatment (WAIT), visually assess percent control on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control plots.
-
Biomass Sampling : At 12 and 52 WAIT, harvest all above-ground biomass from a designated quadrat (e.g., 0.5 m²) within each plot. Dry the biomass at 60°C to a constant weight and record the dry weight.
-
-
Statistical Analysis :
-
Subject the visual control and biomass data to an Analysis of Variance (ANOVA).
-
If the ANOVA indicates significant treatment effects (P < 0.05), perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
-
Conclusion and Strategic Recommendations
Fluazifop-p-butyl is a highly effective selective herbicide for the post-emergence control of many perennial grasses. Its systemic action and safety in broadleaf crops make it an invaluable tool. However, this guide demonstrates that achieving long-term control is a function of a scientifically grounded strategy.
-
For Selective Control : In situations requiring the removal of grasses from established broadleaf flora, Fluazifop-p-butyl and other graminicides are the superior choice. Success hinges on application to actively growing weeds and a commitment to sequential treatments to manage regrowth from underground reproductive structures.
-
For Complete Removal : Where non-target vegetation is not a concern, glyphosate offers more robust and longer-lasting single-application control of difficult perennial grasses.
-
Integrated Strategy : The most durable long-term strategy involves an integrated approach. Rotating between Fluazifop-p-butyl and herbicides with different modes of action is essential to mitigate the significant risk of ACCase inhibitor resistance.
Ultimately, the choice of herbicide is context-dependent. By understanding the mechanisms, comparative performance data, and critical application factors detailed in this guide, researchers and practitioners can design and implement more effective and sustainable programs for perennial grass management.
References
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Title: Fluazifop-P-butyl - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
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Title: Fusilade II (fluazifop-P-butyl) Source: NC State Extension Publications URL: [Link]
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Title: Tolerance of Five Perennial Cool-Season Grasses to Fluazifop Source: Weed Technology | Cambridge Core URL: [Link]
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Title: Herbicide Fluazifop-P-butyl for control of annual and perennial grasses Source: FAREI Knowledge Hub URL: [Link]
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Title: ACCase inhibitor herbicides - selectivity, weed resistance and fitness cost: A review Source: ResearchGate URL: [Link]
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Title: Evaluation of fluazifop-P-butyl and sethoxydim for Hymenachne amplexicaulis control Source: BioOne Complete URL: [Link]
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Title: Fluazifop-P-butyl efficacy as a function of application time and herbicide dose Source: ResearchGate URL: [Link]
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Title: Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future Source: Wiley Online Library URL: [Link]
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Title: Fluazifop Information and Products Source: Solutions Pest & Lawn URL: [Link]
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Title: ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship Source: SciELO URL: [Link]
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Title: Fluazifop P-Butyl Herbicide Selective Weed Control for Crops Source: LinkedIn URL: [Link]
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Title: Postemergence Grass Control in Landscapes and Nurseries Source: NC State Extension Publications URL: [Link]
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Title: Evaluation of fluazifop-P-butyl for para grass and torpedograss control in aquatic and wetland sites Source: Journal of Aquatic Plant Management URL: [Link]
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Title: Herbicide Damage: Fluazifop Source: Hortsense, Washington State University URL: [Link]
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A Comparative Guide to the Metabolic Fate of Fluazifop-p-butyl in Resistant and Susceptible Weed Biotypes
This guide provides a comprehensive comparison of the metabolic processes of Fluazifop-p-butyl in both resistant and susceptible weed populations. Understanding these metabolic differences is crucial for developing more effective and sustainable weed management strategies and for the discovery of new herbicidal compounds. This document summarizes key experimental findings, details the methodologies used in this research, and visualizes the complex biological pathways involved.
Introduction to Fluazifop-p-butyl and the Challenge of Resistance
Fluazifop-p-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is widely utilized for the control of annual and perennial grass weeds in broadleaf crops. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical step in the biosynthesis of lipids.[1] The disruption of lipid production leads to the breakdown of cell membrane integrity, particularly in the actively growing meristematic tissues of susceptible grasses, ultimately causing weed death.
Fluazifop-p-butyl itself is a pro-herbicide. After absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fluazifop acid.[1][2] It is this acidic form that inhibits the ACCase enzyme.[3] However, the repeated and widespread use of ACCase inhibitors has led to the evolution of herbicide-resistant weed biotypes, posing a significant threat to global crop production.[4] One of the primary mechanisms of this resistance is the enhanced metabolism of the herbicide in resistant plants compared to their susceptible counterparts.[4][5]
Comparative Analysis: Absorption, Translocation, and Metabolism
While the primary driver of resistance is metabolic, a comprehensive understanding requires an examination of the entire process from uptake to detoxification.
Absorption and Translocation: Often a Minor Role in Resistance
Studies comparing resistant and susceptible biotypes of various weed species, such as Digitaria sanguinalis and Eleusine indica (goosegrass), have generally found that the rates of Fluazifop-p-butyl absorption and translocation are similar between the two.[4][5] For example, research on goosegrass showed that the uptake of [14C]fluazifop-butyl and the subsequent movement of the radiolabel throughout the plant did not differ significantly between resistant and susceptible populations.[6] This indicates that the resistance mechanism is not typically due to a reduced uptake of the herbicide or its sequestration in non-target tissues. Once absorbed, the active form, fluazifop acid, is transported primarily via the phloem to the meristematic tissues where it exerts its effect.[1]
The Core of Resistance: Enhanced Metabolism
The critical difference between resistant and susceptible biotypes lies in the rate and pathway of fluazifop acid metabolism.[5] Resistant plants have evolved the ability to more rapidly detoxify the herbicidally active fluazifop acid into non-toxic metabolites.[4][6] This enhanced metabolic capacity prevents the herbicide from reaching and inhibiting its target enzyme, ACCase, at a lethal concentration.
The detoxification process is generally a multi-phase system:
-
Phase I: Conversion. The initial step often involves oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s).[7] These enzymes can hydroxylate the herbicide molecule, making it more water-soluble and preparing it for further reactions.
-
Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules such as sugars (glycosylation) or glutathione, a reaction often catalyzed by glucosyltransferases (GTs) and glutathione S-transferases (GSTs) respectively.[4] This conjugation further increases the water solubility of the metabolite and renders it non-phytotoxic.
-
Phase III: Sequestration. The conjugated metabolites are then transported and sequestered in the cell vacuole or incorporated into the cell wall, effectively removing them from the cytoplasm and preventing any potential interaction with the target site.
A study on resistant goosegrass identified several metabolites in higher concentrations in the resistant biotype compared to the susceptible one, including a reduced form of fluazifop acid and various conjugated compounds.[6]
Visualizing the Metabolic Divergence
The following diagram illustrates the differential metabolic pathways of Fluazifop-p-butyl in susceptible and resistant weed biotypes.
Caption: Metabolic fate of Fluazifop-p-butyl in susceptible vs. resistant weeds.
Quantitative Data Comparison
The following table summarizes typical findings from comparative studies on Fluazifop-p-butyl metabolism. Note that specific values can vary depending on the weed species, environmental conditions, and experimental methods.
| Parameter | Susceptible Biotype | Resistant Biotype | Key Observation |
| Absorption (% of applied 14C) | ~70-80% | ~70-80% | Absorption is generally not a significant factor in resistance.[4][5] |
| Translocation out of treated leaf (% of absorbed 14C) | ~10-20% | ~10-20% | Translocation patterns are often similar between biotypes.[4][5] |
| Metabolism of Fluazifop Acid (% metabolized at 24h) | ~10-30% | ~60-90% | Resistant biotypes exhibit a significantly faster rate of metabolism.[6] |
| Concentration of Non-toxic Metabolites | Low | High | Resistant biotypes accumulate higher levels of detoxified metabolites.[6] |
Experimental Protocols
The investigation of herbicide metabolism in plants relies on a set of established experimental protocols. The following outlines a typical workflow for comparing the metabolism of Fluazifop-p-butyl in resistant and susceptible weed biotypes using radiolabeled herbicide.
Plant Growth and Preparation
-
Seed Germination: Seeds of both resistant and susceptible biotypes are germinated in petri dishes or trays with a suitable growth medium.
-
Plant Propagation: Seedlings are transplanted into individual pots and grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity. Plants are typically grown to the 3-4 leaf stage for experiments.
14C-Fluazifop-p-butyl Absorption and Translocation Study
This experiment quantifies the amount of herbicide taken up by the plant and its distribution.
Caption: Workflow for a herbicide absorption and translocation study.
-
Application: A known amount of 14C-Fluazifop-p-butyl, mixed with a surfactant, is applied to a specific area of a leaf on each plant.
-
Incubation: Plants are returned to the controlled environment for various time points (e.g., 6, 24, 48, 72 hours).
-
Harvest and Sectioning: At each time point, the treated leaf is washed to remove any unabsorbed herbicide. The plant is then divided into different parts: the treated leaf, the shoot above the treated leaf, the shoot below the treated leaf, and the roots.
-
Analysis: The amount of radioactivity in each plant part is quantified using liquid scintillation counting or phosphor imaging. This allows for the calculation of the percentage of the applied herbicide that was absorbed and translocated to different parts of the plant.
Excised Leaf Assay for Metabolism Analysis
This method is highly effective for specifically measuring the rate of metabolism by removing the variable of translocation.[8][9][10]
-
Leaf Excision: Leaves of a similar age and size are excised from both resistant and susceptible plants.[11]
-
Incubation: The petioles of the excised leaves are placed in a solution containing 14C-Fluazifop-p-butyl for a set period to allow for uptake.[12]
-
Time Course: Leaves are then transferred to a herbicide-free solution and harvested at different time intervals (e.g., 0, 2, 4, 8, 24 hours).[8]
-
Extraction: At each time point, the leaf tissue is frozen in liquid nitrogen and ground. The radiolabeled compounds (parent herbicide and metabolites) are extracted using a solvent system (e.g., 90% acetone).[8]
-
Analysis by HPLC: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.[12] This separates the parent Fluazifop-p-butyl, fluazifop acid, and its various metabolites. The percentage of each compound at each time point is calculated.
Conclusion
The primary mechanism of resistance to Fluazifop-p-butyl in many weed biotypes is enhanced metabolism. While absorption and translocation rates are often comparable between resistant and susceptible plants, resistant individuals possess a more efficient enzymatic system for detoxifying the active fluazifop acid. This rapid conversion to non-toxic metabolites prevents the herbicide from reaching lethal concentrations at its target site, the ACCase enzyme. Understanding the specific metabolic pathways and the enzymes involved, such as P450s and GSTs, is critical for the development of new herbicide molecules that can overcome this resistance and for designing sustainable weed management programs that mitigate the evolution of further resistance.
References
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Yu, Q., & Powles, S. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology, 166(3), 1106-1118. [Link]
-
Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (103), e53236. [Link]
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Skelton, J. J., Ma, R., & Riechers, D. E. (2015). Measuring rates of herbicide metabolism in dicot weeds with an excised leaf assay. Bio-protocol, 5(17), e1578. [Link]
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Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. JoVE (Journal of Visualized Experiments), (103), e53236. [Link]
-
JoVE. (2022, September 21). Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds | Protocol Preview [Video]. YouTube. [Link]
-
Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (103). [Link]
-
Lin, C.-S., Wang, C.-C., & Yuh, C.-H. (2017). Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan. Weed Science, 65(2), 244-253. [Link]
-
Balinova, A. M., & Lalova, M. P. (1992). Translocation, metabolism and residues of fluazifop-butyl in soybean plants. Weed Research, 32(2), 143-147. [Link]
-
Food and Agriculture Organization of the United Nations. (2005). Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group on Pesticide Residues. [Link]
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Hidayat, I., & Preston, C. (2001). Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan. Weed Science, 49(5), 567-572. [Link]
-
Carr, J. E., Davies, L. G., & Cobb, A. H. (1986). Uptake, translocation and metabolism of fluazifop-butyl in Setaria viridis. Annals of Applied Biology, 108(1), 115-123. [Link]
-
Hidayat, I., & Preston, C. (1997). Enhanced Metabolism of Fluazifop Acid in a Biotype of Digitaria sanguinalis Resistant to the Herbicide Fluazifop-P-Butyl. Pesticide Biochemistry and Physiology, 57(2), 137-146. [Link]
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A Senior Scientist's Guide to Validating Fluazifop-methyl Selectivity in New Crop Varieties
This guide provides a comprehensive framework for researchers and crop development professionals to rigorously validate the selectivity of Fluazifop-methyl, a critical post-emergence herbicide, in novel crop varieties. Moving beyond rote protocols, we will delve into the causal biochemistry and establish a self-validating experimental workflow, ensuring the scientific integrity of your findings.
Section 1: The Biochemical Basis of this compound's Selectivity
This compound is a member of the aryloxyphenoxypropionate ("fop") chemical family.[1][2] It is a selective, systemic herbicide applied post-emergence to control annual and perennial grass weeds in a wide array of broadleaf crops like soybeans, cotton, and vegetables.[3][4] The commercial product, often sold under trade names like Fusilade DX, contains the active R-enantiomer, Fluazifop-P-butyl.[1][3]
1.1 Mode of Action: A Targeted Disruption of Lipid Synthesis
The key to this compound's efficacy and selectivity lies in its precise mode of action. After being absorbed by the foliage, the inactive ester Fluazifop-P-butyl is rapidly hydrolyzed within the plant to its active form, fluazifop-P acid.[1][5] This active metabolite is then translocated through the phloem to the meristematic tissues—the plant's growing points.[3][6]
There, it inhibits a crucial enzyme called Acetyl-CoA Carboxylase (ACCase) .[3][6] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential building blocks for cell membranes.[1][5] By blocking this enzyme, Fluazifop-P-butyl halts lipid production, leading to the breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass weed.[5][7] Symptoms such as growth stoppage, yellowing of new leaves, and necrosis typically appear within one to three weeks.[6][8]
1.2 The Foundation of Selectivity: An Enzymatic Lock-and-Key
The selectivity of this compound between grasses (monocots) and broadleaf crops (dicots) is primarily due to a structural difference in the ACCase enzyme itself.[4][6] Broadleaf crops possess a form of ACCase that is insensitive to this herbicide family, meaning the "key" of the herbicide does not fit the "lock" of the enzyme in the desired crop.[9] Consequently, lipid synthesis remains unaffected in tolerant crops, allowing them to thrive while surrounding grass weeds are eliminated.
Section 2: A Phased Approach to Selectivity Validation
A robust validation process is not a single experiment but a multi-phased approach, moving from controlled environments to field conditions. This progression allows for the efficient screening and confirmation of crop tolerance while minimizing the risk of large-scale crop injury.
Section 3: Detailed Experimental Protocols
Scientific integrity demands meticulous and repeatable methodologies. The following protocols provide a self-validating framework for your assessment.
3.1 Protocol: Greenhouse Dose-Response Assay
This initial phase is critical for determining the intrinsic tolerance of the new variety and calculating the rate that causes a 50% reduction in plant growth (GR₅₀).
-
Objective: To quantify the tolerance level of the new crop variety to this compound.
-
Methodology:
-
Plant Propagation: Grow the new crop variety and a known susceptible grass species (e.g., barnyard grass) in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16h photoperiod).
-
Treatment Stage: Apply herbicide when the crop plants have reached the intended growth stage for commercial application (e.g., 2-4 true leaves) and the grass weeds are at the 3-5 leaf stage.[10]
-
Dose Selection: Prepare a series of herbicide concentrations. A typical range for a dose-response study includes rates equivalent to 0x, 0.125x, 0.25x, 0.5x, 1x (the proposed label rate), 2x, and 4x the label rate.[11] This wide range is crucial for accurately modeling the dose-response curve.[12]
-
Application: Use a calibrated laboratory track sprayer to ensure uniform application. Include a non-ionic surfactant if required by the herbicide label.
-
Data Collection: At 14 and 28 days after treatment (DAT), visually assess crop injury (phytotoxicity) using a standardized scale (see Section 3.3). Harvest the above-ground biomass for each plant, dry to a constant weight, and record the dry weight.
-
Analysis: Use a three-parameter log-logistic model to analyze the dry weight data.[13] This analysis will determine the GR₅₀ value, providing a quantitative measure of tolerance.
-
3.2 Protocol: Field Verification Trials
Field trials are essential to validate greenhouse findings under real-world environmental conditions and agronomic practices.
-
Objective: To confirm crop safety and performance under diverse, commercially relevant conditions.
-
Methodology:
-
Site Selection: Establish trials at multiple locations with varying soil types and environmental conditions to ensure the data is robust.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications.
-
Treatments:
-
Untreated Control (weedy)
-
Untreated Control (hand-weeded)
-
This compound at 1x proposed label rate
-
This compound at 2x proposed label rate (to establish a margin of safety)
-
Alternative Herbicide 1 (e.g., Sethoxydim) at its label rate
-
Alternative Herbicide 2 (e.g., Clethodim) at its label rate
-
-
Application: Apply treatments at the correct crop and weed growth stage using calibrated field plot sprayers.
-
Data Collection:
-
Crop Phytotoxicity: Visually rate crop injury at 7, 14, and 28 DAT (see Section 3.3).
-
Weed Control Efficacy: Rate the control of key grass weed species at 14 and 28 DAT.
-
Yield and Quality: At crop maturity, harvest the plots and measure the yield. Assess any relevant quality parameters (e.g., fruit size, oil content).
-
-
Analysis: Analyze data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatments.
-
3.3 Protocol: Standardized Phytotoxicity Rating
Consistent and objective injury assessment is paramount. The European Weed Research Council (EWRC) or the Canadian Weed Science Society (CWSS) scales are widely accepted standards.
| CWSS Scale (%) [14] | EWRC Scale (1-9) [15] | Description of Crop Injury |
| 0 | 1 | No effect, completely healthy. |
| 1-10 | 2 | Very slight effects; minor stunting or discoloration, often transient. Considered commercially acceptable.[14] |
| 11-25 | 3 | Slight effects; noticeable stunting, chlorosis, or necrosis. |
| 26-40 | 4 | Appreciable but not lasting damage; clear stunting and discoloration. |
| 41-60 | 5 | Medium damage; significant stunting, chlorosis, and necrosis. |
| 61-75 | 6 | Severe damage; plants are heavily stunted and discolored. |
| 76-90 | 7 | Very severe damage; plants are dying. |
| 91-99 | 8 | Almost complete kill. |
| 100 | 9 | Complete kill. |
Section 4: Comparative Analysis with Alternative Graminicides
No product exists in a vacuum. A thorough validation guide must objectively compare this compound to other post-emergence graminicides. The primary alternatives belong to the same ACCase inhibitor mode of action group (WSSA Group 1) but fall into different chemical families.[16][17]
-
Aryloxyphenoxypropionates ("FOPs"): Includes Fluazifop and Quizalofop.[16]
-
Cyclohexanediones ("DIMs"): Includes Sethoxydim and Clethodim.[16]
While they share a mode of action, differences in their chemical structure can lead to variations in crop safety and the spectrum of grass weeds controlled.[7][16]
Table 1: Comparison of Post-Emergence Graminicides
| Characteristic | Fluazifop-P-butyl | Sethoxydim | Clethodim | Quizalofop-P-ethyl |
| Chemical Family | Aryloxyphenoxypropionate (FOP)[5] | Cyclohexanedione (DIM) | Cyclohexanedione (DIM)[9] | Aryloxyphenoxypropionate (FOP)[2] |
| Mode of Action | ACCase Inhibitor[3] | ACCase Inhibitor[18] | ACCase Inhibitor[9] | ACCase Inhibitor[19] |
| Primary Target | Annual & Perennial Grasses[6] | Annual & Perennial Grasses[8] | Annual & Perennial Grasses[9] | Annual & Perennial Grasses[19] |
| Systemic Action | Yes, translocated to growing points[3] | Yes, translocated to growing points[8] | Yes, systemic[20] | Yes, translocated to growing points[2] |
| Soil Residual | Very short (<1 month)[6] | Very short (<1 month)[8] | Low persistence in soil[20] | Limited residual activity[21] |
Table 2: Hypothetical Field Trial Data for a New Soybean Variety
This table illustrates how to present comparative field trial data clearly.
| Treatment | Rate (Product/ha) | Crop Injury @ 14 DAT (0-100%) | Barnyard Grass Control @ 28 DAT (%) | Soybean Yield (t/ha) |
| Untreated (weedy) | - | 0a | 0d | 2.1c |
| Hand-Weeded | - | 0a | 100a | 4.5a |
| This compound | 1.0 L | 3a | 95a | 4.3a |
| This compound (2x) | 2.0 L | 8a | 98a | 4.2a |
| Sethoxydim | 1.5 L | 4a | 92ab | 4.1ab |
| Clethodim | 0.75 L | 5a | 96a | 4.2a |
| Quizalofop-P-ethyl | 1.0 L | 3a | 94a | 4.3a |
| Means within a column followed by the same letter are not significantly different (P < 0.05). |
In this hypothetical example, this compound provided excellent crop safety, even at a 2x rate, and delivered weed control and yield performance statistically equivalent to the hand-weeded control and other leading alternatives. This is the level of data-driven evidence required for robust validation.
Conclusion
Validating the selectivity of this compound in a new crop variety is a systematic, evidence-based process. By understanding the biochemical foundation of its selectivity and employing a phased experimental approach from the greenhouse to the field, researchers can generate a robust and trustworthy data package. This guide provides the framework to not only confirm crop safety but also to competitively benchmark performance, ensuring that new varieties can be successfully integrated into modern, effective weed management programs.
References
- Vertex AI Search. (n.d.). Clethodim Herbicide | Selective Grass Killer for Broadleaf Crop Protection - POMAIS.
- Cornell CALS. (n.d.). Fusilade DX / fluazifop-p-butyl.
- POMAIS. (n.d.). Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control.
- Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page.
- Invasive.Org. (n.d.). FLUAZIFOP-P-BUTYL.
- Benchchem. (n.d.). The Core Herbicidal Activity of Fluazifop-p-butyl's R-isomer: A Technical Guide.
- (2025, July 29). Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control.
- (n.d.). FLUAZIFOP-P-BUTYL.
- Chemical Warehouse. (n.d.). Quizalofop-P-Ethyl - Active Ingredient Page.
- Solutions Pest & Lawn. (n.d.). Sethoxydim Herbicide.
- DIY Pest Control. (n.d.). Sethoxydim Herbicides.
- NC State Extension. (n.d.). Lecture 7: Postemergent Weed Control in Landscapes.
- AERU - University of Hertfordshire. (n.d.). Clethodim (Ref: RE 45601).
- Invasive.Org. (n.d.). SETHOXYDIM.
- ResearchGate. (n.d.). European Weed Research Council (EWRC) rating scale for phytotoxicity.
- Cornell CALS. (n.d.). Poast / sethoxydim.
- Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- CWSS-SCM. (2018, January 15). CWSS_SCM Rating Scale.
- Herbicide Symptoms. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors.
- Werle, R., et al. (2022). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Weed Technology.
- SciELO. (n.d.). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.
- PubMed Central (PMC). (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops.
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A Comparative Guide to Fluazifop-p-butyl and Quizalofop-p-ethyl: A Senior Application Scientist's Perspective
For: Researchers, scientists, and drug development professionals
Introduction: Targeting the Engine of Grassy Weeds
In the intricate world of agricultural science, the selective control of grassy weeds within broadleaf crops remains a paramount challenge. Among the arsenal of chemical tools available, the aryloxyphenoxypropionate ("fop") herbicides stand out for their targeted efficacy. This guide provides an in-depth comparative analysis of two prominent members of this class: Fluazifop-p-butyl and Quizalofop-p-ethyl. Both are highly effective post-emergence herbicides that share a common mode of action, yet exhibit subtle but critical differences in their performance, environmental profile, and application nuances. As we delve into the technical specifics, we will explore not just what these compounds do, but why they perform differently, providing a robust framework for informed selection in research and field applications.
Chemical Identity and Properties
Fluazifop-p-butyl and Quizalofop-p-ethyl are both chiral molecules, with the herbicidal activity residing in the (R)-enantiomer.[1][2] Modern formulations contain predominantly this active isomer, denoted by the "-p-" in their names.[1][2] Both are formulated as esters to enhance their absorption through the waxy cuticle of plant leaves. Once absorbed, they are rapidly hydrolyzed to their respective active acid forms, fluazifop-p and quizalofop-p, which are then translocated throughout the plant.[3][4]
| Property | Fluazifop-p-butyl | Quizalofop-p-ethyl |
| Chemical Name | butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[5] | ethyl (2R)-2-[4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate[6] |
| Molecular Formula | C19H20F3NO4[5] | C19H17ClN2O4[6] |
| Molecular Weight | 383.4 g/mol [5] | 372.8 g/mol [6] |
| Water Solubility | 1.1 mg/L[7] | Low solubility[8] |
| Log Kow | 4.5[5] | ~4.3[6] |
Mechanism of Action: A Shared Pathway of Inhibition
The herbicidal activity of both Fluazifop-p-butyl and Quizalofop-p-ethyl stems from their targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[9] By binding to the carboxyl transferase (CT) domain of the plastidic ACCase in grasses, these herbicides block the production of malonyl-CoA, the building block for fatty acid synthesis.[10] This disruption of lipid production leads to a breakdown of cell membrane integrity, particularly in the meristematic tissues (areas of active growth), ultimately resulting in weed death.[9] The selectivity of these herbicides arises from the structural differences in the ACCase enzyme between grasses (susceptible) and broadleaf plants (tolerant).[9]
Figure 1: Simplified mode of action for Fluazifop-p-butyl and Quizalofop-p-ethyl.
Comparative Efficacy: Field Performance and Influencing Factors
While both herbicides are effective graminicides, their performance can vary based on environmental conditions and the target weed species.
Environmental Influences:
-
Temperature: In low-temperature conditions, Fluazifop-p-butyl has been observed to have a more prominent control effect compared to Quizalofop-p-ethyl.[11] Quizalofop-p-ethyl's efficacy can be more significantly affected by temperature, with slower absorption and reduced effectiveness against mature weeds in cooler weather.[11]
-
Moisture: High soil moisture and relative humidity are beneficial for the absorption and translocation of Quizalofop-p-ethyl.[11] Conversely, its performance can be diminished during periods of drought.[11]
Weed Species and Growth Stage:
-
Mature Weeds: Fluazifop-p-butyl, particularly at higher doses, generally demonstrates better control of mature grass weeds compared to Quizalofop-p-ethyl.[11]
-
Perennial Weeds: For the control of tough perennial grasses like quackgrass and reeds, Fluazifop-p-butyl is often significantly more effective.[11]
-
Specific Weed Control: Quizalofop-p-ethyl has shown greater efficacy in controlling self-sown wheat seedlings in crops like peanuts and soybeans.[11]
A field study on irrigated groundnut demonstrated that fluazifop-p-butyl at 134 and 167 g ai/ha provided pod yields comparable to hand weeding and on par with quizalofop-p-ethyl at 50 g ai/ha.[12]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of herbicide performance data, standardized experimental protocols are essential. The following outlines a robust methodology for a post-emergence herbicide field trial.
Objective: To compare the dose-response efficacy of Fluazifop-p-butyl and Quizalofop-p-ethyl on a target grass weed species (e.g., Echinochloa crus-galli).
Experimental Design:
-
Site Selection: Choose a field with a uniform and moderate to heavy infestation of the target weed.
-
Plot Layout: Establish a randomized complete block design with a minimum of four replications. Each plot should be of a sufficient size (e.g., 3m x 6m) to allow for accurate application and assessment, with an adjacent untreated control area for comparison.
-
Treatments:
-
Untreated Control
-
Fluazifop-p-butyl at a range of doses (e.g., 0.5x, 1x, 2x the recommended rate)
-
Quizalofop-p-ethyl at a range of doses (e.g., 0.5x, 1x, 2x the recommended rate)
-
Include a standard commercial herbicide as a positive control.
-
-
Application: Apply the herbicides when the target weeds are at the 2-4 leaf stage using a calibrated backpack sprayer to ensure uniform coverage.[13] Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Visual Efficacy Ratings: Assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).
-
Weed Biomass: At 28 DAT, harvest the above-ground biomass of the target weed from a designated quadrat within each plot. Dry the biomass to a constant weight.
-
Crop Phytotoxicity: Visually assess any injury to the crop at the same intervals as the efficacy ratings.
-
-
Data Analysis: Analyze the data using an appropriate statistical model, such as a log-logistic dose-response curve, to determine the effective dose for 50% and 90% weed control (ED50 and ED90).[6] The 'drc' package in R is a powerful tool for this analysis.[1][6][14][15][16]
Figure 2: Workflow for a comparative herbicide efficacy field trial.
Environmental Fate and Toxicology: A Comparative Overview
The environmental impact and toxicological profile are critical considerations in the selection of any herbicide.
Environmental Fate:
| Parameter | Fluazifop-p-butyl | Quizalofop-p-ethyl |
| Soil Half-life | Generally short, around 1 to 2 weeks.[7] Rapidly hydrolyzes to fluazifop acid.[7] | Can vary, with some studies showing a half-life of around 17.6 days.[4] Degrades to quizalofop acid.[8] |
| Soil Mobility | Low mobility due to strong binding to soil particles, posing a low risk to groundwater.[7][17] | The parent compound has low mobility, but the acid metabolite is moderately mobile.[18] |
| Degradation | Primarily through microbial metabolism and hydrolysis.[7] | Degrades to quizalofop acid, 3-OH-quizalofop acid, and phenolic compounds.[8] |
Toxicological Profile:
| Organism | Fluazifop-p-butyl | Quizalofop-p-ethyl |
| Mammals (Oral LD50, Rat) | >2451 mg/kg (low toxicity)[19] | 1182 - 1670 mg/kg (slightly toxic)[20] |
| Birds (Oral LD50, Mallard) | >3528 mg/kg (practically non-toxic)[17] | >2000 mg/kg (practically non-toxic)[20] |
| Fish (96h LC50, Bluegill Sunfish) | 0.53 mg/L (highly toxic)[7][19] | 0.46 - 2.8 mg/L (highly to very highly toxic)[20] |
| Aquatic Invertebrates (48h LC50, Daphnia magna) | >10 mg/L (slightly toxic)[19] | - |
| Bees (Contact LD50) | Low toxicity[19] | Practically non-toxic[20] |
Mechanisms of Resistance: A Growing Challenge
The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistance in numerous grass weed populations. Resistance can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the ACCase gene that alter the herbicide binding site, reducing its efficacy. Several point mutations have been identified that confer resistance to different "fop" and "dim" herbicides. For example, the Ile-1781-Leu mutation is associated with resistance to many aryloxyphenoxypropionate herbicides.[10] The Asp-2078-Gly mutation can confer broad cross-resistance to both "fop" and "dim" classes.[21][22]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolic detoxification by enzymes like cytochrome P450s and glutathione S-transferases.
The specific mutation present in a resistant population will determine the pattern of cross-resistance to other ACCase inhibitors. Therefore, understanding the molecular basis of resistance is crucial for developing effective weed management strategies.
Conclusion: Informed Decision-Making for Sustainable Weed Management
Fluazifop-p-butyl and Quizalofop-p-ethyl are both valuable tools for the selective control of grassy weeds. While they share a common mode of action, their differing chemical structures lead to variations in their efficacy under different environmental conditions and against specific weed species and growth stages. Fluazifop-p-butyl may be favored in cooler temperatures and for the control of more mature or perennial grasses, while Quizalofop-p-ethyl can be more effective on certain annual grasses like self-sown wheat.
From an environmental and toxicological standpoint, both compounds have relatively short soil half-lives but are highly toxic to fish, necessitating careful management to avoid runoff into aquatic systems. The growing issue of herbicide resistance underscores the need for integrated weed management strategies that include herbicide rotation and the use of multiple modes of action.
Ultimately, the choice between Fluazifop-p-butyl and Quizalofop-p-ethyl should be based on a thorough understanding of the target weed spectrum, prevailing environmental conditions, and the history of herbicide use in a particular area. This guide provides the foundational knowledge for researchers and professionals to make such informed decisions, contributing to more effective and sustainable weed management practices.
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Kjaer, J., Olsen, P., Henriksen, T., & Felding, G. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. Journal of Environmental Quality, 44(5), 1594-1605. [Link]
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Onofri, A. (2021). Statistical Analysis of Agricultural Experiments using R. [Link]
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Yu, Q., Collavo, A., Han, H., Jones, M., & Powles, S. B. (2007). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. Plant Physiology, 145(2), 547-558. [Link]
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Wei, Y., Yang, J., Zhang, Y., Li, X., & Ma, Y. (2022). First Asp-2078-Gly Mutation Conferring Resistance to Different ACCase Inhibitors in a Polypogon fugax Population from China. International Journal of Molecular Sciences, 23(19), 11252. [Link]
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Petit, C., Duhieu, B., Boucansaud, K., & Délye, C. (2010). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (41), e1957. [Link]
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South African Sugarcane Research Institute. (n.d.). Guidelines for herbicide registration trials. [Link]
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Dowler, C. C., Mullinix, B. G., & Johnson, A. W. (1989). Application of Fluazifop-P, Haloxyfop, and Quizalofop by Sprinkler Irrigation. Weed Science, 37(4), 585-590. [Link]
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Takano, H. K., Ovejero, R. F. L., Belchior, G. G., & Dayan, F. E. (2020). Figure 2: Reported mutations in ACCase associated with resistance to different... [Link]
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Food Safety Commission of Japan. (2018). Risk Assessment Report Quizalofop-ethyl and Quizalofop-P-tefuryl (Third edition). [Link]
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Alcántara-de la Cruz, R., Fernández-Moreno, P. T., & De Prado, R. (2021). Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross-Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain. Frontiers in Plant Science, 12, 624536. [Link]
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Takano, H. K., Mendes, R. R., Scoz, L. B., Ovejero, R. F. L., Constantin, J., & Dayan, F. E. (2021). Multiple-resistance evolution to ACCase inhibitors and glyphosate in sourgrass (Digitaria insularis) is attributed to diverse polygenic mechanisms. Weed Science, 69(5), 553-562. [Link]
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Performance Evaluation of Fluazifop-methyl Tank Mixtures: A Comparative Guide
This guide provides an in-depth technical comparison of Fluazifop-methyl tank mixtures, designed for researchers, scientists, and agricultural professionals. We will move beyond simple efficacy data to explore the causality behind experimental observations, focusing on the principles of herbicide interaction, the critical role of adjuvants, and robust methodologies for performance evaluation.
Introduction: The Rationale for this compound Tank Mixtures
This compound is the active R-enantiomer of the racemic mixture fluazifop-butyl.[1] It is a selective, systemic, post-emergence herbicide prized for its effective control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and potatoes.[2][3][4] Its mode of action involves the inhibition of the enzyme Acetyl Coenzyme A Carboxylase (ACCase).[5] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes.[6] By disrupting lipid synthesis, particularly in regions of active growth like meristems, fluazifop-p-butyl leads to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass species.[6]
While highly effective against grasses, this compound has no activity on broadleaf weeds. This specificity is the primary driver for utilizing tank mixtures. The practice of combining multiple herbicides in a single spray application is driven by the need for:
-
Broadened Weed Control Spectrum: Simultaneously managing both grass and broadleaf weeds in a single pass.
-
Time and Cost Efficiency: Reducing the number of trips across a field saves fuel, labor, and equipment wear.[7][8]
-
Herbicide Resistance Management: Employing multiple effective modes of action against target weeds is a cornerstone strategy to delay the evolution of herbicide-resistant populations.[8]
However, the performance of these mixtures is not always straightforward. The interactions between different herbicide chemistries can be complex, leading to outcomes that can be synergistic, antagonistic, or simply additive.[7][8]
Principles of Herbicide Interaction in Tank Mixtures
When herbicides are combined, their interaction can be classified into three categories:
-
Synergism: The combined effect of the two herbicides is greater than the sum of their individual effects.[7] This is a desirable outcome, as it can lead to enhanced weed control or allow for the use of lower application rates.
-
Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable interaction that results in reduced efficacy of one or both tank-mix partners.[7][8]
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
The physiological basis for these interactions is complex and can involve one or more mechanisms, including altered absorption, translocation, or metabolism of one herbicide by the other.[9] Reduced uptake and/or translocation is by far the most common cause of antagonism.[9]
Comparative Performance of this compound Tank Mixtures
Tank Mixtures with Broadleaf Herbicides: The Challenge of Antagonism
A common practice is to tank-mix graminicides like this compound with herbicides targeting broadleaf weeds, such as bentazon, imazapic, or 2,4-DB.[7] However, this combination is a classic example of potential antagonism, where the efficacy of the graminicide on grass weeds is significantly reduced.[7]
Studies have demonstrated that grass control can be reduced by 7% to as much as 45%, depending on the specific herbicides, weed species, and environmental conditions.[7] This antagonism is more likely to occur when the target weeds are monocots (grasses).[7]
Table 1: Efficacy of this compound Tank Mixtures on Grass Weeds (Illustrative Data)
| Treatment | Application Rate (per acre) | Target Grass Weed | Control Efficacy (%) | Crop Phytotoxicity (%) |
| This compound | Labeled Rate | Texas Panicum | 95 | <5 |
| This compound + Bentazon | Labeled Rates | Texas Panicum | 80 | <5 |
| This compound + Imazapic | Labeled Rates | Texas Panicum | 85 | <5 |
| This compound + 2,4-DB | Labeled Rates | Texas Panicum | 82 | <5 |
Note: Data is illustrative, based on findings reported in the literature.[7] Actual performance may vary.
The physiological reasons for this antagonism have not been fully elucidated but are thought to involve a disruption in the absorption or translocation of the ACCase inhibitor within the grass plant.[9]
Strategies to Mitigate Antagonism:
-
Sequential Application: Applying the grass herbicide 1-3 days before the broadleaf herbicide is a highly effective method to avoid the antagonistic interaction.[7]
-
Rate Adjustment: Increasing the rate of the graminicide (within labeled limits) can help overcome the reduction in efficacy.[7]
Tank Mixtures with Other Herbicides: Exploring Synergism
While antagonism with broadleaf herbicides is a primary concern, synergistic interactions with other compounds have been documented. Research has shown that tank-mixing Fluazifop-P with the chloroacetamide herbicide SAN 582H synergistically increased the control of broadleaf signalgrass.[10] For instance, when a reduced rate of sethoxydim (another graminicide) was mixed with SAN 582H, control under dry conditions increased from 81% to 93%.[10] This synergy was attributed to the SAN 582H molecule itself, not the solvent carriers in the formulation.[10]
Tank Mixtures for Specialized Applications
-
Turfgrass Management: In zoysiagrass, tank-mixing fluazifop with triclopyr can improve the suppression of bermudagrass while also reducing injury to the desirable zoysiagrass turf.[11] This demonstrates a safening effect from a tank-mix partner. Similarly, tank-mixes of fluazifop-P-butyl with a trifloxysulfuron-sodium formulation containing a metcamifen safener are being evaluated for selective bermudagrass control in St. Augustinegrass.[12]
The Critical Role of Adjuvants
An adjuvant is any non-pesticide substance added to a spray tank to enhance the performance of the pesticide solution.[13] They are broadly categorized as activator adjuvants, which improve herbicide activity (e.g., surfactants, oils), and utility adjuvants, which modify the spray solution's properties (e.g., buffering agents, drift control agents).[8][13][14]
For post-emergence herbicides like this compound, activator adjuvants are crucial.
-
Oil Concentrates: Crop oil concentrates (COC) and methylated seed oils (MSO) are often recommended. Their oily components help disrupt the waxy cuticle on the leaf surface, improving the penetration of the herbicide and increasing the speed of absorption.[15]
-
Surfactants: Nonionic surfactants (NIS) reduce the surface tension of spray droplets, allowing them to spread more effectively over the leaf surface, increasing coverage.
The choice of adjuvant can significantly impact the outcome of a tank mix. For example, research on SAN 582H showed that it synergistically increased grass control with Fluazifop-P both when no adjuvant was used and when a crop oil concentrate was added, indicating a robust synergistic relationship.[10]
Experimental Protocols for Performance Evaluation
Trustworthy evaluation of tank mixture performance requires rigorous, repeatable experimental design.
Field Trial Methodology
The objective of a field trial is to assess weed control efficacy and crop safety under real-world conditions.
Step-by-Step Protocol:
-
Site Selection: Choose a site with uniform soil type and a consistent, representative population of the target weed species.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with at least three to four replications. This design accounts for field variability.
-
Treatment List: Include this compound alone, the tank-mix partner(s) alone, the proposed tank mixture(s), an untreated check, and a hand-weeded check (to determine maximum yield potential).
-
Plot Establishment: Delineate plots of a standard size (e.g., 10 feet wide by 30 feet long) with alleys between blocks and plots to prevent spray drift.
-
Application: Apply treatments using a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) equipped with appropriate nozzles to ensure uniform coverage. Record all application parameters: date, time, weather conditions (temperature, humidity, wind speed), weed and crop growth stage, and spray volume.
-
Data Collection:
-
Weed Control: Visually rate the percentage of weed control at set intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete death of weeds).
-
Crop Injury (Phytotoxicity): Visually rate crop injury at the same intervals on a scale of 0% (no injury) to 100% (crop death). Note specific symptoms like stunting, chlorosis, or necrosis.
-
Yield: Harvest the crop from a designated area within each plot and measure the yield, adjusting for moisture content as appropriate.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). If the ANOVA indicates significant differences among treatments, use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are statistically different from one another.
dot graph TD; A[Experimental Design (RCBD)] --> B(Site Selection & Plot Layout); B --> C{Treatment Application (Calibrated Sprayer)}; C --> D[Data Collection - Weed Control (%) - Crop Injury (%) - Yield]; D --> E{Statistical Analysis (ANOVA, Mean Separation)}; E --> F[Performance Conclusion (Synergism, Antagonism, Additive)];
end
Caption: Workflow for field evaluation of herbicide tank mixtures.
Physical Compatibility Jar Test
Before mixing large quantities in a spray tank, a simple jar test is essential to check for physical incompatibility, which can lead to clogged nozzles and uneven application.[16][17] Incompatibility can manifest as settling, layer formation, or the formation of precipitates.[16]
Step-by-Step Protocol:
-
Gather Materials: You will need a clean, clear glass jar (quart-sized) with a lid, water from the intended spray source, and samples of all products to be tank-mixed (herbicides, adjuvants).
-
Add Carrier: Fill the jar halfway with the carrier (water).
-
Mixing Order: Add the components one at a time, in the correct mixing order (often referred to by the acronym WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, and Surfactants/Solutions). Always consult product labels for specific instructions.[17]
-
Agitate: Cap the jar and shake vigorously after adding each component.
-
Observe: Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility like clumping, precipitation, or separation.[17] If the mixture appears uniform, it is likely physically compatible.
Caption: Jar test protocol for assessing physical tank-mix compatibility.
Conclusion and Strategic Recommendations
The performance of this compound in tank mixtures is highly dependent on the choice of tank-mix partner and the inclusion of appropriate adjuvants.
-
Key Finding: The most significant interaction concern is antagonism when tank-mixing this compound with many post-emergence broadleaf herbicides. This can lead to a substantial reduction in grass control.
-
Primary Recommendation: To ensure maximum efficacy against grass weeds, a sequential application—applying this compound 1 to 3 days prior to the broadleaf herbicide—is the most reliable strategy.[7]
-
Compatibility is Crucial: Always perform a jar test to confirm physical compatibility before mixing products in the spray tank. Chemical incompatibility, which may not be visually apparent, can lead to reduced biological activity or crop phytotoxicity.[17]
-
Adjuvants are Not Optional: The selection of the correct adjuvant system is critical for optimizing the performance of this compound. Consult the herbicide label for specific recommendations, as these are based on extensive research to maximize herbicide uptake and efficacy.
Future research should continue to explore novel tank-mix partners and safener technologies that can overcome known antagonisms and provide broad-spectrum weed control in a single, efficient application, which is vital for sustainable weed management programs.
Caption: Conceptual diagram of herbicide interactions in a tank mixture.
References
- Oregon State University. (n.d.). EVALUATION OF HERBICIDE TANK MIXES FOR WEED CONTROL IN POTATO.
- Journal of Farm Sciences. (n.d.). Evaluation of post emergence tank mixture herbicides for efficientweed management in maize (Zea mays L.).
- ResearchGate. (n.d.). Evaluation of Herbicides and their Tank-Mixes for Suppression of Bermudagrass in Zoysiagrass | Request PDF.
- Oklahoma Department of Transportation. (2009). 2009 REPORT ON THE EVALUATION OF HERBICIDE TANK MIX COMPATIBILITY.
- ResearchGate. (2025). Effects of Tank-Mix Adjuvants on Physicochemical Properties and Efficacy of Fluazifop- p -butyl against Three Weed Species | Request PDF.
- University of Hertfordshire. (n.d.). Fluazifop. AERU.
- JMPR. (2005). Report - JMPR 2005.
- ResearchGate. (n.d.). (PDF) Efficacy of Tank Mixture Herbicides for Weed Control in Maize.
- Precision Labs. (n.d.). Tank Mix Adjuvants.
- CDMS.net. (n.d.). CAUTION.
- King Quenson. (n.d.). Fluazifop-P-methyl Herbicide 92% TC 150 g/L EC manufacturer & supplier & wholesaler.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fluazifop-methyl
Greetings colleagues. In our pursuit of scientific advancement, the integrity of our processes extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. Fluazifop-methyl, a potent aryloxyphenoxypropionate herbicide, is a valuable tool in many research applications. However, its toxicological and environmental profile necessitates a rigorous and informed approach to its disposal.
This guide moves beyond mere compliance, offering a procedural and logical framework for the safe handling and disposal of this compound waste. Our objective is to ensure that every step, from the initial risk assessment to the final handover for disposal, is deliberate, safe, and scientifically sound.
Foundational Knowledge: Hazard Profile and Chemical Properties
Understanding the inherent characteristics of this compound is the first principle of its safe management. It is not merely a substance to be discarded but a reactive chemical with a distinct hazard profile that dictates our handling and disposal choices.
This compound (CAS No: 69335-90-6) is classified with significant health and environmental warnings.[1] Key among these are its potential to damage fertility or an unborn child (H360) and its high toxicity to aquatic life with long-lasting effects (H410).[2] These classifications are not abstract labels; they are directives that prohibit disposal via standard laboratory drains or municipal waste streams.[3] Discharge into the environment is not only poor practice but a breach of regulatory standards.
| Property / Hazard | Identifier / Classification | Source(s) |
| CAS Number | 69335-90-6 | [1] |
| Molecular Formula | C₁₆H₁₄F₃NO₄ | [1] |
| GHS Hazard Statements | H360: May damage fertility or the unborn child.H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Signal Word | Danger / Warning | [4] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, acids, bases. | [5][6] |
| Primary Disposal Route | Approved/licensed hazardous waste disposal plant. | [4] |
Prerequisites for Disposal: The Pre-emptive Safety Workflow
Before any waste is generated, a structured workflow must be in place. This ensures that safety is proactive, not reactive.
A. Personal Protective Equipment (PPE): Your primary barrier against exposure is a correctly selected PPE ensemble. Given the chemical's profile, the following are mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat/Clothing: A protective lab coat is essential.[4][5]
B. Waste Stream Identification: Proper disposal begins with correct segregation at the point of generation. Prepare clearly labeled, dedicated waste containers for each stream:
-
Unused/Expired this compound: For pure chemical or prepared solutions.
-
Contaminated Solid Waste: For items like pipette tips, weigh boats, and contaminated gloves.
-
Contaminated Liquid Waste: For rinsate from container cleaning.
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing each waste stream from generation to final disposal.
Protocol 1: Unused or Expired this compound
This is considered bulk chemical waste and must be handled with the highest level of caution.
-
Container Preparation: Select a waste container that is sturdy, chemically compatible, and has a tightly sealing lid.[7] The original container is often the best choice if it is in good condition.
-
Labeling: Immediately label the container as "Hazardous Waste: this compound". Include the full chemical name and relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).[8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory operator, away from drains, and segregated from incompatible materials.[7]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not mix with other waste types unless explicitly permitted by your EHS professional.
Protocol 2: Contaminated Laboratory Consumables (Solids)
This stream includes items that have come into direct contact with this compound.
-
Collection: Place all contaminated items (gloves, pipette tips, absorbent pads from minor spills) into a dedicated, labeled hazardous waste bag or container.
-
Labeling: The container must be clearly marked "Hazardous Waste: this compound Contaminated Debris".
-
Storage & Disposal: Store this container in the SAA alongside your other hazardous waste. Dispose of it through your certified waste management vendor.
Protocol 3: Empty this compound Containers
An "empty" container is never truly empty and retains chemical residues.[4] These containers must be decontaminated before disposal or recycling.
-
Initial Draining: Empty the contents into your experimental setup or a designated waste container. Allow the original container to drain for at least 30 seconds after the flow has reduced to drops.[9]
-
Triple Rinsing (The Causality): This procedure is critical for removing residual chemicals. The rinsate itself is hazardous and must be captured. a. Add a suitable solvent (check SDS for solubility, or use water if appropriate) until the container is about 20-25% full.[9] b. Secure the cap and shake vigorously for a minimum of 30 seconds.[9] c. Crucially, decant the rinsate into a labeled "Hazardous Liquid Waste" container. This is a critical control point; never pour rinsate down the drain.[3][7][10] d. Repeat steps 2a-2c two more times.
-
Final Disposal: After the third rinse, the container can often be managed as non-hazardous solid waste. Puncture the container to prevent reuse.[9] Always confirm your institution's specific policy, as some may still require disposal as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is vital to mitigate exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Prevent the spill from spreading or entering drains using absorbent materials like sand or a commercial spill kit.[11]
-
Personal Protection: Do not attempt cleanup without the appropriate PPE.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with detergent and water, collecting the cleaning solution as hazardous waste.[11]
Regulatory Framework: A Note on Governance
In the United States, the disposal of pesticides like this compound is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during its use and by the Resource Conservation and Recovery Act (RCRA) once it becomes waste.[12] These federal mandates are implemented alongside state and local regulations, which may be more stringent.[3] Adherence to the protocols outlined by your institution's EHS department ensures compliance with these legal frameworks.
This guide provides a comprehensive framework for the responsible management of this compound waste. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, scientific integrity, and environmental stewardship.
Workflow for this compound Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste streams.
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-
Safety Data Sheet - GENFARM FLUAZIFOP. Genfarm. [Link]
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Safe disposal of pesticides. NSW Environment Protection Authority. [Link]
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Guidelines for Pesticide (Hazardous Waste) Disposal. Vineyard Team. [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Fluazifop-methyl
For researchers and scientists in drug development and agricultural science, the precise and safe handling of chemical compounds is paramount. Fluazifop-methyl, a selective aryloxyphenoxypropionate herbicide, is a valuable tool in research, but its handling demands a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering an in-depth, scientifically-grounded approach to Personal Protective Equipment (PPE) for this compound, ensuring the protection of the handler and the integrity of the research.
Understanding the Imperative for Protection: The Hazard Profile of this compound
This compound and its active enantiomer, Fluazifop-p-butyl, present several potential hazards that necessitate a comprehensive PPE strategy. The primary risks are associated with dermal contact, inhalation of aerosols, and accidental ingestion.
Toxicological data underscores the importance of these precautions. The active ingredient, Fluazifop-p-butyl, is classified as having moderate acute toxicity. Furthermore, it is suspected of damaging fertility or the unborn child and can be fatal if swallowed and enters the airways.[1] Skin and eye contact can lead to irritation.[2] The causality is clear: exposure to this compound can have significant health consequences, making the selection and use of appropriate PPE a critical control measure.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | [1][2] |
| Skin Irritation | May cause skin irritation, itchiness, and reddening. | [2] |
| Eye Irritation | May cause eye irritation, stinging, and reddening. | [2] |
The Core Defense: A Multi-Layered PPE Strategy
A robust PPE plan for handling this compound involves protection for the skin, eyes, and respiratory system. The following sections detail the specific equipment required and the rationale behind each choice.
Hand Protection: Selecting the Right Glove Material
The most common route of exposure for laboratory personnel is through skin contact. Therefore, selecting the correct gloves is arguably the most critical decision in your PPE protocol. Many this compound formulations are dissolved in solvent systems containing aromatic petroleum distillates. This is a crucial detail, as the solvent heavily influences the type of glove material required for adequate protection.
Based on the U.S. Environmental Protection Agency (EPA) Chemical Resistance Category Selection Chart, for solvents in Category E (aromatic petroleum distillates), the following glove materials are recommended:[3]
| Glove Material | Resistance Rating | Recommended Use |
| Barrier Laminate | High | Extended handling and immersion |
| Viton™ | High | Extended handling and immersion |
| Butyl Rubber | Slight | Short-term contact, splash protection only |
| Nitrile Rubber | Slight | Short-term contact, splash protection only |
Recommendation: For prolonged handling, weighing, or mixing of this compound formulations, Barrier Laminate or Viton™ gloves (minimum 14 mils thickness) are the preferred choice due to their high resistance to the aromatic solvents often used in these products.[3] For tasks involving only incidental contact, such as handling sealed containers, double-gloving with high-quality nitrile gloves may be acceptable, but gloves should be changed immediately upon any sign of contamination.
Body Protection: Beyond the Standard Lab Coat
To prevent contamination of personal clothing and skin, a chemical-resistant suit or coverall should be worn over normal work clothes.[4]
-
Chemical-Resistant Coveralls: A disposable coverall made from a coated, non-woven fabric (e.g., Tyvek® or a similar material) provides excellent protection against splashes and aerosols. Ensure that the coverall has elastic at the wrists and ankles to create a secure seal with gloves and footwear.[4]
-
Chemical-Resistant Apron: When mixing or pouring liquid formulations, a chemical-resistant apron worn over the coverall provides an additional layer of protection for the torso.
Eye and Face Protection: A Non-Negotiable Barrier
The potential for serious eye irritation from this compound necessitates robust eye and face protection.[2][5]
-
Chemical Splash Goggles: These must be worn at all times when handling this compound. They should fit snugly against the face to prevent splashes from entering the eyes.[5]
-
Face Shield: A full-face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing, such as during mixing or in the event of a spill.[6]
Respiratory Protection: Guarding Against Inhalation
While this compound has low vapor pressure, the generation of aerosols during mixing, spraying, or sonication presents an inhalation hazard.
Recommendation: A NIOSH-approved air-purifying respirator is required under these conditions. The appropriate choice is a half-mask or full-face respirator equipped with:
-
Organic Vapor (OV) Cartridges: These cartridges are color-coded black and are designed to adsorb organic compounds like the solvents in this compound formulations.[7][8]
-
Particulate Pre-filter (P100): This pre-filter (color-coded magenta) should be used in combination with the OV cartridge to capture any fine mists or aerosols. A P100 filter is oil-proof and has a 99.97% filtration efficiency.[9][10]
A full-facepiece respirator offers the dual benefit of providing the highest level of respiratory protection while also serving as primary eye and face protection.[7]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
This sequence is designed to ensure that the most contaminated items (gloves) are put on last.
Caption: Sequential workflow for donning PPE before handling this compound.
Doffing (Removing) PPE Workflow
The doffing process is a high-risk activity for self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean hands.
Caption: Procedural workflow for the safe removal of contaminated PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Segregation: Immediately place all used disposable PPE (gloves, coveralls, etc.) into a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.[11]
-
Containerization: The waste container should be kept closed except when adding waste.
-
Regulatory Compliance: Pesticide waste is regulated under the Resource Conservation and Recovery Act (RCRA).[12] Do not dispose of this waste in standard laboratory trash.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health & Safety (EH&S) department for guidance.
-
State and Local Guidance: For large quantities or spills, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance. Many states also operate "Clean Sweep" programs for pesticide disposal.[12]
Emergency Procedures: Spill and Decontamination Protocol
In the event of a spill, a clear and immediate plan is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use absorbent materials such as sand, vermiculite, or a commercial sorbent to create a dike around the spill to prevent it from spreading.[5][11] Do not use sawdust or other combustible materials if the formulation contains strong oxidizers.[11]
-
Absorb the Material: Apply absorbent material over the spill, working from the outside in.
-
Clean Up: Wearing full PPE, carefully sweep or scoop the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the Surface:
-
Non-porous surfaces: Wash the area with a detergent solution, followed by a clean water rinse. For highly hazardous pesticides, a solution of bleach and hydrated lime can be effective for decontamination.[11]
-
Contaminated Soil: For significant spills on soil, the top 2-3 inches may need to be excavated and disposed of as hazardous waste.[11]
-
-
Decontaminate Equipment: All tools and reusable PPE used in the cleanup must be thoroughly decontaminated with a detergent solution and rinsed with water.
By adhering to this comprehensive guide, researchers can handle this compound with the highest degree of safety, ensuring personal well-being and maintaining the integrity of their scientific work. This protocol is not just a list of rules, but a self-validating system rooted in the scientific principles of hazard mitigation and exposure prevention.
References
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Pesticide Personal Protective Equipment: Glove Selection. (2025). SDSU Extension, South Dakota State University. [Link]
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Pesticide Spill Procedures. (n.d.). University of Missouri Extension. [Link]
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Safety Data Sheet - Genfarm Fluazifop. (2020). Genfarm. [Link]
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Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
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Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. [Link]
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How To Clean A Pesticide Spill: Step-By-Step Guide. (2024). A-1 Pest Control. [Link]
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Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). International Enviroguard. [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension. [Link]
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This compound | C16H14F3NO4. (n.d.). PubChem, National Institutes of Health. [Link]
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Pesticide Spill: Safe Management & Cleanup Guidelines. (2025). Clemson Cooperative Extension. [Link]
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Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency (EPA). [Link]
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EXTOXNET PIP - FLUAZIFOP-P-BUTYL. (n.d.). Oregon State University. [Link]
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Chemical Cartridge Respirator. (n.d.). Pesticide Environmental Stewardship. [Link]
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PI-77/PI114: Respirators for Pesticide Applications. (n.d.). Ask IFAS, University of Florida. [Link]
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Unmasking Safety: Your Definitive Guide to Respirator Filters for Gallup Herbicide. (2025). Full Support Group. [Link]
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Respirators for Handling Pesticides. (n.d.). Nebraska Extension Publications. [Link]
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Which 3M Respirator Cartridge for Insecticides and Pesticides? (2021). Reddit. [Link]
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Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
